Nsd2-pwwp1-IN-1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C28H30N4 |
|---|---|
Peso molecular |
422.6 g/mol |
Nombre IUPAC |
4-[5-[4-[(tert-butylamino)methyl]-2,6-dimethylphenyl]-3-methylimidazol-4-yl]naphthalene-1-carbonitrile |
InChI |
InChI=1S/C28H30N4/c1-18-13-20(16-31-28(3,4)5)14-19(2)25(18)26-27(32(6)17-30-26)24-12-11-21(15-29)22-9-7-8-10-23(22)24/h7-14,17,31H,16H2,1-6H3 |
Clave InChI |
RCDJMPWHSRTIDC-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Nsd2-pwwp1-IN-1
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Nuclear receptor-binding SET domain-containing protein 2 (NSD2) is a critical epigenetic regulator whose aberrant activity is implicated in various malignancies, including multiple myeloma and acute lymphoblastic leukemia.[1][2] As a lysine (B10760008) methyltransferase, NSD2's primary role is the mono- and di-methylation of Histone 3 at lysine 36 (H3K36me1/me2).[3][4] This activity is crucial for maintaining chromatin structure and regulating gene expression. NSD2's function is governed by multiple domains, including a catalytic SET domain and non-catalytic "reader" domains, such as the PWWP domains, which recognize specific histone marks.[4][5]
Targeting the catalytic activity of NSD2 has proven challenging.[5] An alternative and promising therapeutic strategy involves inhibiting the reader domains to disrupt NSD2's localization and function at chromatin. This guide focuses on the mechanism of action of Nsd2-pwwp1-IN-1 (also known as compound 38) , a potent and selective small-molecule inhibitor of the N-terminal PWWP domain (PWWP1) of NSD2.[6][7] This inhibitor represents a class of molecules that function not by blocking the enzyme's catalytic site, but by disrupting the protein-protein interactions that tether the enzyme to its chromatin substrate, leading to downstream anti-oncogenic effects.
Core Mechanism of Action
The canonical function of NSD2 involves a coordinated action of its "writer" (SET domain) and "reader" (PWWP1 domain) modules. The PWWP1 domain contains a conserved aromatic cage that specifically recognizes and binds to dimethylated H3K36 (H3K36me2).[1] This interaction is critical for stabilizing NSD2's presence at specific chromatin loci, facilitating the propagation of the H3K36me2 mark, and regulating the transcription of target genes.[7][8]
This compound acts as a competitive antagonist at this PWWP1-histone interface.[1][3]
Key mechanistic steps are:
-
Binding to the PWWP1 Domain: this compound selectively binds to the aromatic cage of the NSD2 PWWP1 domain.[1][2] This binding physically obstructs the pocket required for H3K36me2 recognition.
-
Disruption of Chromatin Localization: By blocking the PWWP1-H3K36me2 interaction, the inhibitor disrupts a key anchor holding the NSD2 protein to chromatin.[2][3] This leads to the disengagement of NSD2 from its target sites. Research on similar PWWP1 inhibitors has shown this can lead to the sequestration of NSD2 in the nucleolus.[2]
-
Downregulation of Target Gene Expression: Once displaced from chromatin, NSD2 can no longer effectively regulate its downstream oncogenic transcriptional programs.[4][7] Treatment with this compound leads to a significant decrease in the expression of known NSD2 target genes such as PAK1, RRAS2, TGFA, TEMEL2, and NCAM1.[7]
-
Induction of Anti-Proliferative Effects: The suppression of these oncogenic pathways ultimately results in potent anti-proliferative effects, including the induction of apoptosis and cell cycle arrest in cancer cells.[6][9]
A crucial aspect of this mechanism is that this compound reduces the transcription of NSD2 target genes without altering the global levels of H3K36me2.[7] This highlights a sophisticated regulatory role for the PWWP1 domain beyond simply facilitating the catalytic activity of the SET domain and confirms that targeting this reader domain is a valid and distinct therapeutic strategy.
Quantitative Data
The potency of this compound and related compounds has been characterized through both biochemical binding assays and cellular proliferation assays.
Table 1: Biochemical and Cellular Binding Affinity
This table summarizes the direct binding activity of various inhibitors against the NSD2-PWWP1 domain.
| Compound Name | Alias | Assay Type | Potency (IC50 / Kd) | Reference |
| This compound | Compound 38 | Biochemical | 0.11 µM (IC50) | [6][7][9] |
| This compound | Compound 31 | Biochemical | 0.64 µM (IC50) | [9][10] |
| MR837 | Compound 3f | Surface Plasmon Resonance (SPR) | 3.4 µM (Kd) | [1] |
| MR837 | Compound 3f | NanoBRET (Cellular) | 17.3 µM (IC50) | [1] |
Table 2: Cellular Anti-Proliferative Activity of this compound (Compound 38)
This table details the efficacy of the inhibitor in halting the growth of various human cancer cell lines after a six-day treatment period.[7] The compound shows activity in both NSD2 wild-type (MV4;11) and mutant cell lines.[7]
| Cell Line | Cancer Type | NSD2 Genotype | Potency (IC50) | Reference |
| MV4;11 | Acute Myeloid Leukemia | Wild-Type | 2.23 µM | [6][7] |
| RS4;11 | Acute Lymphoblastic Leukemia | Mutant | 6.30 µM | [6][7] |
| KMS11 | Multiple Myeloma | Mutant | 8.43 µM | [6][7] |
| MM1S | Multiple Myeloma | Wild-Type | 10.95 µM | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of the findings related to this compound.
Cell Proliferation Assay (CCK8)
This protocol is used to measure the anti-proliferative IC50 values of the inhibitor.
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MV4;11, KMS11) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a gradient of this compound concentrations (e.g., from 0.01 µM to 100 µM) in triplicate. Include a DMSO-only control.
-
Incubation: Incubate the plates for 6 days under standard cell culture conditions (37°C, 5% CO2).
-
CCK8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK8) solution to each well.
-
Final Incubation: Incubate for 2-4 hours until the color of the media changes.
-
Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO control. Plot the inhibition percentage against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.[7]
Quantitative Real-Time PCR (qRT-PCR)
This protocol is used to quantify the change in expression of NSD2 target genes following inhibitor treatment.
Methodology:
-
Cell Treatment: Treat cells (e.g., MV4;11, KMS11) with varying concentrations of this compound or DMSO control for 3 days.[7]
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR Reaction: Prepare the qRT-PCR reaction mix containing cDNA template, specific primers for target genes (PAK1, RRAS2, etc.) and a housekeeping gene (GAPDH, ACTB), and a SYBR Green master mix.
-
Thermocycling: Run the reaction on a real-time PCR machine with appropriate cycling conditions.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing treated samples to the DMSO control.[7]
NanoBRET Cellular Target Engagement Assay
This protocol provides a quantitative measure of the inhibitor's ability to disrupt the NSD2-PWWP1 interaction with Histone H3 inside living cells.[1][8]
Methodology:
-
Cell Transfection: Co-transfect cells (e.g., U2OS) with two plasmids: one encoding the NSD2-PWWP1 domain fused to a NanoLuc luciferase (the energy donor) and another encoding Histone H3 fused to a HaloTag protein (the energy acceptor).[8]
-
HaloTag Labeling: Add a fluorescent HaloTag ligand to the cell medium, which will covalently bind to the HaloTag-H3 protein, making it a fluorescent acceptor.
-
Cell Plating: Re-plate the transfected and labeled cells into a 96-well assay plate.
-
Compound Treatment: Add this compound at various concentrations to the wells.
-
Substrate Addition: Add the NanoLuc substrate (furimazine) to all wells to initiate the bioluminescence reaction.
-
BRET Measurement: Immediately measure the light emission at two wavelengths: one for the NanoLuc donor (e.g., 460 nm) and one for the fluorescent acceptor (e.g., >610 nm).
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET signal indicates that the inhibitor is displacing the NanoLuc-NSD2-PWWP1 from the HaloTag-H3, thus confirming target engagement.[1][8]
References
- 1. Discovery of Small-Molecule Antagonists of the PWWP Domain of NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. NSD2(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Nsd2-pwwp1-IN-1: A Technical Overview of Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nuclear receptor-binding SET domain protein 2 (NSD2), also known as MMSET or WHSC1, is a histone methyltransferase that plays a critical role in chromatin regulation and gene expression. NSD2 specifically catalyzes the mono- and di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me1 and H3K36me2), epigenetic marks generally associated with active transcription.[1][2] Overexpression, translocation, or activating mutations of NSD2 have been implicated in various malignancies, including multiple myeloma and acute lymphoblastic leukemia, establishing it as a promising target for cancer therapy.[3][4][5]
The NSD2 protein is a large, multi-domain protein. In addition to its catalytic SET domain, it contains two PWWP (Proline-Tryptophan-Tryptophan-Proline) domains and five PHD (Plant Homeodomain) zinc fingers, which act as "reader" domains recognizing specific histone modifications and DNA.[1] The N-terminal PWWP domain (PWWP1) specifically recognizes and binds to H3K36me2, an interaction that is crucial for stabilizing NSD2 on chromatin and facilitating the propagation of H3K36me2 marks.[3][6] This stabilization is required for the subsequent recruitment of other proteins, such as DNMT3A, to maintain DNA methylation patterns.[6]
Targeting the catalytic SET domain of NSD2 has proven challenging due to a unique autoinhibitory loop and high conservation among histone methyltransferases.[1] Consequently, the NSD2-PWWP1 domain has emerged as an attractive alternative therapeutic target. Small-molecule inhibitors that disrupt the NSD2-PWWP1:H3K36me2 interaction offer a distinct mechanism to modulate NSD2 function. This document provides a comprehensive technical guide on the discovery and development of a representative NSD2-PWWP1 inhibitor, herein referred to as Nsd2-pwwp1-IN-1, based on publicly available data for well-characterized compounds such as compound 38 and UNC6934 .
Discovery and Optimization
The discovery of potent and selective NSD2-PWWP1 inhibitors has been pursued through various strategies, including structure-based drug design, virtual screening, and fragment-based screening.
One prominent approach involved a structure-based optimization effort starting from known NSD3-PWWP1 inhibitors and previously identified moderate-affinity NSD2-PWWP1 binders.[6] This led to the discovery of compound 38 , a potent and selective inhibitor of the NSD2-PWWP1 domain.[4][5][6][7]
Another successful strategy employed a combination of receptor-based virtual screening and ligand-based scaffold hopping .[3] This led to the identification of an initial hit, which, despite poor solubility, demonstrated selective binding. Further optimization of this scaffold resulted in compounds with improved potency and cellular activity.[3] A notable example from this lineage is the chemical probe UNC6934 .[2][8][9]
More recent approaches have utilized DNA-encoded library screening to identify novel chemical matter that binds to the NSD2-PWWP1 domain with high selectivity over the corresponding domain in NSD3.[10]
Quantitative Data Summary
The following tables summarize the key quantitative data for representative NSD2-PWWP1 inhibitors.
| Compound | Assay Type | Target | IC50 (µM) | Reference |
| Compound 38 | TR-FRET | NSD2-PWWP1 | 0.11 ± 0.01 | [6] |
| BI-9321 | TR-FRET | NSD3-PWWP1 | 0.2 | [6] |
| MR837 (Compound 4) | SPR | NSD2-PWWP1 | 3.4 (Kd) | [6] |
| MR837 (Compound 4) | Cellular Assay | H3K36me2 binding | 17.3 | [6] |
| Compound 5 | Binding Assay | NSD2-PWWP1 | 4.44 | [6] |
| Compound 24 | Binding Assay | NSD2-PWWP1 | 13.81 | [6] |
| Compound 27 | Binding Assay | NSD2-PWWP1 | 10.56 | [6] |
| UNC6934 | AlphaScreen | NSD2-PWWP1:H3K36me2 nucleosome | 0.104 ± 0.013 | [8] |
| UNC6934 | AlphaScreen | fl-NSD2:H3K36me2 nucleosome | 0.078 ± 0.029 | [8] |
| UNC7145 (Negative Control) | AlphaScreen | fl-NSD2:H3K36me2 nucleosome | 5.1 ± 1 | [8] |
| Compound 34 | Not Specified | NSD2-PWWP1 | pIC50 = 8.2 | [11] |
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Compound 38 | MM1S | Cell Proliferation (CCK8) | 10.95 | [6] |
| NSD2-SET inhibitor 9c | KMS11 | Cell Proliferation | 0.52 | [6] |
| NSD2-SET inhibitor 9c | RS4:11 | Cell Proliferation | 1.88 | [6] |
| UNC6934 | U2OS | NanoBRET (NSD2-PWWP1:H3.3) | 1.23 ± 0.25 (EC50) | [9] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is used to measure the binding affinity of inhibitors to the NSD2-PWWP1 domain.
-
Protein and Peptide Preparation: Recombinant GST-tagged NSD2-PWWP1 protein and a biotinylated histone H3 peptide containing dimethylated K36 (H3K36me2) are used.
-
Reagent Incubation: The inhibitor is incubated with the GST-NSD2-PWWP1 protein in an assay buffer.
-
Detection: A europium-labeled anti-GST antibody (donor) and streptavidin-allophycocyanin (acceptor) are added.
-
Measurement: If the protein-peptide interaction occurs, the donor and acceptor are brought into proximity, resulting in a FRET signal. Inhibitors that disrupt this interaction cause a decrease in the FRET signal, which is measured on a suitable plate reader. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique used to measure the binding kinetics and affinity (Kd) of an inhibitor to its target protein.
-
Protein Immobilization: Recombinant NSD2-PWWP1 protein is immobilized on a sensor chip.
-
Analyte Injection: A series of concentrations of the inhibitor (analyte) are flowed over the sensor chip surface.
-
Signal Detection: The binding of the inhibitor to the immobilized protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in response units, RU).
-
Data Analysis: The association and dissociation rates are measured, and the equilibrium dissociation constant (Kd) is calculated from these rates.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based immunoassay is used to assess the effect of inhibitors on the interaction between NSD2-PWWP1 and H3K36me2 in a biochemical setting.
-
Reagent Preparation: Biotinylated H3K36me2 peptides are bound to streptavidin-coated donor beads. His-tagged NSD2-PWWP1 protein is bound to nickel chelate-coated acceptor beads.
-
Inhibitor Incubation: The test compound is incubated with the protein and peptide.
-
Bead Incubation: The donor and acceptor beads are added to the mixture.
-
Signal Detection: In the absence of an inhibitor, the protein-peptide interaction brings the beads into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which triggers a chemiluminescent reaction in the acceptor bead, emitting light at 615 nm. An effective inhibitor will disrupt the interaction, leading to a decrease in the signal.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to its target protein within a cellular environment.
-
Cell Treatment: Intact cells are treated with the inhibitor or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures, causing protein denaturation and aggregation.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
Protein Detection: The amount of soluble NSD2 protein remaining at each temperature is quantified by Western blotting or other protein detection methods.
-
Data Analysis: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. A shift in the melting curve in the presence of the inhibitor confirms target engagement.
NanoBRET (Bioluminescence Resonance Energy Transfer) Cellular Assay
This assay measures protein-protein interactions in living cells.
-
Cell Transfection: Cells (e.g., U2OS) are co-transfected with plasmids encoding for NSD2-PWWP1 fused to a NanoLuc luciferase (donor) and Histone H3.3 fused to a HaloTag (acceptor).
-
HaloTag Labeling: The HaloTag is labeled with a fluorescent ligand.
-
Inhibitor Treatment: The cells are treated with varying concentrations of the inhibitor.
-
Signal Measurement: The NanoLuc substrate is added, and the BRET signal is measured. Energy transfer from the NanoLuc donor to the fluorescently labeled HaloTag acceptor occurs when the proteins are in close proximity.
-
Data Analysis: A decrease in the BRET signal indicates that the inhibitor is disrupting the NSD2-PWWP1:H3.3 interaction. The EC50 is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving NSD2-PWWP1 and a typical workflow for inhibitor screening and validation.
Caption: NSD2-PWWP1 signaling pathway and point of inhibition.
Caption: A typical drug discovery workflow for NSD2-PWWP1 inhibitors.
Conclusion
The development of small-molecule inhibitors targeting the NSD2-PWWP1 domain represents a promising therapeutic strategy for cancers driven by NSD2 dysregulation. The discovery of potent and selective compounds like compound 38 and UNC6934 validates this approach.[6][8] These inhibitors effectively disrupt the critical interaction between the PWWP1 domain and H3K36me2, leading to downstream effects on gene expression and cell proliferation.[4][6] The detailed experimental protocols and quantitative data presented herein provide a valuable resource for researchers in the field of epigenetics and drug discovery, facilitating further investigation into the therapeutic potential of targeting NSD2. The continued development of these and other novel inhibitors will be crucial in translating this promising therapeutic strategy into clinical applications.
References
- 1. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Small-Molecule Antagonists of the PWWP Domain of NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Based Discovery of a Series of NSD2-PWWP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
The Chemical Probe UNC6934: A Technical Guide to Targeting the NSD2-PWWP1 Domain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a histone methyltransferase that plays a critical role in chromatin regulation and gene transcription. It predominantly catalyzes the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2), a mark associated with active chromatin. Dysregulation of NSD2 activity, often through genetic translocations such as t(4;14) in multiple myeloma, is implicated in the pathogenesis of various cancers. The NSD2 protein contains several functional domains, including a catalytic SET domain and multiple reader domains, such as the PWWP domains, which are crucial for its localization and function.
The N-terminal PWWP domain of NSD2 (NSD2-PWWP1) specifically recognizes and binds to H3K36me2, an interaction that helps to anchor NSD2 to chromatin. Disrupting this interaction presents a promising therapeutic strategy for cancers driven by NSD2 dysregulation. This technical guide focuses on UNC6934 , a potent and selective chemical probe that targets the NSD2-PWWP1 domain. While the specific chemical designated "Nsd2-pwwp1-IN-1" is not prominently documented, UNC6934 has emerged as the leading tool for studying the function of the NSD2-PWWP1 domain. This document will provide a comprehensive overview of UNC6934, including its biochemical and cellular activities, detailed experimental protocols for its use, and its impact on NSD2-related signaling pathways.
UNC6934: A Potent and Selective Chemical Probe for NSD2-PWWP1
UNC6934 is a small molecule antagonist that selectively binds to the aromatic cage of the NSD2-PWWP1 domain, thereby competitively inhibiting its interaction with H3K36me2.[1] This probe, along with its structurally similar but inactive negative control, UNC7145 , provides a valuable toolset for elucidating the biological roles of the NSD2-PWWP1 domain.
Mechanism of Action
UNC6934 occupies the canonical H3K36me2-binding pocket of the NSD2-PWWP1 domain.[1] This binding event physically blocks the interaction between the PWWP1 domain and its histone ligand, leading to a delocalization of NSD2 from its chromatin targets and a characteristic accumulation in the nucleolus.[1] It is important to note that UNC6934 does not directly inhibit the catalytic SET domain of NSD2.
Quantitative Data
The following tables summarize the key quantitative data for UNC6934 and related compounds, providing a basis for experimental design and data interpretation.
Table 1: In Vitro Binding Affinity and Potency of NSD2-PWWP1 Inhibitors
| Compound | Target | Assay | Value | Reference |
| UNC6934 | NSD2-PWWP1 | SPR | Kd = 91 ± 8 nM | [1] |
| UNC6934 | NSD2-PWWP1 - H3K36me2 Interaction | AlphaScreen | IC50 = 104 ± 13 nM | [1] |
| UNC7145 (Negative Control) | NSD2-PWWP1 | SPR | No significant binding | [1] |
| MR837 | NSD2-PWWP1 | SPR | Kd = 3.4 ± 0.4 µM | |
| Compound 38 | NSD2-PWWP1 | Biochemical Assay | IC50 = 0.11 ± 0.01 µM |
Table 2: Cellular Activity of UNC6934
| Compound | Assay | Cell Line | Value | Reference |
| UNC6934 | NanoBRET PPI Assay | U2OS | EC50 = 1.23 ± 0.25 µM |
Table 3: Selectivity Profile of UNC6934
| Target Class | Assay | Results | Reference |
| PWWP Domains | Differential Scanning Fluorimetry (DSF) | Selective for NSD2-PWWP1 over 15 other human PWWP domains. | [2] |
| Methyltransferases | Enzymatic Assays | No significant inhibition of 33 methyltransferases, including NSD1, NSD2 (catalytic domain), and NSD3. | [2] |
| CNS Receptors/Transporters | Radioligand Binding Assays | Minimal off-target activity; weak inhibition of the human serotonin (B10506) transporter (Ki = 1.4 ± 0.8 µM). | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving UNC6934.
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
Objective: To measure the binding kinetics and affinity (Kd) of UNC6934 to the NSD2-PWWP1 domain.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human NSD2-PWWP1 protein
-
UNC6934 and UNC7145 (dissolved in DMSO)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Immobilization of NSD2-PWWP1:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface with a 1:1 mixture of EDC and NHS.
-
Inject the NSD2-PWWP1 protein (typically at 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate the remaining active esters with an injection of ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare a serial dilution of UNC6934 and the negative control UNC7145 in running buffer containing a low percentage of DMSO (e.g., 1-2%).
-
Inject the compound solutions over the immobilized NSD2-PWWP1 surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine).
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the active flow cell signal.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
AlphaScreen Assay for Inhibition of Protein-Protein Interaction
Objective: To measure the ability of UNC6934 to inhibit the interaction between the NSD2-PWWP1 domain and H3K36me2-containing nucleosomes.
Materials:
-
AlphaScreen-compatible microplate reader
-
White, opaque 384-well microplates
-
His-tagged recombinant NSD2-PWWP1
-
Biotinylated H3K36me2 nucleosomes
-
Streptavidin-coated Donor beads
-
Anti-His antibody-conjugated Acceptor beads
-
UNC6934 and UNC7145 (in DMSO)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of UNC6934 and UNC7145 in assay buffer.
-
Dispense a small volume of the diluted compounds into the wells of the 384-well plate.
-
-
Reagent Addition:
-
Add His-tagged NSD2-PWWP1 to the wells.
-
Add biotinylated H3K36me2 nucleosomes to the wells.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for binding.
-
-
Bead Addition:
-
Add a mixture of Streptavidin-coated Donor beads and Anti-His Acceptor beads to the wells.
-
Incubate in the dark for a further period (e.g., 60 minutes) at room temperature.
-
-
Signal Detection:
-
Read the plate on an AlphaScreen-compatible reader, exciting at 680 nm and measuring emission at 520-620 nm.
-
-
Data Analysis:
-
Normalize the data to DMSO controls (0% inhibition) and a no-protein control (100% inhibition).
-
Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value.
-
NanoBRET™ Protein-Protein Interaction (PPI) Assay for Cellular Target Engagement
Objective: To quantify the engagement of UNC6934 with the NSD2-PWWP1 domain in living cells.
Materials:
-
U2OS cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-NSD2-PWWP1 (donor) and HaloTag®-Histone H3 (acceptor)
-
Transfection reagent
-
HaloTag® NanoBRET™ 618 Ligand (acceptor fluorophore)
-
NanoBRET™ Nano-Glo® Substrate (donor substrate)
-
UNC6934 and UNC7145 (in DMSO)
-
White, opaque 96-well cell culture plates
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Cell Transfection:
-
Co-transfect the cells with the NanoLuc®-NSD2-PWWP1 and HaloTag®-Histone H3 expression vectors.
-
Plate the transfected cells in the 96-well plates and allow them to adhere and express the fusion proteins.
-
-
Compound Treatment:
-
Prepare serial dilutions of UNC6934 and UNC7145.
-
Treat the cells with the compounds for a specified time (e.g., 4 hours).
-
-
Labeling and Detection:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
Add the NanoBRET™ Nano-Glo® Substrate to the cells.
-
Measure the donor emission (around 460 nm) and the acceptor emission (around 618 nm) using a luminometer with appropriate filters.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
-
Correct the BRET ratio by subtracting the background signal from cells expressing only the donor.
-
Normalize the corrected BRET ratios to the vehicle-treated control.
-
Plot the normalized BRET ratio against the compound concentration and fit to a dose-response curve to determine the EC50 value.
-
Immunofluorescence and Confocal Microscopy for NSD2 Localization
Objective: To visualize the effect of UNC6934 on the subcellular localization of endogenous NSD2.
Materials:
-
Cells grown on glass coverslips
-
UNC6934 and UNC7145
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against NSD2
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Treatment:
-
Treat cells with UNC6934, UNC7145, or DMSO (vehicle control) for the desired time (e.g., 4-24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde.
-
Wash with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
-
Immunostaining:
-
Wash with PBS.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary anti-NSD2 antibody diluted in blocking buffer.
-
Wash with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer.
-
-
Mounting and Imaging:
-
Wash with PBS.
-
Counterstain the nuclei with DAPI.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a confocal microscope, capturing images of NSD2 and DAPI fluorescence.
-
-
Analysis:
-
Analyze the images to assess the subcellular localization of NSD2, looking for changes in its distribution between the nucleoplasm and the nucleolus.
-
Signaling Pathways and Biological Effects
Inhibition of the NSD2-PWWP1 domain by UNC6934 provides a powerful method to probe the downstream consequences of delocalizing NSD2 from chromatin.
NSD2 in Transcriptional Regulation
NSD2, through its H3K36me2 activity, is a key regulator of gene transcription. In t(4;14) multiple myeloma, the overexpression of NSD2 leads to a global increase in H3K36me2, which is associated with an oncogenic gene expression program.
References
Nsd2-pwwp1-IN-1 and its Impact on the Chromatin Binding of NSD2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The nuclear receptor-binding SET domain protein 2 (NSD2), a histone methyltransferase, plays a critical role in chromatin regulation and is implicated in various cancers, including multiple myeloma. Its ability to bind to chromatin is mediated, in part, by its PWWP1 domain, which recognizes dimethylated histone H3 at lysine (B10760008) 36 (H3K36me2). The small molecule inhibitor, Nsd2-pwwp1-IN-1, also known as compound 38, has been developed to specifically target this interaction. This technical guide provides a comprehensive overview of the mechanism of action of this compound and the closely related, extensively characterized compound UNC6934, their quantitative impact on NSD2's chromatin binding, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to NSD2 and its PWWP1 Domain
NSD2 is a crucial epigenetic regulator that primarily catalyzes the di-methylation of H3K36. This modification is associated with actively transcribed chromatin and is essential for various cellular processes. The NSD2 protein contains multiple functional domains, including a catalytic SET domain and two PWWP domains. The N-terminal PWWP domain (PWWP1) functions as a "reader" of histone modifications, specifically binding to H3K36me2. This interaction is mediated by a conserved aromatic cage within the PWWP1 domain and is vital for stabilizing NSD2's association with chromatin, thereby facilitating its methyltransferase activity at specific genomic loci.[1][2] Dysregulation of NSD2 activity, often through overexpression or mutation, is a hallmark of several cancers, making it an attractive therapeutic target.[3]
Mechanism of Action of this compound and UNC6934
This compound (compound 38) and UNC6934 are potent and selective inhibitors that target the PWWP1 domain of NSD2.[2][4] They function as competitive antagonists by occupying the aromatic cage of the PWWP1 domain, the same pocket that recognizes the H3K36me2 mark.[2][3] By binding to this site, these inhibitors directly block the interaction between the NSD2-PWWP1 domain and H3K36me2-modified histones. This disruption of the reader function of NSD2 leads to its displacement from chromatin and a subsequent alteration in its subcellular localization, notably an accumulation in the nucleolus.[2] Importantly, these inhibitors do not directly affect the catalytic activity of the NSD2 SET domain but rather modulate its function by altering its chromatin tethering.[5]
Quantitative Data on Inhibitor Activity
The potency and selectivity of this compound (compound 38) and UNC6934 have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Compound | Assay Type | Target | IC50 (µM) | Reference |
| This compound (compound 38) | TR-FRET | NSD2-PWWP1 | 0.11 | [4] |
| Cell Proliferation (MV4:11) | - | 2.23 | [4] | |
| Cell Proliferation (RS4:11) | - | 6.30 | [4] | |
| Cell Proliferation (KMS11) | - | 8.43 | [4] | |
| Cell Proliferation (MM1S) | - | 10.95 | [4] | |
| UNC6934 | AlphaScreen | NSD2-PWWP1 : H3K36me2 Nucleosome | 0.104 | [2] |
| NanoBRET | NSD2-PWWP1 : Histone H3.3 (in cells) | 1.23 | [6] |
| Compound | Assay Type | Target | Kd (µM) | Reference |
| UNC6934 | Surface Plasmon Resonance (SPR) | NSD2-PWWP1 | 0.091 | [6] |
Experimental Protocols
AlphaScreen Assay for NSD2-PWWP1:H3K36me2 Interaction
This protocol describes a proximity-based assay to measure the inhibitory effect of compounds on the interaction between the NSD2-PWWP1 domain and H3K36me2-containing nucleosomes.[2][7]
Materials:
-
Recombinant His-tagged NSD2-PWWP1 protein
-
Biotinylated H3K36me2 mononucleosomes
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Anti-His antibody-conjugated Acceptor beads (PerkinElmer)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)
-
384-well white opaque microplates
-
Test compounds (e.g., this compound)
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a solution of His-tagged NSD2-PWWP1 protein to each well.
-
Add a solution of biotinylated H3K36me2 mononucleosomes to each well.
-
Incubate the mixture for 60 minutes at room temperature to allow for binding equilibration.
-
In subdued light, add a suspension of anti-His Acceptor beads to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add a suspension of Streptavidin Donor beads to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader. The signal is inversely proportional to the inhibitory activity of the compound.
-
Calculate IC50 values from the dose-response curves.
NanoBRET Cellular Assay for Target Engagement
This protocol details a live-cell assay to quantify the engagement of this compound with the NSD2-PWWP1 domain.[5][6]
Materials:
-
U2OS cells (or other suitable cell line)
-
Expression vectors for NanoLuc-NSD2-PWWP1 (donor) and HaloTag-Histone H3.3 (acceptor)
-
Transfection reagent (e.g., FuGENE HD)
-
Opti-MEM I Reduced Serum Medium
-
HaloTag NanoBRET 618 Ligand (Promega)
-
Nano-Glo Live Cell Substrate (Promega)
-
96-well white opaque cell culture plates
-
Test compounds
Procedure:
-
Co-transfect U2OS cells with the NanoLuc-NSD2-PWWP1 and HaloTag-Histone H3.3 expression vectors.
-
After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM.
-
Add the HaloTag NanoBRET 618 Ligand to the cell suspension and incubate for 60 minutes at 37°C.
-
Wash the cells to remove excess ligand and resuspend in Opti-MEM.
-
Seed the cells into a 96-well plate.
-
Add serial dilutions of the test compound to the wells and incubate for 90 minutes at 37°C.
-
Prepare the Nano-Glo Live Cell Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Read the plate immediately on a luminometer capable of measuring donor and acceptor emission wavelengths (e.g., 460 nm and >610 nm).
-
Calculate the NanoBRET ratio and determine the IC50 values from the dose-response curves.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol outlines the general steps to assess the genome-wide occupancy of NSD2 on chromatin and the effect of inhibitor treatment.[8][9]
Materials:
-
Cell line of interest (e.g., KMS11 multiple myeloma cells)
-
Formaldehyde (B43269) (37%)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
Anti-NSD2 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
Next-generation sequencing platform
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis: Harvest and lyse the cells to release the nuclei.
-
Chromatin Shearing: Isolate the nuclei and sonicate the chromatin to generate DNA fragments of 200-500 bp.
-
Immunoprecipitation: Pre-clear the chromatin with magnetic beads. Incubate the chromatin overnight with an anti-NSD2 antibody. Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads extensively to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a standard kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify NSD2 binding sites. Compare the results from inhibitor-treated and untreated cells to determine the impact on NSD2 chromatin occupancy.
Visualizations
Signaling Pathway
Caption: NSD2 signaling pathway and point of intervention for this compound.
Experimental Workflow: ChIP-seq
Caption: A streamlined workflow for Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq).
Logical Relationship: Inhibitor Action
Caption: Logical diagram illustrating the mechanism of this compound action.
Conclusion
This compound and related compounds like UNC6934 represent a promising class of targeted therapies that modulate the epigenetic reader function of NSD2. By disrupting the interaction between the PWWP1 domain and H3K36me2, these inhibitors effectively displace NSD2 from chromatin, offering a novel strategy to counteract its oncogenic activities. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to further understand and target NSD2 in cancer and other diseases.
References
- 1. Frontiers | Alternatively Splicing Interactomes Identify Novel Isoform-Specific Partners for NSD2 [frontiersin.org]
- 2. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NSD2(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. ngs.biodiv.tw [ngs.biodiv.tw]
- 9. ChIP-seq: using high-throughput sequencing to discover protein-DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
Nsd2-pwwp1-IN-1: A Comprehensive Technical Guide on its Potential as a Cancer Therapeutic
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The nuclear receptor-binding SET domain-containing protein 2 (NSD2) has emerged as a critical player in the epigenetic landscape of cancer.[1][2][3] Overexpressed or mutated in a variety of malignancies, including multiple myeloma, acute lymphoblastic leukemia, and solid tumors such as prostate and breast cancer, NSD2 functions as an oncoprotein, driving tumor progression and often correlating with poor prognosis.[1][2] This technical guide delves into the therapeutic potential of targeting a specific domain of NSD2, the PWWP1 domain, with a particular focus on the class of inhibitors represented by Nsd2-pwwp1-IN-1. We will explore the mechanism of action, summarize key preclinical data, provide detailed experimental methodologies, and visualize the intricate signaling pathways governed by NSD2.
Introduction to NSD2 and the PWWP1 Domain
NSD2 is a histone methyltransferase that primarily catalyzes the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2), a mark associated with active gene transcription.[4] Structurally, NSD2 is a multi-domain protein, featuring a catalytic SET domain and two PWWP domains.[5][6][7][8] The N-terminal PWWP1 domain functions as a "reader" of epigenetic marks, specifically recognizing and binding to H3K36me2 on chromatin.[6] This interaction is crucial for anchoring NSD2 to chromatin, thereby facilitating its methyltransferase activity at specific genomic locations and influencing gene expression programs that promote cancer cell proliferation, survival, and metastasis.[1][9][10]
The dependence of NSD2 on its PWWP1 domain for proper localization and function presents a compelling therapeutic strategy. Small molecule inhibitors that occupy the H3K36me2-binding pocket of the PWWP1 domain can disrupt this interaction, leading to the displacement of NSD2 from chromatin and subsequent modulation of its oncogenic signaling. This compound represents a class of such inhibitors that have shown promise in preclinical studies.
Quantitative Data on this compound and Analogs
The following tables summarize the key quantitative data for representative NSD2-PWWP1 inhibitors, providing insights into their potency, binding affinity, and cellular activity.
Table 1: Biochemical and Cellular Potency of NSD2-PWWP1 Inhibitors
| Compound | Assay Type | Target/Cell Line | IC50 (µM) | Reference |
| UNC6934 | AlphaScreen | NSD2-PWWP1 binding to H3K36me2 nucleosomes | 0.104 ± 0.013 | [4] |
| UNC6934 | NanoBRET | NSD2-PWWP1 interaction with Histone H3.3 in U2OS cells | 1.09 | [11] |
| Compound 38 | TR-FRET | NSD2-PWWP1 | 0.11 ± 0.01 | [5] |
| Compound 38 | Cell Proliferation (CCK8) | RS4;11 | 6.30 | [5] |
| Compound 38 | Cell Proliferation (CCK8) | MV4;11 | 2.23 | [5] |
| Compound 38 | Cell Proliferation (CCK8) | KMS11 | 8.43 | [5] |
| Compound 38 | Cell Proliferation (CCK8) | MM1S | 10.95 | [5] |
Table 2: Binding Affinity of NSD2-PWWP1 Inhibitors
| Compound | Assay Type | Target | Kd (nM) | Reference |
| UNC6934 | Surface Plasmon Resonance (SPR) | NSD2-PWWP1 | 91 ± 8 | [4] |
| UNC6934 | Surface Plasmon Resonance (SPR) | NSD2-PWWP1 | 80 | [11] |
Mechanism of Action of this compound
This compound and its analogs function by competitively inhibiting the interaction between the PWWP1 domain of NSD2 and its binding partner on chromatin, H3K36me2. This disruption leads to a cascade of downstream effects:
-
Displacement from Chromatin: By blocking the PWWP1-H3K36me2 interaction, the inhibitor displaces NSD2 from its target gene loci.
-
Altered Gene Expression: The delocalization of NSD2 leads to a reduction in H3K36me2 marks at these specific sites, resulting in the modulation of gene expression. This includes the downregulation of oncogenes and the upregulation of tumor suppressor genes.
-
Inhibition of Cancer Cell Proliferation: The altered gene expression programs ultimately lead to the inhibition of cancer cell growth and proliferation.
-
Induction of Apoptosis: In some cellular contexts, inhibition of NSD2-PWWP1 can induce programmed cell death.
The following diagram illustrates the proposed mechanism of action:
Key Signaling Pathways Involving NSD2
NSD2 is implicated in several critical signaling pathways that are frequently dysregulated in cancer. Understanding these pathways provides a rationale for targeting NSD2 and predicts the potential downstream consequences of its inhibition.
NF-κB Signaling
NSD2 acts as a potent coactivator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9][10] It directly interacts with NF-κB to activate the transcription of target genes involved in inflammation, cell proliferation, survival, and angiogenesis.[9][10][12][13] This creates a feed-forward loop where inflammatory cytokines can induce NSD2 expression via NF-κB, further amplifying the oncogenic signaling.[9]
DNA Damage Response (DDR)
NSD2 plays a crucial role in the DNA damage response (DDR).[1][14][15] Upon DNA double-strand breaks (DSBs), NSD2 is recruited to the damage sites where it mediates the dimethylation of H4K20.[1] This epigenetic mark is essential for the recruitment of the key DDR protein 53BP1, which is involved in DNA repair.[1][15] NSD2 also methylates the tumor suppressor PTEN, facilitating its recruitment to DNA damage sites to aid in repair.[16]
References
- 1. The Role of Methyltransferase NSD2 as a Potential Oncogene in Human Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Methyltransferase NSD2 as a Potential Oncogene in Human Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Structure-Based Discovery of a Series of NSD2-PWWP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histone methyltransferase NSD2/MMSET mediates constitutive NF-κB signaling for cancer cell proliferation, survival, and tumor growth via a feed-forward loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histone Methyltransferase NSD2/MMSET Mediates Constitutive NF-κB Signaling for Cancer Cell Proliferation, Survival, and Tumor Growth via a Feed-Forward Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 13. researchgate.net [researchgate.net]
- 14. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Defining the NSD2 interactome: PARP1 PARylation reduces NSD2 histone methyltransferase activity and impedes chromatin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PTEN Methylation by NSD2 Controls Cellular Sensitivity to DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Selectivity Profile of NSD2-PWWP1 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
NSD2 is a histone methyltransferase that plays a critical role in chromatin regulation and is implicated in various cancers, including multiple myeloma.[1] It consists of multiple domains, including a catalytic SET domain and two PWWP domains that act as "reader" modules, binding to methylated histones.[1][2] The N-terminal PWWP1 domain specifically recognizes histone H3 dimethylated at lysine (B10760008) 36 (H3K36me2), an interaction that stabilizes NSD2 on chromatin.[3][4] Inhibiting this interaction with small molecules provides a powerful tool to probe NSD2 function and offers a potential therapeutic avenue.[1][3]
Data Presentation: Selectivity Profiles
The selectivity of a chemical probe is paramount for its utility in accurately dissecting biological functions. The following tables summarize the quantitative data for UNC6934 and compound 38, showcasing their potency and selectivity.
Table 1: Potency and Cellular Activity of NSD2-PWWP1 Inhibitors
This table outlines the binding affinity and cellular engagement of the primary inhibitors.
| Compound | Target | Assay Type | Value | Reference |
| UNC6934 | NSD2-PWWP1 | Surface Plasmon Resonance (SPR) | Kd = 80 - 91 nM | [5][6][7] |
| full-length NSD2 | AlphaScreen (vs. H3K36me2 nucleosome) | IC50 = 78 ± 29 nM | ||
| NSD2-PWWP1 | AlphaScreen (vs. H3K36me2 nucleosome) | IC50 = 104 ± 13 nM | ||
| NSD2-PWWP1 | NanoBRET (in U2OS cells) | EC50 = 1.09 - 1.23 µM | [3][5] | |
| Compound 38 | NSD2-PWWP1 | HTRF | IC50 = 0.11 ± 0.01 µM | [8] |
Table 2: Selectivity of UNC6934 Against Other PWWP Domains and Methyltransferases
UNC6934 demonstrates high selectivity for NSD2-PWWP1 over other PWWP domains and shows no inhibition of a broad panel of methyltransferase enzymes.[3][9][10]
| Compound | Target Class | Assay Type | Result | Reference |
| UNC6934 | PWWP Domains (15 other human domains) | Differential Scanning Fluorimetry (DSF) | No significant thermal stabilization observed | [3][9][10] |
| Methyltransferases (33 enzymes incl. NSD1, NSD3, SETD2) | Biochemical Activity Assays | No inhibition observed | [9][11] | |
| CNS Receptors/Transporters (90 targets) | Radioligand Binding Assays | Ki = 1.4 µM (human serotonin (B10506) transporter) | [9] | |
| UNC7145 (Negative Control) | NSD2-PWWP1 | AlphaScreen | No measurable effect | [3] |
| PWWP Domains / Methyltransferases | DSF / Activity Assays | Inactive against all tested | [3][10] |
Table 3: Selectivity of Compound 38 Against Other PWWP Domains
Compound 38 shows remarkable selectivity for NSD2-PWWP1 when profiled against other PWWP-containing proteins using a thermal shift assay.[8][12]
| Compound | Target | Assay Type | Result | Reference |
| Compound 38 | NSD2-PWWP1 | Thermal Shift Assay | Stabilized (Increased melting temp.) | [8][12] |
| NSD3-PWWP1 | Thermal Shift Assay | No stabilization observed | [8][12] | |
| DNMT3A-PWWP | Thermal Shift Assay | No stabilization observed | [8][12] | |
| ZCWPW1-PWWP | Thermal Shift Assay | No stabilization observed | [8][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of selectivity data. The following protocols are synthesized from the cited literature for the key assays used to characterize NSD2-PWWP1 inhibitors.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This assay is used to measure the disruption of the NSD2-PWWP1 interaction with H3K36me2-containing nucleosomes.[3][13][14]
-
Principle: Donor and Acceptor beads are brought into proximity by a biological interaction (e.g., PWWP1 domain binding to a biotinylated histone peptide). Laser excitation of the Donor bead releases singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal. A small molecule inhibitor that disrupts the interaction will prevent this signal.[14]
-
Protocol Outline:
-
Reagent Preparation: Reagents are prepared in a suitable assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20).
-
Compound Incubation: The test compound (e.g., UNC6934) is serially diluted and incubated with the NSD2-PWWP1 protein (or full-length NSD2) for a defined period (e.g., 15 minutes at 23°C).[4]
-
Substrate Addition: Biotinylated H3K36me2 nucleosomes are added, and the mixture is incubated to allow binding (e.g., 30 minutes at 23°C).[4]
-
Bead Addition: A mixture of Streptavidin-Donor beads and anti-tag (e.g., anti-His) Acceptor beads is added. The plate is incubated in the dark to allow bead binding (e.g., 60 minutes at 23°C).
-
Signal Detection: The plate is read on an AlphaScreen-capable plate reader. The resulting data is used to calculate IC50 values.
-
NanoBRET™ Protein:Protein Interaction Assay
This assay quantifies target engagement in a live-cell context by measuring the disruption of the NSD2-PWWP1 and histone H3 interaction.[3][15]
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc® luciferase-tagged protein (donor, e.g., NanoLuc-NSD2-PWWP1) and a HaloTag®-labeled protein (acceptor, e.g., HaloTag-H3.3) labeled with a fluorescent ligand. An inhibitor that binds to the NanoLuc-fusion protein and displaces the acceptor protein will cause a dose-dependent decrease in the BRET signal.[3][16]
-
Protocol Outline:
-
Cell Transfection: Cells (e.g., U2OS) are co-transfected with vectors encoding the NanoLuc-NSD2-PWWP1 fusion and the HaloTag-H3.3 fusion.[3]
-
Cell Plating: Transfected cells are plated in 96-well, white-bottom plates and incubated to allow protein expression.
-
Labeling: The HaloTag ligand (e.g., NanoBRET™ 618 Ligand) is added to the cells and incubated to label the acceptor protein.
-
Compound Treatment: Serial dilutions of the test compound (e.g., UNC6934) are added to the wells, and the plate is incubated (e.g., 4 hours).[5]
-
Substrate Addition: The Nano-Glo® substrate is added to the wells immediately before reading.
-
Signal Detection: The plate is read on a luminometer capable of simultaneously measuring donor (460nm) and acceptor (618nm) emission. The NanoBRET™ ratio is calculated, and data is plotted to determine the cellular EC50.[3]
-
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
DSF is used to assess the direct binding of a compound to a target protein and to profile selectivity against a panel of related proteins.[3][8]
-
Principle: This assay measures the thermal stability of a protein by monitoring its unfolding transition in the presence of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein. A ligand that binds to and stabilizes the protein will increase its melting temperature (Tm).
-
Protocol Outline:
-
Reaction Setup: The target protein (e.g., NSD2-PWWP1) is mixed with the dye and the test compound in a suitable buffer (e.g., 100 mM HEPES, 150 mM NaCl) in a 96-well PCR plate.[4]
-
Thermal Denaturation: The plate is heated in a real-time PCR instrument over a temperature gradient (e.g., 25°C to 95°C).
-
Fluorescence Monitoring: Fluorescence is measured at each temperature increment.
-
Data Analysis: The melting temperature (Tm) is determined by fitting the resulting fluorescence curve. A significant positive shift in Tm (ΔTm) compared to a DMSO control indicates compound binding. Selectivity is assessed by testing the compound against a panel of other proteins (e.g., other PWWP domains).[3][8]
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key conceptual and experimental frameworks for understanding NSD2-PWWP1 inhibitors.
Caption: Mechanism of NSD2-PWWP1 interaction with chromatin and its inhibition.
Caption: Experimental workflow for the discovery and validation of NSD2-PWWP1 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UNC6934 | Structural Genomics Consortium [thesgc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Probe UNC6934 | Chemical Probes Portal [chemicalprobes.org]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NanoBRET™ Protein:Protein Interaction System Protocol [worldwide.promega.com]
- 16. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Notes for Nsd2-pwwp1-IN-1: A Selective Inhibitor of the NSD2 PWWP1 Domain
Introduction
Nsd2-pwwp1-IN-1 is a representative small molecule inhibitor targeting the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1. NSD2 is a histone methyltransferase that plays a critical role in chromatin regulation by catalyzing the di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me2).[1][2][3] Overexpression or mutation of NSD2 is strongly associated with the pathogenesis of several cancers, most notably multiple myeloma with the t(4;14) translocation, as well as certain types of acute lymphoblastic leukemia and solid tumors.[2][4][5]
The PWWP1 domain of NSD2 is a "reader" domain that specifically recognizes and binds to the H3K36me2 mark, which is the product of NSD2's own catalytic activity.[6][7] This interaction is crucial for stabilizing NSD2 at chromatin, thereby facilitating the propagation of the H3K36me2 mark and the regulation of target gene expression.[6][7] Unlike inhibitors that target the catalytic SET domain, this compound represents a class of antagonists that disrupt the protein-protein interaction between the NSD2-PWWP1 domain and its histone ligand.[2] This alternative approach offers a potential avenue for therapeutic intervention in NSD2-driven cancers, with the possibility of achieving high selectivity.[8]
Mechanism of Action
This compound functions by binding to the aromatic cage of the NSD2 PWWP1 domain, a conserved structural motif responsible for recognizing the methylated lysine residue of H3K36me2.[2][9] By occupying this binding pocket, the inhibitor competitively blocks the interaction between the PWWP1 domain and its histone substrate. This disruption leads to the destabilization of NSD2's association with chromatin, which in turn can alter the transcriptional landscape of cancer cells.[2][6] In multiple myeloma cells with the t(4;14) translocation, inhibition of the NSD2 PWWP1 domain has been shown to downregulate the expression of key oncogenes such as IRF4, leading to cell cytotoxicity.[1][4]
Caption: Mechanism of action for an NSD2 PWWP1 inhibitor.
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines, particularly those with NSD2 overexpression, such as t(4;14)+ multiple myeloma cell lines (e.g., KMS-11, MM.1S) and relevant negative controls.
Materials:
-
This compound (dissolved in DMSO)
-
t(4;14)+ multiple myeloma cell lines (e.g., KMS-11, MM.1S)
-
t(4;14)- multiple myeloma cell lines (as negative controls)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Add the diluted compound to the respective wells. Include a DMSO-only control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: After incubation, allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Data Acquisition: Mix the contents by shaking on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control. Plot the cell viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Target Engagement Assay (NanoBRET™)
This protocol measures the ability of this compound to disrupt the interaction between the NSD2 PWWP1 domain and histone H3 in living cells.[2][7]
Materials:
-
U2OS or HEK293T cells
-
Plasmids: NSD2-PWWP1-NanoLuc® fusion vector and Histone H3.3-HaloTag® fusion vector
-
FuGENE® HD Transfection Reagent
-
Opti-MEM® I Reduced Serum Medium
-
This compound
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
White, opaque 96-well assay plates
Procedure:
-
Transfection: Co-transfect the cells with the NSD2-PWWP1-NanoLuc® and Histone H3.3-HaloTag® plasmids at an optimized ratio (e.g., 1:10) using FuGENE® HD. Plate the transfected cells in the 96-well assay plates and incubate for 24 hours.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells at a final concentration of 100 nM and incubate for at least 6 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for 2 hours.
-
Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions and add it to each well.
-
BRET Measurement: Read the plate within 10 minutes on a luminometer capable of sequentially measuring donor emission (460 nm) and acceptor emission (618 nm).
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Normalize the data and calculate the IC50 value, which represents the concentration of inhibitor required to displace 50% of the H3.3-HaloTag® from the NSD2-PWWP1-NanoLuc®.
Caption: General experimental workflow for inhibitor evaluation.
Quantitative Data Summary
The following tables summarize representative quantitative data for well-characterized inhibitors of the NSD2 PWWP1 domain. These values provide a benchmark for the expected potency of compounds like this compound.
Table 1: In Vitro Binding Affinity and Target Engagement
| Compound | Assay Type | Target | Kd (µM) | IC50 (µM) | Reference |
| UNC6934 | Surface Plasmon Resonance (SPR) | NSD2-PWWP1 | 0.091 | - | [10] |
| UNC6934 | NanoBRET (Cell-based) | NSD2-PWWP1 & H3.3 | - | 1.23 | [11] |
| Compound 3f | Surface Plasmon Resonance (SPR) | NSD2-PWWP1 | 3.4 | - | [2] |
| Compound 3f | NanoBRET (Cell-based) | NSD2-PWWP1 & H3 | - | 17.3 | [2] |
| Compound 38 | TR-FRET | NSD2-PWWP1 | - | 0.11 | [12] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| RK-552 | KMS-11 (t(4;14)+) | Cell Viability | ~1 | [4] |
| RK-552 | MM.1S (t(4;14)+) | Cell Viability | ~1 | [4] |
| Compound 38 | MM.1S (t(4;14)+) | Cell Proliferation | 10.95 | [12] |
| Compound 9c | KMS-11 (t(4;14)+) | Cell Viability | 0.52 | [13] |
Logical Relationships
The inhibition of the NSD2 PWWP1 domain initiates a cascade of molecular events that culminate in anti-cancer effects. The logical flow from target engagement to cellular outcome is a key aspect of the inhibitor's mechanism.
Caption: Logical flow from PWWP1 inhibition to cellular effects.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Discovery of Small-Molecule Antagonists of the PWWP Domain of NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. A PWWP Domain of Histone-Lysine N-Methyltransferase NSD2 Binds to Dimethylated Lys-36 of Histone H3 and Regulates NSD2 Function at Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NSD2(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. NSD2 as a Promising Target in Hematological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Nsd2-pwwp1-IN-1 in ChIP-seq Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear SET Domain Containing Protein 2 (NSD2), also known as MMSET or WHSC1, is a histone methyltransferase that primarily catalyzes the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2). This epigenetic mark is crucial for transcriptional activation and is implicated in various cancers, including multiple myeloma and acute lymphoblastic leukemia. The PWWP1 domain of NSD2 is a "reader" domain that recognizes and binds to the H3K36me2 mark, an interaction that stabilizes NSD2 at chromatin and is critical for its oncogenic function.
Nsd2-pwwp1-IN-1, exemplified by the well-characterized chemical probe UNC6934 , is a potent and selective antagonist of the NSD2 PWWP1 domain. It competitively binds to the aromatic cage of the PWWP1 domain, thereby disrupting its interaction with H3K36me2 on nucleosomes. This leads to the disengagement of NSD2 from chromatin and its subsequent relocalization to the nucleolus. By inhibiting the chromatin localization of NSD2, this compound serves as a valuable tool to investigate the downstream functional consequences of NSD2 displacement and to explore its therapeutic potential.
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to identify the genome-wide localization of DNA-binding proteins. When coupled with the use of this compound, ChIP-seq can be employed to map the global changes in NSD2 chromatin occupancy and to understand how its displacement affects the epigenetic landscape and gene expression.
Principle of the Method
This protocol outlines the application of this compound in a ChIP-seq experiment to investigate its effect on the genomic distribution of the NSD2 protein. The core principle involves treating cells with this compound to displace NSD2 from its chromatin binding sites. Subsequently, a standard ChIP-seq protocol is performed using an antibody targeting NSD2. By comparing the NSD2 binding profiles in treated versus untreated cells, researchers can identify the genomic regions where NSD2 localization is dependent on the PWWP1-H3K36me2 interaction.
A negative control compound, UNC7145 , which is structurally similar to UNC6934 but does not bind to the NSD2 PWWP1 domain, should be used in parallel to ensure that the observed effects are specific to the inhibition of the PWWP1-H3K36me2 interaction.
Data Presentation: Quantitative Properties of UNC6934 (this compound)
The following tables summarize the key quantitative data for UNC6934, the representative this compound compound.
| Biophysical and Biochemical Data | |
| Target | NSD2 PWWP1 Domain |
| Binding Affinity (Kd) | 91 ± 8 nM (Surface Plasmon Resonance) |
| IC50 (AlphaScreen) | 104 ± 13 nM (disruption of NSD2-PWWP1 binding to H3K36me2 nucleosomes) |
| Negative Control | UNC7145 |
| Cellular Activity Data | |
| Cell Line | U2OS |
| Cellular EC50 (NanoBRET) | 1.23 ± 0.25 µM (disruption of NSD2-PWWP1 interaction with histone H3.3) |
| Recommended Concentration Range | 1 - 10 µM |
| Treatment Time | 4 - 24 hours |
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cell line (e.g., U2OS, KMS-11) at an appropriate density to reach 80-90% confluency at the time of harvesting. For a standard ChIP-seq experiment, approximately 1-5 x 10^7 cells per condition are required.
-
Inhibitor Preparation: Prepare stock solutions of this compound (UNC6934) and the negative control (UNC7145) in DMSO.
-
Treatment:
-
Titration Experiment (Recommended): To determine the optimal concentration and treatment time for your specific cell line and experimental goals, perform a dose-response and time-course experiment.
-
Concentrations: Treat cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM).
-
Time Points: Harvest cells at different time points after treatment (e.g., 4, 8, 12, 24 hours).
-
Readout: Assess the displacement of NSD2 from chromatin by cellular fractionation followed by Western blotting, or by immunofluorescence to observe its relocalization to the nucleolus.
-
-
Standard Treatment: Based on published data and your optimization, treat cells with this compound (e.g., 5 µM) and the negative control for a predetermined time (e.g., 4 hours). Include a DMSO-treated vehicle control.
-
II. Chromatin Immunoprecipitation (ChIP)
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
-
Cross-linking:
-
To the cell culture medium, add formaldehyde (B43269) to a final concentration of 1% (v/v).
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature with gentle shaking.
-
Place the culture dishes on ice.
-
-
Cell Harvesting and Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Scrape the cells in ice-cold PBS containing protease inhibitors and transfer to a conical tube.
-
Pellet the cells by centrifugation (e.g., 1,500 x g for 5 minutes at 4°C).
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Incubate on ice for 10-15 minutes to lyse the cells.
-
-
Chromatin Shearing:
-
Shear the chromatin to an average size of 200-800 bp using a sonicator. The optimal sonication conditions (power, duration, cycles) must be determined empirically for each cell type and instrument.
-
After sonication, centrifuge the lysate at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the cell debris.
-
Transfer the supernatant (containing the sheared chromatin) to a new tube.
-
-
Immunoprecipitation:
-
Determine the chromatin concentration. A portion of the sheared chromatin should be set aside as the "input" control.
-
For each immunoprecipitation, dilute a specific amount of chromatin (e.g., 10-50 µg) with ChIP dilution buffer.
-
Add a ChIP-grade antibody against NSD2 (or a control IgG). The optimal antibody concentration should be determined by titration.
-
Incubate overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to each sample and incubate for 2-4 hours at 4°C with rotation to capture the antibody-chromatin complexes.
-
-
Washes:
-
Wash the beads sequentially with low-salt wash buffer, high-salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound proteins and DNA. Perform each wash for 5 minutes at 4°C with rotation.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using an elution buffer (e.g., SDS-containing buffer).
-
Reverse the protein-DNA cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 6 hours or overnight.
-
The input control should also be subjected to the reverse cross-linking step.
-
-
DNA Purification:
-
Treat the samples with RNase A and then Proteinase K to remove RNA and proteins, respectively.
-
Purify the DNA using a spin column kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Elute the purified DNA in a small volume of nuclease-free water or TE buffer.
-
III. Library Preparation and Sequencing
-
Quantify the ChIP and input DNA.
-
Prepare sequencing libraries from the ChIP and input DNA using a commercial kit according to the manufacturer's instructions. This typically involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the libraries by PCR. The number of PCR cycles should be minimized to avoid amplification bias.
-
Perform size selection of the amplified libraries to obtain fragments of the desired size range for sequencing.
-
Quantify and quality-check the final libraries using a fluorometer and a bioanalyzer.
-
Sequence the libraries on a next-generation sequencing platform.
Mandatory Visualizations
Caption: Workflow for ChIP-seq using this compound.
Caption: Mechanism of action of this compound.
Application Notes and Protocols for Nsd2-pwwp1-IN-1 In Vitro Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSD2 (Nuclear Receptor Binding SET Domain Protein 2), also known as MMSET or WHSC1, is a histone methyltransferase that plays a critical role in chromatin regulation.[1] It predominantly catalyzes the di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me2), a mark associated with active gene transcription.[1][2] Aberrant NSD2 activity due to overexpression, mutations, or translocations is implicated in various cancers, including multiple myeloma and acute lymphoblastic leukemia, making it a compelling target for therapeutic intervention.[1][3]
The PWWP1 domain of NSD2 is a "reader" domain that recognizes and binds to H3K36me2-modified nucleosomes, stabilizing NSD2 at chromatin.[1][2][4][5][6] Nsd2-pwwp1-IN-1 is a potent and selective inhibitor that targets this PWWP1 domain. By binding to the aromatic cage of the PWWP1 domain, the inhibitor disrupts the interaction between NSD2 and methylated histones, thereby affecting the expression of NSD2-regulated genes and inducing apoptosis and cell cycle arrest in cancer cells.[3][7][8] This document provides detailed application notes and protocols for the in vitro use of this compound.
Mechanism of Action
This compound allosterically inhibits NSD2 function by binding to the PWWP1 domain, which is responsible for recognizing and docking the NSD2 complex to chromatin at sites of H3K36me2. This inhibition disrupts the stable association of NSD2 with its target gene loci, leading to downstream effects on gene expression, cell proliferation, and survival.
References
- 1. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. NSD2(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 5. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A PWWP Domain of Histone-Lysine N-Methyltransferase NSD2 Binds to Dimethylated Lys-36 of Histone H3 and Regulates NSD2 Function at Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Testing Nsd2-pwwp1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nsd2-pwwp1-IN-1 is a potent and selective small-molecule inhibitor targeting the PWWP1 domain of Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as WHSC1 or MMSET.[1][2] NSD2 is a histone methyltransferase that primarily catalyzes the di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me2).[3][4] Aberrant NSD2 activity, often due to translocation t(4;14) in multiple myeloma or activating mutations in acute lymphoblastic leukemia, leads to a global increase in H3K36me2, altering gene expression and driving oncogenesis.[3][4][5] this compound functions by binding to the PWWP1 domain, which is a "reader" domain that recognizes and anchors NSD2 to chromatin at sites of H3K36 methylation.[4][6] By inhibiting this interaction, the compound disrupts NSD2's chromatin localization and its downstream oncogenic signaling, inducing apoptosis and cell cycle arrest in dependent cancer cells.[1][7]
These application notes provide recommendations for cell lines and detailed protocols for testing the efficacy and mechanism of action of this compound.
Recommended Cell Lines
The selection of appropriate cell lines is critical for evaluating the activity of this compound. The primary recommended models are cancer cell lines with known dependency on NSD2 activity.
NSD2-Dependent Cell Lines (Positive Models): These cell lines exhibit genetic alterations that lead to NSD2 hyperactivity and are expected to be sensitive to this compound.
-
Multiple Myeloma (MM) with t(4;14) translocation: This translocation leads to the overexpression of NSD2.
-
Acute Lymphoblastic Leukemia (ALL): Cell lines with NSD2 mutations or high expression.
NSD2-Independent/Wild-Type Cell Lines (Negative Controls): These cell lines lack the specific NSD2 aberrations and are expected to be less sensitive to the inhibitor. They serve to demonstrate the selectivity of the compound.
-
U2OS: An osteosarcoma cell line, often used as a negative control in NSD2 studies.[3][9]
-
HT1080: A fibrosarcoma cell line.[3]
-
Prostate and Liver Cancer Cell Lines: While some studies suggest a role for NSD2 in these cancers, cell lines like HepG2 (liver) or various prostate cancer lines can be tested to evaluate broader efficacy.[10][11][12]
Data Presentation: Quantitative Analysis
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound (also reported as compound 38) in various cancer cell lines after a 6-day treatment.
| Cell Line | Cancer Type | NSD2 Status | IC50 (µM) | Reference |
| MV4;11 | Acute Lymphoblastic Leukemia | Wild-Type | 2.23 | [1][7] |
| RS4;11 | Acute Lymphoblastic Leukemia | MLL-rearranged | 6.30 | [1][7] |
| KMS11 | Multiple Myeloma | t(4;14) | 8.43 | [1][7] |
| MM1.S | Multiple Myeloma | t(4;14) negative | 10.95 | [1][7] |
Signaling Pathways and Experimental Logic
The following diagrams illustrate the NSD2 signaling pathway, the logic for cell line selection, and a general workflow for testing this compound.
Caption: NSD2 signaling pathway and point of inhibition.
Caption: Logic for selecting appropriate cell lines.
Caption: General experimental workflow for inhibitor testing.
Experimental Protocols
Here are detailed protocols for key experiments to characterize the effects of this compound.
Protocol 1: Cell Viability Assay (CCK-8)
This assay determines the dose-dependent effect of the inhibitor on cell proliferation and is used to calculate the IC50 value.
Materials:
-
Recommended cell lines (e.g., KMS11, MV4;11, U2OS)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader (450 nm absorbance)
Procedure:
-
Cell Seeding:
-
For suspension cells (e.g., KMS11, MV4;11): Seed 5,000 - 10,000 cells per well in 100 µL of complete medium.
-
For adherent cells (e.g., U2OS): Seed 3,000 - 5,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range would be 0.01 µM to 50 µM.
-
Include a DMSO-only vehicle control (at the same final concentration as the highest inhibitor dose).
-
Add the diluted inhibitor or vehicle control to the appropriate wells.
-
-
Incubation:
-
Incubate the plates for the desired time period (e.g., 72 hours to 6 days) at 37°C in a humidified incubator with 5% CO2.
-
-
CCK-8 Addition:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C, until the color in the control wells changes to a sufficient orange.
-
-
Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only wells).
-
Normalize the data to the vehicle control wells (set as 100% viability).
-
Plot the normalized viability against the log of the inhibitor concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Protocol 2: Western Blot for Histone Marks
This protocol is used to verify the mechanism of action by measuring changes in the global levels of H3K36me2.
Materials:
-
Treated cells from a 6-well plate experiment
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-20% Tris-Glycine)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-H3K36me2 (e.g., Cell Signaling Technology #2901)
-
Anti-Total Histone H3 (as a loading control, e.g., Cell Signaling Technology #9715)
-
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
Treat cells in a 6-well plate with this compound (e.g., at 1x and 5x the IC50) and a vehicle control for 24-72 hours.
-
Harvest cells, wash with cold PBS, and lyse with RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane).
-
Add Laemmli buffer and boil at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-H3K36me2, diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the anti-Total Histone H3 antibody to confirm equal loading.
-
-
Analysis:
-
Quantify band intensities using software like ImageJ. Normalize the H3K36me2 signal to the Total H3 signal.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement of the inhibitor with NSD2 in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Treated and untreated cell suspensions
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler or heating block
-
Equipment for protein extraction and Western blotting (as in Protocol 2)
-
Primary antibody: Anti-NSD2/WHSC1 (e.g., Abcam ab75359)
Procedure:
-
Cell Treatment:
-
Treat cells with this compound at a high concentration (e.g., 10-20x the IC50) and a vehicle control for 1-4 hours.
-
-
Heating:
-
Harvest cells, wash, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
-
-
Protein Extraction:
-
Subject the heated cells to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
-
Western Blot Analysis:
-
Collect the supernatant, which contains the soluble (non-denatured) protein fraction.
-
Analyze the amount of soluble NSD2 remaining at each temperature for both treated and untreated samples using the Western Blot protocol described above.
-
-
Data Analysis:
-
Quantify the NSD2 band intensity at each temperature and normalize it to the unheated control for both treated and vehicle samples.
-
Plot the percentage of soluble NSD2 against the temperature. A shift in the melting curve to higher temperatures in the inhibitor-treated sample indicates target stabilization and therefore, direct engagement.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. NSD2 links dimethylation of histone H3 at lysine 36 to oncogenic programming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ashpublications.org [ashpublications.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. The role of NSD1, NSD2, and NSD3 histone methyltransferases in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Nsd2-pwwp1-IN-1 in Multiple Myeloma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a critical epigenetic regulator implicated in the pathogenesis of multiple myeloma (MM), particularly in cases harboring the t(4;14) translocation. This translocation leads to the overexpression of NSD2, a histone methyltransferase that primarily deposits the dimethyl mark on histone H3 at lysine (B10760008) 36 (H3K36me2). This aberrant epigenetic modification is associated with oncogene activation and a poor prognosis.[1][2]
NSD2 contains multiple functional domains, including a catalytic SET domain and several chromatin "reader" domains, such as the PWWP domains, which recognize specific histone modifications. The N-terminal PWWP domain (PWWP1) of NSD2 specifically binds to H3K36me2, an interaction that is thought to stabilize NSD2 on chromatin.[1]
Nsd2-pwwp1-IN-1 refers to a class of small molecule inhibitors that competitively antagonize the interaction between the NSD2-PWWP1 domain and its H3K36me2 mark. A prominent and well-characterized example of this class is the chemical probe UNC6934 .[1][3] Unlike catalytic inhibitors, these molecules offer a distinct mechanism to probe NSD2 function by disrupting its localization and chromatin tethering without directly inhibiting its enzymatic activity.[1][3] These application notes provide a comprehensive overview of the use of this compound (exemplified by UNC6934) in multiple myeloma research, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound (UNC6934) binds with high affinity to the aromatic cage of the NSD2-PWWP1 domain, the same pocket that recognizes the H3K36me2 mark.[1][3] This competitive binding displaces the PWWP1 domain from its histone ligand. A key consequence of this displacement is not the inhibition of NSD2's methyltransferase activity but a change in its subcellular localization. Treatment with UNC6934 causes a significant relocalization of NSD2 to the nucleolus, which phenocopies the effect of PWWP1 domain truncations observed in some t(4;14) MM patients.[1] This suggests that the PWWP1 domain is crucial for maintaining NSD2's proper localization within the nucleus and its engagement with chromatin. The entire NSD2 protein has multiple chromatin reader domains that act cooperatively to tether it to chromatin, so the effect of antagonizing the PWWP1 domain alone is a partial displacement.[1][3]
Data Presentation
The following tables summarize the quantitative data available for UNC6934, a representative this compound inhibitor.
Table 1: Biochemical and Cellular Activity of UNC6934
| Parameter | Value | Assay System | Reference |
| Binding Affinity (Kd) | 80 ± 18 nM | Surface Plasmon Resonance (SPR) | [4] |
| Cellular Target Engagement (EC50) | 1.23 ± 0.25 µM | NanoBRET PPI Assay (U2OS cells) | [1] |
| Inhibition of NSD2-PWWP1:H3K36me2 Interaction (IC50) | 104 ± 13 nM | AlphaScreen | [1] |
Table 2: Cellular Effects of UNC6934 in KMS11 (t(4;14)+) Multiple Myeloma Cells
| Cellular Phenotype | Treatment Conditions | Result | Reference |
| Global H3K36me2 Levels | 5 µM UNC6934 for 72 hours | No significant change | [1][3][5] |
| Cell Proliferation | 5 µM UNC6934 for 10 days | No significant effect | [5] |
| NSD2 Subcellular Localization | 5 µM UNC6934 for 4 hours | Accumulation in the nucleolus | [1] |
| NSD2 Chromatin Displacement | 5 µM UNC6934 | Increased displacement from chromatin | [5] |
Signaling Pathways and Experimental Workflows
NSD2-PWWP1 Inhibition and Downstream Signaling
NSD2 overexpression in multiple myeloma is linked to an oncogenic gene expression program, including the upregulation of key survival and proliferation genes such as MYC and IRF4.[6] While direct catalytic inhibition of NSD2 has been shown to downregulate these pathways, the specific effect of displacing NSD2 from chromatin via PWWP1 inhibition is an active area of investigation. The following diagram illustrates the hypothesized mechanism of action.
Experimental Workflow: Assessing UNC6934 Activity
The following diagram outlines a typical workflow for evaluating the cellular effects of an this compound inhibitor in multiple myeloma cell lines.
Experimental Protocols
Cell Viability Assay (MTT-Based)
This protocol is for determining the effect of this compound on the viability of multiple myeloma cells.
Materials:
-
Multiple myeloma cell lines (e.g., KMS11, OPM2, RPMI-8226)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (UNC6934) and negative control (UNC7145) dissolved in DMSO
-
96-well clear flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete medium.
-
Compound Treatment: Prepare serial dilutions of UNC6934 and the negative control in culture medium. Add 100 µL of the diluted compounds to the respective wells. Ensure the final DMSO concentration is ≤ 0.1%. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Centrifuge the plate at 1000 x g for 5 minutes. Carefully aspirate the supernatant without disturbing the formazan (B1609692) crystals. Add 150 µL of solubilization solution (e.g., DMSO) to each well and pipette up and down to dissolve the crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value if applicable.
Western Blot for Global H3K36me2 Levels
This protocol assesses the impact of this compound on the global levels of the H3K36me2 mark.
Materials:
-
6-well tissue culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
15% SDS-PAGE gels
-
PVDF membrane (0.2 µm pore size is recommended for histones)
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K36me2, anti-Total Histone H3
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment and Lysis: Seed 1-2 x 106 cells per well in 6-well plates. Treat with desired concentrations of UNC6934 (e.g., 5 µM) or controls for 72 hours. Harvest and lyse cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Sample Preparation: Prepare samples by mixing 20-30 µg of protein with Laemmli buffer and boiling at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Run the samples on a 15% SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate with primary antibodies (anti-H3K36me2 and anti-Total H3 as a loading control) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL reagent to visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize the H3K36me2 signal to the Total H3 signal.
Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol determines if the displacement of NSD2 from chromatin affects its occupancy at specific gene promoters, such as MYC or IRF4.
Materials:
-
15-cm tissue culture dishes
-
Formaldehyde (B43269) (37%)
-
Glycine
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
Anti-NSD2 antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:Chloroform:Isoamyl Alcohol and ethanol (B145695) for DNA purification
-
qPCR primers for target gene promoters (e.g., MYC, IRF4) and a negative control region
-
SYBR Green qPCR Master Mix
Procedure:
-
Cell Treatment and Cross-linking: Treat ~1-2 x 107 MM cells with UNC6934 (e.g., 5 µM) or DMSO for 24-48 hours. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench with glycine.
-
Chromatin Preparation: Lyse the cells and nuclei. Shear the chromatin to an average size of 200-1000 bp using sonication.
-
Immunoprecipitation: Pre-clear the chromatin with magnetic beads. Incubate the sheared chromatin overnight at 4°C with an anti-NSD2 antibody or an IgG control.
-
IP and Washes: Add Protein A/G beads to capture the antibody-protein-DNA complexes. Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K. Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
qPCR Analysis: Perform qPCR using primers for the promoters of target genes. Quantify the enrichment of NSD2 at these sites relative to the input and the IgG control.
Conclusion and Future Directions
This compound chemical probes like UNC6934 are invaluable tools for dissecting the non-catalytic functions of NSD2 in multiple myeloma. While these inhibitors effectively displace NSD2 from chromatin and alter its subcellular localization, current evidence suggests they do not induce a direct cytotoxic effect in MM cell lines. This highlights the complex, multivalent nature of NSD2's interaction with chromatin and suggests that targeting the PWWP1 domain alone may not be sufficient to fully abrogate NSD2's oncogenic function.
Future research should focus on:
-
Investigating the downstream transcriptional consequences of NSD2 relocalization using RNA-seq in multiple myeloma cell lines treated with UNC6934.
-
Exploring the potential synergistic effects of combining this compound with inhibitors targeting other NSD2 domains or other epigenetic modifiers.
-
Utilizing these probes to further understand the interplay between NSD2 localization, its catalytic activity, and the regulation of key oncogenic pathways like MYC and IRF4.
-
Developing bifunctional molecules, such as PROTACs, that use the this compound scaffold to induce the targeted degradation of NSD2, which has shown promise in reducing H3K36me2 levels and eliciting anti-myeloma phenotypes.[3]
References
- 1. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Acute Lymphoblastic Leukemia with Nsd2-pwwp1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute lymphoblastic leukemia (ALL) is a malignancy characterized by the proliferation of lymphoid progenitors. A subset of pediatric ALL cases is driven by the hyperactivating E1099K mutation in the histone methyltransferase NSD2 (Nuclear Receptor Binding SET Domain Protein 2)[1][2][3]. NSD2 is the primary enzyme responsible for histone H3 lysine (B10760008) 36 dimethylation (H3K36me2), a mark associated with active transcription[1]. The NSD2 protein contains a PWWP1 domain that recognizes and binds to H3K36me2, an interaction crucial for stabilizing NSD2 at chromatin and propagating this epigenetic mark[4].
Nsd2-pwwp1-IN-1 and its well-characterized analog, UNC6934, are potent and selective chemical probes that target the PWWP1 domain of NSD2[5][6][7][8]. By competitively binding to the aromatic cage of the PWWP1 domain, these inhibitors disrupt the interaction between NSD2 and H3K36me2-modified nucleosomes[5][9]. This disruption alters the subcellular localization of NSD2 and presents a promising therapeutic strategy for cancers driven by NSD2 dysregulation, including ALL[1][5].
These application notes provide detailed protocols for utilizing this compound to investigate its effects on ALL cell lines, focusing on target engagement, cellular viability, and downstream molecular consequences.
Mechanism of Action
This compound acts as an antagonist of the NSD2-PWWP1 domain. This domain functions as a "reader" of the H3K36me2 epigenetic mark, which is "written" by the SET domain of NSD2 itself. The binding of the PWWP1 domain to H3K36me2 is thought to create a positive feedback loop, stabilizing NSD2 on chromatin and facilitating the spread of the H3K36me2 mark. By blocking this interaction, this compound can disrupt this feedback mechanism, leading to a change in NSD2's localization and potentially affecting the expression of NSD2 target genes.
Data Presentation
The following tables summarize the key quantitative data for the NSD2-PWWP1 inhibitor UNC6934, a close analog of this compound.
| Parameter | Value | Assay | Reference |
| Binding Affinity (Kd) | 80 ± 18 nM | Surface Plasmon Resonance (SPR) | [6] |
| Biochemical IC50 | 104 ± 13 nM | AlphaScreen (disruption of NSD2-PWWP1 and H3K36me2 nucleosome interaction) | [5] |
| Cellular Target Engagement (EC50) | 1.23 ± 0.25 µM | NanoBRET Target Engagement Assay (U2OS cells) | [5] |
| ALL Cell Line | NSD2 Status | Inhibitor | IC50 (Viability) | Reference |
| SEM | E1099K | This compound/UNC6934 | Data not available. Published studies have focused on target engagement and localization rather than broad cytotoxicity screening. | |
| RCH-ACV | E1099K | This compound/UNC6934 | Data not available. | |
| RPMI-8402 | E1099K | This compound/UNC6934 | Data not available. | |
| Nalm-6 | WT | Other Compounds | 4.58 µM (48h) | [10] |
| REH | WT | Other Compounds | 4.38 µM (48h) | [10] |
| RS4;11 | E1099K | Other Compounds | 3.85 µM (48h) | [10] |
Note: IC50 values for "Other Compounds" in ALL cell lines are provided for context and are not for this compound or UNC6934. Further studies are required to determine the specific anti-proliferative IC50 values of this compound in ALL cell lines.
Experimental Protocols
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol determines the effect of this compound on the viability and proliferation of ALL cell lines.
Materials:
-
ALL cell lines (e.g., SEM, RCH-ACV, RPMI-8402)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
96-well clear-bottom black plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Seed ALL cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.01 µM to 50 µM. Include a DMSO-only control.
-
Add 100 µL of the diluted inhibitor or vehicle to the respective wells.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
For MTT assay:
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.
-
Read absorbance at 570 nm.
-
-
For CellTiter-Glo® assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Calculate cell viability as a percentage of the DMSO control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis in ALL cells following treatment with this compound.
Materials:
-
ALL cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed ALL cells in 6-well plates at a density that will not exceed confluency at the end of the experiment.
-
Treat cells with this compound at various concentrations (e.g., 1x and 5x the determined IC50) and a DMSO control for 24-48 hours.
-
Harvest cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cellular Target Engagement (NanoBRET™ Assay)
This protocol measures the direct binding of this compound to the NSD2-PWWP1 domain within live cells[4][11][12].
Materials:
-
U2OS cells (or another suitable cell line for transfection)
-
Plasmids for NanoLuc®-NSD2-PWWP1 and HaloTag®-Histone H3.3
-
Transfection reagent
-
This compound
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand
-
Luminometer capable of measuring BRET signals
Procedure:
-
Co-transfect U2OS cells with the NanoLuc®-NSD2-PWWP1 (donor) and HaloTag®-Histone H3.3 (acceptor) plasmids.
-
After 24 hours, harvest and seed the transfected cells into a 96-well white plate.
-
Treat the cells with a serial dilution of this compound for a specified time (e.g., 2 hours).
-
Add the HaloTag® NanoBRET™ 618 Ligand and incubate.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Immediately measure the donor emission (460 nm) and acceptor emission (618 nm).
-
Calculate the BRET ratio and plot the dose-response curve to determine the EC50 value.
Western Blot for H3K36me2 Levels
This protocol assesses the effect of this compound on the global levels of H3K36me2.
Materials:
-
ALL cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-H3K36me2, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat ALL cells with this compound for 48-72 hours.
-
Harvest cells and lyse in RIPA buffer. For histone analysis, consider using an acid extraction protocol.
-
Determine protein concentration using a BCA assay.
-
Separate 15-20 µg of protein lysate on a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K36me2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
Quantify band intensities using densitometry software.
Chromatin Immunoprecipitation (ChIP)
This protocol determines if this compound treatment alters the occupancy of NSD2 at specific gene promoters.
Materials:
-
ALL cell lines
-
This compound
-
Formaldehyde (B43269) (16%)
-
Glycine
-
ChIP lysis buffer, dilution buffer, wash buffers, and elution buffer
-
Anti-NSD2 antibody and IgG control
-
Protein A/G magnetic beads
-
SYBR Green qPCR master mix and primers for target genes (e.g., MYC, BCL2)
Procedure:
-
Treat ALL cells with this compound or DMSO for 24 hours.
-
Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with the anti-NSD2 antibody or an IgG control.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads and reverse the crosslinks by heating.
-
Purify the DNA.
-
Perform qPCR using primers for the promoter regions of NSD2 target genes.
-
Analyze the data as a percentage of input.
Gene Expression Analysis (RT-qPCR)
This protocol measures changes in the expression of NSD2 target genes upon inhibitor treatment.
Materials:
-
ALL cell lines
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., MYC, BCL2) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Treat ALL cells with this compound for 24-48 hours.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers for target genes and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the DMSO-treated control.
Conclusion
This compound is a valuable tool for dissecting the role of the NSD2-PWWP1 interaction in the pathobiology of acute lymphoblastic leukemia. The protocols outlined above provide a framework for characterizing the cellular and molecular effects of this inhibitor, from target engagement and cell fate to downstream changes in the epigenome and transcriptome. These studies will contribute to a better understanding of NSD2's oncogenic functions and the therapeutic potential of targeting its reader domain in ALL.
References
- 1. Global chromatin profiling reveals NSD2 mutations in pediatric acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The NSD2 p.E1099K Mutation Is Enriched at Relapse and Confers Drug Resistance in a Cell Context-Dependent Manner in Pediatric Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Activating Mutation of the NSD2 Histone Methyltransferase Drives Oncogenic Reprogramming in Acute Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NSD2(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 5. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UNC6934 | Structural Genomics Consortium [thesgc.org]
- 7. rcsb.org [rcsb.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Item - IC50 values in leukemic cell lines, primary lymphoblast cells from pre-B ALL and T-ALL patients. - Public Library of Science - Figshare [plos.figshare.com]
- 11. mdpi.com [mdpi.com]
- 12. National Cancer Institute Pediatric Preclinical Testing Program: Model Description for In Vitro Cytotoxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Effect of Nsd2-pwwp1-IN-1 on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for assessing the effects of Nsd2-pwwp1-IN-1, a chemical probe that targets the N-terminal PWWP1 domain of the histone methyltransferase NSD2. By disrupting the interaction between NSD2-PWWP1 and dimethylated histone H3 at lysine (B10760008) 36 (H3K36me2), this inhibitor offers a tool to investigate the role of this specific protein-protein interaction in gene regulation. The following protocols for RNA-sequencing (RNA-seq), Chromatin Immunoprecipitation followed by sequencing (ChIP-seq), and Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) are designed to provide a comprehensive understanding of the transcriptional and epigenetic consequences of this compound treatment.
Introduction to NSD2 and the NSD2-PWWP1 Interaction
Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as WHSC1 or MMSET, is a crucial histone methyltransferase responsible for the mono- and di-methylation of H3K36.[1][2] This epigenetic mark is predominantly associated with active gene transcription.[1][3] NSD2 contains several functional domains, including two PWWP domains that act as "readers" of histone modifications.[4][5] The N-terminal PWWP domain (PWWP1) specifically recognizes and binds to H3K36me2, an interaction that helps to stabilize NSD2 at chromatin and regulate its occupancy at target genes.[4][5][6] Dysregulation of NSD2, often through overexpression due to chromosomal translocations, is implicated in various cancers, including multiple myeloma.[7][8]
This compound is part of a class of small molecule inhibitors, like UNC6934, designed to specifically antagonize the interaction between the NSD2-PWWP1 domain and H3K36me2.[5][9][10] By occupying the aromatic cage in the PWWP1 domain where the methylated lysine binds, these inhibitors can alter NSD2's subcellular localization and potentially its function, without directly inhibiting its catalytic SET domain.[5][9][10] Studying the effects of these inhibitors is crucial for understanding the non-catalytic roles of NSD2 domains in gene regulation and for the development of novel cancer therapeutics.
Key Experimental Approaches
A multi-omics approach is recommended to comprehensively assess the impact of this compound.
-
RNA-sequencing (RNA-seq): To profile genome-wide changes in gene expression and identify up- or down-regulated genes and pathways following inhibitor treatment.[11][12][13]
-
Chromatin Immunoprecipitation sequencing (ChIP-seq): To map the genomic localization of NSD2 and the distribution of the H3K36me2 mark. This can reveal if the inhibitor displaces NSD2 from its target sites and the subsequent effects on histone methylation patterns.[14][15][16]
-
Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq): To determine changes in chromatin accessibility across the genome, providing insights into how alterations in NSD2 localization and H3K36me2 levels affect the physical state of chromatin and the accessibility of regulatory elements to transcription factors.[17][18]
Experimental Protocols
Cell Culture and Treatment
1.1. Cell Line Selection:
-
Use a relevant cell line with known NSD2 expression. For example, KMS-11 multiple myeloma cells, which harbor the t(4;14) translocation leading to NSD2 overexpression, are a suitable model.[5]
-
Include a control cell line with normal NSD2 expression for comparative analysis.
1.2. Reagents:
-
This compound (e.g., UNC6934)
-
Negative control compound (e.g., UNC7145, a structurally similar but inactive molecule)[3][4]
-
Vehicle control (e.g., DMSO)
-
Appropriate cell culture medium and supplements
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
1.3. Treatment Protocol:
-
Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.
-
Allow cells to adhere and resume growth for 24 hours.
-
Prepare a stock solution of this compound and the negative control in DMSO.
-
Treat cells with a range of concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) to determine the optimal concentration. Include vehicle and negative control treatments in parallel.
-
Incubate cells for a predetermined duration (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on preliminary time-course experiments assessing target engagement and downstream effects.
-
Harvest cells for downstream applications (RNA extraction, chromatin preparation).
Table 1: Experimental Groups for Cellular Treatment
| Group | Treatment | Purpose |
| 1 | Vehicle Control (e.g., DMSO) | To control for the effects of the solvent. |
| 2 | Negative Control Compound | To control for off-target effects of the chemical scaffold.[4] |
| 3 | This compound (Low Dose) | To assess dose-dependent effects. |
| 4 | This compound (High Dose) | To assess dose-dependent effects. |
Protocol for RNA-Sequencing (RNA-seq)
This protocol outlines the steps for analyzing global gene expression changes. A high-throughput, cost-effective method like DRUG-seq can be particularly useful for screening multiple conditions.[19][20]
2.1. Materials:
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
DNase I
-
RNA-seq library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina)
-
Agilent Bioanalyzer or similar instrument for quality control
2.2. Methodology:
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Perform on-column DNase I digestion to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. A high RNA Integrity Number (RIN) is crucial for reliable results.
-
-
Library Preparation:
-
Start with 1 µg of total RNA per sample.
-
Deplete ribosomal RNA (rRNA) using a suitable kit.
-
Fragment the rRNA-depleted RNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library using PCR.
-
-
Sequencing and Data Analysis:
-
Sequence the libraries on an Illumina sequencing platform.
-
Perform quality control on the raw sequencing reads.
-
Align reads to the reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between treated and control groups.
-
Conduct pathway and gene ontology analysis on the differentially expressed genes.
-
Table 2: Expected Outcomes from RNA-seq Analysis
| Analysis | Expected Outcome |
| Differential Gene Expression | Identification of genes significantly up- or down-regulated upon this compound treatment. |
| Pathway Analysis | Elucidation of biological pathways affected by the inhibitor (e.g., Wnt/β-catenin, NF-κB signaling).[21] |
| Gene Ontology Analysis | Understanding the cellular components, molecular functions, and biological processes associated with the affected genes. |
Protocol for Chromatin Immunoprecipitation sequencing (ChIP-seq)
This protocol is for mapping the genomic locations of NSD2 and the H3K36me2 mark.
3.1. Materials:
-
Formaldehyde (B43269) (37%)
-
Glycine
-
Lysis and sonication buffers
-
Antibodies specific for NSD2 and H3K36me2
-
Protein A/G magnetic beads
-
ChIP-seq library preparation kit
3.2. Methodology:
-
Cross-linking and Chromatin Preparation:
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight with an antibody against NSD2 or H3K36me2. Include an IgG control.
-
Capture the antibody-protein-DNA complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the complexes from the beads.
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K.
-
-
DNA Purification and Library Preparation:
-
Sequencing and Data Analysis:
-
Sequence the libraries.
-
Align reads to the reference genome.
-
Perform peak calling to identify regions of enrichment.
-
Analyze the distribution of NSD2 and H3K36me2 peaks and their overlap with genomic features (promoters, gene bodies, enhancers).
-
Compare peak intensities between treated and control samples.
-
Table 3: Expected Outcomes from ChIP-seq Analysis
| Target | Expected Outcome with this compound Treatment |
| NSD2 | A decrease in NSD2 occupancy at its target gene loci. |
| H3K36me2 | Potential changes in the distribution and levels of H3K36me2, particularly at NSD2 target sites. |
Protocol for Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq)
This protocol assesses changes in chromatin accessibility.
4.1. Materials:
-
Tn5 transposase and tagmentation buffer
-
DNA purification kit
-
PCR reagents for library amplification
4.2. Methodology:
-
Cell Lysis and Tagmentation:
-
Harvest and lyse cells to isolate nuclei.
-
Incubate the nuclei with Tn5 transposase, which will simultaneously fragment the DNA and ligate sequencing adapters in open chromatin regions.[17]
-
-
DNA Purification and Library Amplification:
-
Purify the tagmented DNA.
-
Amplify the library using PCR. The number of cycles should be minimized to avoid amplification bias.
-
-
Sequencing and Data Analysis:
-
Sequence the libraries.
-
Align reads to the reference genome.
-
Identify regions of open chromatin (peaks).
-
Compare chromatin accessibility profiles between treated and control samples to identify differential accessibility regions.
-
Perform transcription factor footprinting analysis to infer changes in transcription factor binding.
-
Table 4: Expected Outcomes from ATAC-seq Analysis
| Analysis | Expected Outcome with this compound Treatment |
| Differential Accessibility | Identification of genomic regions with increased or decreased chromatin accessibility. |
| Transcription Factor Footprinting | Inference of changes in the binding activity of transcription factors in response to altered chromatin states. |
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mechanism of NSD2-PWWP1 interaction and its inhibition.
References
- 1. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The role of NSD1, NSD2, and NSD3 histone methyltransferases in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NSD2(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 5. biorxiv.org [biorxiv.org]
- 6. A PWWP Domain of Histone-Lysine N-Methyltransferase NSD2 Binds to Dimethylated Lys-36 of Histone H3 and Regulates NSD2 Function at Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medlineplus.gov [medlineplus.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Small-Molecule Antagonists of the PWWP Domain of NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alitheagenomics.com [alitheagenomics.com]
- 12. RNA Sequencing in Drug Research - CD Genomics [rna.cd-genomics.com]
- 13. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ATAC-Seq for Chromatin Accessibility Analysis | Illumina [illumina.com]
- 18. An optimized ATAC-seq protocol for genome-wide mapping of active regulatory elements in primary mouse cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DRUG-seq Provides Unbiased Biological Activity Readouts for Neuroscience Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. alitheagenomics.com [alitheagenomics.com]
- 21. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bosterbio.com [bosterbio.com]
- 23. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Histone ChIP-seq Data Standards and Processing Pipeline – ENCODE [encodeproject.org]
Application Notes and Protocols for Nsd2-pwwp1-IN-1 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a histone methyltransferase crucial for regulating chromatin structure and gene expression. NSD2 specifically catalyzes the mono- and di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me1 and H3K36me2). This epigenetic modification is predominantly associated with active transcription. NSD2 is a multi-domain protein, featuring a catalytic SET domain and several reader domains, including two Proline-Tryptophan-Tryptophan-Proline (PWWP) domains. The N-terminal PWWP domain (PWWP1) recognizes the H3K36me2 mark, which is also the product of NSD2's catalytic activity, creating a positive feedback loop that helps to stabilize NSD2 on chromatin.
Dysregulation of NSD2 activity, through overexpression or mutation, is implicated in various malignancies, including multiple myeloma and certain types of leukemia. This makes NSD2 and its domains attractive targets for therapeutic intervention. Small molecule inhibitors targeting the reader domains of epigenetic proteins offer a distinct mechanistic approach compared to targeting the catalytic domain. By interfering with the recognition of histone marks, these inhibitors can disrupt the localization and function of the protein.
Nsd2-pwwp1-IN-1 is a potent small molecule inhibitor of the NSD2-PWWP1 domain. By binding to the aromatic cage of the PWWP1 domain, it competitively inhibits the interaction with H3K36me2. This provides a valuable tool for studying the biological functions of the NSD2-PWWP1 domain and for high-throughput screening (HTS) campaigns to identify novel modulators of NSD2 activity.
Data Presentation
The following table summarizes the quantitative data for this compound and a well-characterized analogous inhibitor, UNC6934, for comparative purposes.
| Compound | Target | Assay Type | IC50 | Molecular Formula | CAS Number | Reference |
| This compound | NSD2-PWWP1 | Not Specified | 0.64 µM | C28H30N4 | 2797183-30-1 | [1][2][3][4][5][6][7][8] |
| UNC6934 | NSD2-PWWP1 | AlphaScreen | 104 ± 13 nM | C25H22FN3O2 | Not Available | [9] |
| UNC6934 | NSD2-PWWP1 | NanoBRET | 1.23 ± 0.25 µM | C25H22FN3O2 | Not Available | [9] |
Signaling Pathway and Experimental Workflow Visualizations
NSD2 Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NSD2-PWWP1 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Histone Methyltransferase | Inhibitors | MedChemExpress [medchemexpress.eu]
- 9. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apoptosis and Cell Cycle Assays with Nsd2-pwwp1-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Nsd2-pwwp1-IN-1, a selective inhibitor of the NSD2-PWWP1 domain, to investigate its effects on apoptosis and cell cycle progression in cancer cells. Detailed protocols for key assays are provided, along with expected outcomes and data presentation formats.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor that targets the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1. NSD2 is a histone methyltransferase that primarily catalyzes the di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me2), a modification associated with active gene transcription. The PWWP1 domain of NSD2 is a "reader" domain that recognizes and binds to the H3K36me2 mark, thereby stabilizing NSD2 on chromatin and facilitating its methyltransferase activity at specific genomic loci.
In various cancers, including multiple myeloma and acute lymphoblastic leukemia, NSD2 is overexpressed or harbors activating mutations, leading to aberrant H3K36me2 levels and dysregulated gene expression that promotes cell proliferation, survival, and drug resistance. By binding to the aromatic cage of the PWWP1 domain, this compound competitively inhibits the interaction between NSD2 and H3K36me2-modified nucleosomes. This disruption of NSD2's chromatin localization is expected to alter the expression of NSD2 target genes, ultimately leading to anti-cancer effects such as the induction of apoptosis and cell cycle arrest.
Effects on Apoptosis and Cell Cycle
Inhibition of the NSD2-PWWP1 domain by this compound is anticipated to induce apoptosis and perturb the normal progression of the cell cycle in cancer cells that are dependent on NSD2 activity.
Apoptosis: NSD2 has been shown to regulate the expression of key anti-apoptotic proteins, such as BCL2. By displacing NSD2 from the chromatin, this compound is expected to downregulate the expression of these survival genes, thereby shifting the cellular balance towards apoptosis. This can be measured by monitoring markers of programmed cell death, including the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane and the activation of executioner caspases like caspase-3 and caspase-7.
Cell Cycle: NSD2 is also implicated in the regulation of cell cycle progression. Its knockdown has been shown to cause delays in the cell cycle. Treatment with this compound is therefore expected to induce an arrest at specific phases of the cell cycle, most likely at the G1/S or G2/M checkpoints, by altering the expression of cell cycle regulatory proteins. This can be quantified by analyzing the DNA content of a cell population using flow cytometry.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from apoptosis and cell cycle assays with this compound.
Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MV4;11 | Acute Myeloid Leukemia | 2.23 | [1] |
| RS4;11 | Acute Lymphoblastic Leukemia | 6.30 | [1] |
| KMS11 | Multiple Myeloma | 8.43 | [1] |
| MM1S | Multiple Myeloma | 10.95 | [1] |
Table 2: Induction of Apoptosis by this compound
Note: The following data is hypothetical and should be replaced with experimental results.
| Cell Line | Concentration of this compound (µM) | Percentage of Apoptotic Cells (Annexin V Positive) | Fold Increase in Caspase-3/7 Activity |
| KMS11 | 0 (Vehicle) | 5.2 ± 1.1 | 1.0 |
| 5 | 15.8 ± 2.5 | 2.1 | |
| 10 | 32.4 ± 3.8 | 4.5 | |
| 20 | 55.1 ± 4.2 | 8.3 |
Table 3: Effect of this compound on Cell Cycle Distribution
Note: The following data is hypothetical and should be replaced with experimental results.
| Cell Line | Concentration of this compound (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| KMS11 | 0 (Vehicle) | 45.3 ± 3.1 | 35.1 ± 2.8 | 19.6 ± 2.5 |
| 5 | 58.9 ± 4.2 | 25.7 ± 3.5 | 15.4 ± 2.1 | |
| 10 | 69.2 ± 5.5 | 18.3 ± 2.9 | 12.5 ± 1.9 | |
| 20 | 75.1 ± 6.3 | 12.5 ± 2.2 | 12.4 ± 1.8 |
Experimental Protocols
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry
This protocol is designed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound (and a suitable solvent, e.g., DMSO)
-
Cancer cell line of interest (e.g., KMS11)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to be in the exponential growth phase at the time of treatment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the culture medium (which may contain floating apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin-EDTA. Combine the detached cells with the cells from the medium.
-
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Data analysis will yield four populations: Viable (Annexin V-, PI-), Early Apoptotic (Annexin V+, PI-), Late Apoptotic/Necrotic (Annexin V+, PI+), and Necrotic (Annexin V-, PI+).
-
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases in apoptosis.
Materials:
-
This compound
-
Cancer cell line of interest
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a suitable density.
-
Treatment: Treat cells with a range of this compound concentrations for the desired duration.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Lysis and Signal Generation:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Calculate the fold change in caspase activity relative to the vehicle-treated control.
Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
This protocol determines the distribution of cells in the different phases of the cell cycle based on DNA content.
Materials:
-
This compound
-
Cancer cell line of interest
-
PBS
-
Ice-cold 70% Ethanol
-
Propidium Iodide Staining Solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Annexin V protocol.
-
Cell Harvesting: Harvest the cells as described in step 3 of the Annexin V protocol.
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation:
-
Resuspend the cell pellet in a small volume of PBS.
-
While gently vortexing, add the cell suspension dropwise into ice-cold 70% ethanol.
-
Fix the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several days.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in Propidium Iodide Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis:
-
Analyze the samples on a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence intensity.
-
Use software to model the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Visualizations
Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.
Caption: Workflow for Cell Cycle Analysis using Propidium Iodide Staining.
Caption: this compound disrupts NSD2's chromatin localization, leading to apoptosis and cell cycle arrest.
References
Application Notes and Protocols for In Vivo Studies of NSD2 PWWP1 Domain Inhibitors in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a histone methyltransferase that plays a critical role in chromatin regulation. It primarily catalyzes the di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me2), a mark associated with active transcription.[1] Overexpression, translocation, or mutation of NSD2 is implicated in various malignancies, including multiple myeloma, acute lymphoblastic leukemia, lung cancer, and prostate cancer, making it a compelling target for cancer therapy.[2][3]
The NSD2 protein contains multiple functional domains, including a catalytic SET domain and two PWWP domains. The N-terminal PWWP1 domain acts as a "reader" of histone modifications, specifically binding to H3K36me2. This interaction is crucial for stabilizing NSD2 on chromatin, thereby facilitating its methyltransferase activity and downstream oncogenic signaling.[1]
Small molecule inhibitors targeting the NSD2 PWWP1 domain, such as UNC6934 and other experimental compounds, represent a promising therapeutic strategy.[4][5] By disrupting the interaction between NSD2 and chromatin, these inhibitors can modulate gene expression and inhibit cancer cell growth. This document provides detailed application notes and protocols for the in vivo evaluation of NSD2 PWWP1 inhibitors in mouse models, based on available preclinical data for this class of compounds and for broader NSD2 inhibitors.
Signaling Pathway of NSD2
The NSD2 protein is a key epigenetic regulator. Its PWWP1 domain recognizes and binds to H3K36me2, a histone mark that NSD2 itself deposits via its SET domain. This binding anchors NSD2 to chromatin, leading to the transcriptional activation of oncogenes and the promotion of cancer cell proliferation and survival. Inhibition of the PWWP1 domain disrupts this cycle.
Caption: NSD2 PWWP1 domain signaling pathway and point of inhibition.
Quantitative Data from In Vivo Studies
While specific in vivo data for a compound named "this compound" is not publicly available, the following tables summarize representative data from preclinical studies of various NSD2 inhibitors in mouse models. This information can serve as a benchmark for designing and evaluating new PWWP1-targeted compounds.
Table 1: Efficacy of NSD2 Inhibitors in Mouse Xenograft Models
| Compound Class | Cancer Model | Mouse Strain | Dosing Regimen | Tumor Growth Inhibition (TGI) | Survival Benefit | Reference |
| Catalytic Inhibitor | KRAS-driven Pancreatic Cancer (PDX) | Not Specified | Not Specified | Significant | Prolonged survival | [6][7] |
| Catalytic Inhibitor | KRAS-driven Lung Cancer (PDX) | Not Specified | Not Specified | Significant | Prolonged survival | [6][7] |
| Genetic Knockdown | Neuroendocrine Prostate Cancer (Organoid Grafts) | NOD/SCID | Enzalutamide treatment post-knockdown | Significantly impaired tumor growth | Not Reported | [3][8] |
Table 2: Tolerability and Toxicity of NSD2 Inhibitors in Mice
| Compound Class | Mouse Strain | Dosing Regimen | Observed Toxicity | Reference |
| Catalytic Inhibitor | Not Specified | Not Specified | Well-tolerated | [6] |
Note: Detailed quantitative toxicity data (e.g., body weight changes, hematological parameters) is often limited in initial publications and requires dedicated toxicology studies.
Experimental Protocols
The following are generalized protocols for in vivo studies using NSD2 PWWP1 inhibitors in mouse models, based on common practices in preclinical cancer research. These protocols should be adapted and optimized for the specific compound, mouse model, and experimental goals.
General Experimental Workflow
Caption: General workflow for in vivo efficacy studies of an NSD2 inhibitor.
Compound Formulation
The formulation of a PWWP1 inhibitor for in vivo administration is critical for its solubility, stability, and bioavailability.
-
Objective: To prepare a sterile, injectable formulation of the NSD2 PWWP1 inhibitor.
-
Materials:
-
NSD2 PWWP1 inhibitor (e.g., this compound)
-
Vehicle components (e.g., DMSO, PEG300, Tween 80, Saline)
-
Sterile, pyrogen-free vials
-
Sterile filters (0.22 µm)
-
-
Protocol:
-
Determine the optimal vehicle composition through solubility testing. A common starting point for poorly soluble compounds is a mixture of DMSO, PEG300, Tween 80, and saline.
-
On the day of dosing, weigh the required amount of the inhibitor.
-
Dissolve the inhibitor in a small volume of DMSO.
-
Add PEG300 and Tween 80, vortexing thoroughly after each addition to ensure a homogenous solution.
-
Slowly add sterile saline to the final volume while vortexing.
-
Sterile-filter the final formulation using a 0.22 µm syringe filter into a sterile vial.
-
Prepare the vehicle control using the same components and ratios, excluding the inhibitor.
-
Store the formulation as per its stability profile (e.g., at 4°C, protected from light).
-
Mouse Xenograft Model Protocol
This protocol describes the establishment of a subcutaneous xenograft model, a widely used method for evaluating anti-cancer efficacy.
-
Objective: To assess the anti-tumor activity of an NSD2 PWWP1 inhibitor in a mouse xenograft model.
-
Materials:
-
Cancer cell line with known NSD2 dependency (e.g., multiple myeloma, KRAS-mutant lung or pancreatic cancer cell lines).
-
Immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice), 6-8 weeks old.
-
Matrigel or other extracellular matrix.
-
Calipers, syringes, and needles.
-
Formulated inhibitor and vehicle.
-
-
Protocol:
-
Culture the selected cancer cells to 80-90% confluency.
-
Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (e.g., Vehicle, Inhibitor low dose, Inhibitor high dose), with at least 5-8 mice per group.
-
Administer the formulated inhibitor or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage) according to the predetermined dosing schedule (e.g., daily, twice daily).
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Monitor animal health and body weight 2-3 times per week as a measure of toxicity.
-
Continue the study until tumors in the control group reach a predetermined endpoint, or for a specified duration.
-
At the end of the study, euthanize the mice and collect tumors and other tissues for downstream analysis (e.g., pharmacodynamics, histology).
-
Pharmacodynamic (PD) Marker Analysis
-
Objective: To confirm target engagement and downstream effects of the NSD2 PWWP1 inhibitor in vivo.
-
Protocol:
-
At the end of the efficacy study, or in a separate satellite group of mice, collect tumor tissue at various time points after the final dose.
-
Process the tissue for analysis by methods such as:
-
Western Blot or ELISA: To measure the levels of H3K36me2. A successful PWWP1 inhibitor may lead to a reduction in global or localized H3K36me2 levels by displacing NSD2 from chromatin.
-
Immunohistochemistry (IHC): To visualize the distribution of H3K36me2 and other markers (e.g., Ki67 for proliferation) within the tumor tissue.
-
RT-qPCR or RNA-seq: To analyze the expression of NSD2 target genes.[9]
-
-
Conclusion
The development of small molecule inhibitors targeting the NSD2 PWWP1 domain offers a novel therapeutic approach for cancers driven by NSD2 dysregulation. The protocols and data presented here provide a framework for the in vivo evaluation of such compounds in mouse models. Careful experimental design, including appropriate model selection, compound formulation, and endpoint analysis, is crucial for obtaining robust and translatable results. While specific in vivo data for "this compound" is not available, the information gathered from studies on other NSD2 inhibitors provides a solid foundation for advancing new PWWP1-targeted therapies toward clinical application.
References
- 1. A PWWP Domain of Histone-Lysine N-Methyltransferase NSD2 Binds to Dimethylated Lys-36 of Histone H3 and Regulates NSD2 Function at Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NSD2 inhibitors close chromatin and silence aggressive oncogenes | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. bioengineer.org [bioengineer.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Measuring the IC50 of Nsd2-pwwp1-IN-1 in Cancer Cells
Affiliation: Google Research
Abstract
The nuclear receptor binding SET domain protein 2 (NSD2) is a histone methyltransferase frequently overexpressed in various cancers, playing a crucial role in tumorigenesis. The PWWP1 domain of NSD2 is essential for its chromatin localization and function. Nsd2-pwwp1-IN-1 is a small molecule inhibitor designed to disrupt the interaction between the NSD2-PWWP1 domain and histone H3K36me2, thereby inhibiting NSD2's oncogenic activity. This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines using common cell viability assays, such as the MTT and CellTiter-Glo assays. Furthermore, it includes a summary of reported IC50 values for similar NSD2-PWWP1 inhibitors and visual diagrams of the experimental workflow and the targeted signaling pathway.
Introduction
NSD2, also known as MMSET or WHSC1, is a histone methyltransferase that primarily catalyzes the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2)[1]. This epigenetic modification is associated with active gene transcription. Dysregulation of NSD2 activity, often due to genetic alterations, leads to aberrant chromatin states and uncontrolled cell growth, making it an attractive target for cancer therapy[1]. The PWWP1 domain of NSD2 specifically recognizes and binds to H3K36me2, anchoring the NSD2 protein to chromatin and facilitating its methyltransferase activity at specific genomic locations[2][3].
Inhibiting the NSD2-PWWP1 interaction presents a targeted approach to disrupt NSD2 function. This compound is a novel inhibitor developed for this purpose. Determining its IC50 is a critical first step in evaluating its potency and therapeutic potential. This application note provides standardized procedures for measuring the IC50 of this compound in various cancer cell lines.
Data Presentation: IC50 of NSD2-PWWP1 Inhibitors in Cancer Cell Lines
While specific IC50 values for this compound are not yet widely published, the following table summarizes the reported IC50 values for other recently developed inhibitors targeting the NSD2-PWWP1 domain. This data provides a reference range for expected potency.
| Inhibitor | Cancer Cell Line | Assay Method | Reported IC50 (µM) | Reference |
| Compound 38 | MM1.S (Multiple Myeloma) | Cell Proliferation Assay | 10.95 | [4] |
| NSD2-PWWP1-IN-2 (Compound 33) | Not specified | Biochemical Assay | 1.49 | [5] |
| NSD2-PWWP1-IN-3 (Compound 36) | Not specified | Biochemical Assay | 8.05 | [6] |
| UNC6934 | U2OS (Osteosarcoma) | NanoBRET Assay | 1.23 (EC50) | [1][7] |
Experimental Protocols
Two common and reliable methods for determining the IC50 of a compound are the MTT and CellTiter-Glo assays. The choice of assay may depend on the specific cell line and available laboratory equipment.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 490-570 nm)
Procedure:
-
Cell Seeding:
-
Culture the chosen cancer cell line to 70-80% confluency.
-
Trypsinize and resuspend the cells in complete medium.
-
Perform a cell count and determine viability (should be >90%).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a pre-determined optimal density (typically 1,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO2[8].
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to start with a broad range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
-
MTT Addition and Formazan Solubilization:
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible[8][9].
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution[8].
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Subtract the average absorbance of the no-cell control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (set as 100% viability).
-
Plot the percent viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells, by measuring the luminescence produced by the luciferase reaction.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Multichannel pipette
-
Orbital shaker
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as in the MTT assay, but use opaque-walled plates to prevent well-to-well crosstalk of the luminescent signal.
-
-
Compound Preparation and Treatment:
-
Prepare and add the this compound dilutions as described in the MTT protocol.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® buffer and lyophilized substrate to room temperature.
-
Reconstitute the CellTiter-Glo® substrate with the buffer to form the CellTiter-Glo® Reagent.
-
Equilibrate the assay plate and its contents to room temperature for approximately 30 minutes[10][11].
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium in a 96-well plate)[11].
-
-
Signal Development and Measurement:
-
Data Analysis:
-
Subtract the average background luminescence from the no-cell control wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression model to calculate the IC50 value.
-
Mandatory Visualizations
NSD2 Signaling Pathway and Inhibition
Caption: NSD2 signaling pathway and the mechanism of this compound inhibition.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound in cancer cells.
References
- 1. biorxiv.org [biorxiv.org]
- 2. NSD2(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 3. A PWWP Domain of Histone-Lysine N-Methyltransferase NSD2 Binds to Dimethylated Lys-36 of Histone H3 and Regulates NSD2 Function at Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Nsd2-pwwp1-IN-1 solubility and stability for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Nsd2-pwwp1-IN-1, a potent and selective inhibitor of the NSD2-PWWP1 domain, in experimental settings. Adherence to these guidelines is recommended to ensure accurate and reproducible results.
Solubility of this compound
This compound is a small molecule inhibitor with specific solubility characteristics that are crucial for its effective use in in vitro and in vivo experiments. Proper handling and solvent selection are paramount for maintaining the compound's integrity and activity.
Data Presentation: Solubility
The following table summarizes the known solubility of this compound in various solvents and formulations. It is important to note that for in vitro assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. For in vivo studies, several formulations have been shown to be effective.
| Solvent/Formulation | Concentration | Notes |
| DMSO | 50 mg/mL (111.21 mM) | Requires sonication to fully dissolve. As DMSO is hygroscopic, it is crucial to use a fresh, unopened vial to ensure maximal solubility.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.56 mM) | Results in a clear solution. This formulation is suitable for in vivo applications.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.56 mM) | Provides a clear solution and is an alternative formulation for in vivo studies.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.56 mM) | Yields a clear solution, offering another option for in vivo administration.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO, which can then be diluted to the desired final concentration in aqueous buffers for various in vitro experiments.
Materials:
-
This compound solid compound
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Calibrated pipettes
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound solid in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., for a 50 mg/mL stock solution, add 20 µL of DMSO for every 1 mg of compound).
-
Dissolution:
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution. A water bath sonicator is recommended to avoid overheating. Sonicate in short bursts of 30-60 seconds, allowing the solution to cool in between, until the solid is completely dissolved.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When stored at -20°C, it is recommended to use the solution within one month.
Protocol 2: In Vitro Kinetic Solubility Assay
This protocol describes a general method to determine the kinetic solubility of this compound in an aqueous buffer, a critical parameter for designing in vitro assays. This method relies on the principle of adding a concentrated DMSO stock solution to the buffer and measuring the concentration of the dissolved compound.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well filter plates (e.g., MultiScreen Solubility Filter Plate)
-
96-well collection plates (UV-transparent if using UV/Vis detection)
-
Plate shaker
-
Vacuum filtration manifold
-
UV/Vis plate reader, LC-MS, or HPLC system for quantification
Procedure:
-
Preparation of Test Solutions:
-
Add a small volume of the this compound DMSO stock solution to the aqueous buffer in the wells of the 96-well filter plate. For example, add 10 µL of a 10 mM stock to 190 µL of buffer to achieve a final concentration of 500 µM in 5% DMSO.
-
-
Incubation:
-
Seal the plate and incubate on a plate shaker at a controlled temperature (e.g., room temperature) for a defined period (e.g., 1.5-2 hours) to allow the solution to reach equilibrium.
-
-
Filtration:
-
Place the filter plate on top of a collection plate and transfer the filtrate using a vacuum filtration manifold. This step removes any precipitated compound.
-
-
Quantification:
-
Determine the concentration of the dissolved this compound in the filtrate using a suitable analytical method (e.g., UV/Vis spectroscopy, LC-MS, or HPLC).
-
A standard calibration curve for this compound in the same buffer and DMSO concentration should be prepared for accurate quantification.
-
Stability of this compound
The stability of this compound, particularly its ability to bind to its target protein, can be assessed using a thermal shift assay (also known as Differential Scanning Fluorimetry or DSF). This assay measures the change in the melting temperature (Tm) of a protein upon ligand binding. An increase in Tm indicates stabilization of the protein by the ligand.
Protocol 3: Thermal Shift Assay (DSF) for this compound Binding to NSD2-PWWP1
This protocol provides a framework for performing a thermal shift assay to confirm the binding of this compound to the NSD2-PWWP1 protein domain.
Materials:
-
Purified NSD2-PWWP1 protein
-
This compound DMSO stock solution
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, 150 mM NaCl)
-
Fluorescent dye (e.g., SYPRO Orange)
-
Real-time PCR instrument with a thermal melt curve function
-
PCR plates (e.g., 96-well or 384-well)
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture in each well of the PCR plate containing the purified NSD2-PWWP1 protein at a final concentration of 0.1 mg/mL.
-
Add this compound to the desired final concentration (a concentration gradient is recommended to determine dose-dependency). Include a DMSO control.
-
Add the fluorescent dye to its recommended final concentration (e.g., 5x).
-
Adjust the final volume with the assay buffer.
-
-
Thermal Melt:
-
Place the plate in the real-time PCR instrument.
-
Set the instrument to ramp the temperature, for example, from 25°C to 95°C with a ramp rate of 0.5-1°C per minute.
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
The instrument software will generate a melt curve (fluorescence vs. temperature).
-
The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the this compound-containing samples. A positive ΔTm indicates that the inhibitor binds to and stabilizes the NSD2-PWWP1 protein.
-
Signaling Pathways and Experimental Workflows
NSD2 Signaling Pathway
NSD2 is a histone methyltransferase that primarily dimethylates histone H3 at lysine (B10760008) 36 (H3K36me2). This epigenetic mark is associated with active gene transcription. The PWWP1 domain of NSD2 recognizes and binds to the H3K36me2 mark, which helps to stabilize NSD2 on chromatin, leading to the regulation of gene expression. Dysregulation of NSD2 has been implicated in various cancers through its influence on key signaling pathways such as Akt/Erk and Wnt/β-catenin, promoting cell proliferation and survival. This compound inhibits the interaction between the PWWP1 domain and H3K36me2, thereby disrupting NSD2's function.
Caption: NSD2 signaling pathway and the mechanism of action of this compound.
Experimental Workflow for Solubility and Stability Testing
The following diagram illustrates a logical workflow for assessing the solubility and stability of this compound.
Caption: Workflow for this compound solubility and stability experiments.
References
Troubleshooting & Optimization
Troubleshooting Nsd2-pwwp1-IN-1 insolubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with Nsd2-pwwp1-IN-1.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my desired solvent. What should I do?
A1: this compound has specific solubility characteristics. The recommended starting solvent for creating a stock solution is DMSO.[1] If you are still experiencing issues, consider the following:
-
Use fresh, high-quality DMSO: Hygroscopic DMSO (DMSO that has absorbed water from the air) can significantly impact the solubility of the product.[1] Always use newly opened, anhydrous DMSO.
-
Apply heat and/or sonication: Gentle warming and sonication can aid in the dissolution of the compound.[1][2] Be cautious with temperature to avoid degradation.
-
Prepare a higher concentration stock in DMSO first: It is often easier to dissolve the compound in a smaller volume of pure DMSO to create a concentrated stock, which can then be diluted into your aqueous experimental buffer.
Q2: I observed precipitation when diluting my DMSO stock of this compound into an aqueous buffer for my cell-based assay. How can I prevent this?
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are some strategies to overcome this:
-
Use a co-solvent system: For in vivo or specific in vitro experiments, a co-solvent system is often necessary. Several protocols have been shown to yield a clear solution at concentrations of ≥ 2.5 mg/mL.[1][2] These include:
-
Optimize the final concentration: It's possible that the final concentration in your aqueous buffer is exceeding the solubility limit. Try working with a lower final concentration of this compound.
-
Add serum or protein to the final medium: The presence of proteins, such as those in fetal bovine serum (FBS), can sometimes help to keep small molecules in solution.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: To prevent product inactivation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution after preparation. Store the aliquots at -20°C for use within one month or at -80°C for up to six months.[2]
Data Presentation
Table 1: Solubility of this compound in Different Solvent Systems
| Solvent System | Solubility | Result | Reference |
| DMSO | 50 mg/mL (111.21 mM) | Clear Solution (with ultrasonic) | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.56 mM) | Clear Solution | [1][2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.56 mM) | Clear Solution | [1][2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.56 mM) | Clear Solution | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required mass of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: 449.55 g/mol ), add 0.2224 mL of DMSO.[1]
-
Vortex the solution thoroughly.
-
If necessary, use an ultrasonic bath for a few minutes to aid dissolution.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a Dosing Solution for in vivo Studies (Co-solvent System)
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a separate sterile tube, prepare the vehicle by mixing 40% PEG300, 5% Tween-80, and 45% Saline.
-
Add 10% of the DMSO stock solution to the vehicle. For example, to prepare 1 mL of the final dosing solution, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of the vehicle.
-
Vortex the final solution until it is clear. This will result in a final concentration of 2.5 mg/mL.[1][2]
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Workflow for preparing this compound for cell-based assays.
Caption: Simplified signaling pathway showing the inhibitory action of this compound.
References
Technical Support Center: Optimizing Nsd2-pwwp1-IN-1 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Nsd2-pwwp1-IN-1 (also known as UNC6934) to ensure cell viability in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also referred to as UNC6934, is a chemical probe that targets the N-terminal PWWP domain (PWWP1) of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2). NSD2 is a histone methyltransferase that primarily dimethylates histone H3 at lysine (B10760008) 36 (H3K36me2), a mark associated with active gene transcription. The PWWP1 domain of NSD2 recognizes and binds to this H3K36me2 mark, which helps to stabilize NSD2 at chromatin. This compound is a potent antagonist of this interaction. By binding to the H3K36me2-binding pocket of the PWWP1 domain, it disrupts the localization of NSD2 to chromatin, causing it to accumulate in the nucleolus.[1][2][3]
Q2: What is the expected effect of this compound on cell viability?
A2: this compound and its negative control, UNC7145, have been shown to have limited cytotoxicity. Studies have reported no acute cytotoxic effects in five common cell lines at concentrations up to 10 μM over a 72-hour period. One publication noted no significant changes in the proliferation of KMS-11 multiple myeloma cells when grown on bone marrow stroma.[1] This suggests that the inhibitor can be used in a concentration range sufficient for its biological activity without causing widespread cell death. However, as with any small molecule inhibitor, it is crucial to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.
Q3: What is a recommended starting concentration for my experiments?
A3: Based on published data, a starting concentration range of 1 µM to 10 µM is recommended for initial experiments.[4][5] The cellular EC50 for disrupting the NSD2-PWWP1 interaction with Histone H3.3 in U2OS cells was determined to be 1.23 µM.[5] For longer incubation times, a concentration of up to 5 µM is suggested, as no cytotoxicity has been observed up to this concentration.[4] It is always best practice to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: How does NSD2 inhibition affect downstream signaling?
A4: NSD2 is implicated in various oncogenic signaling pathways. It can mediate the Wnt and NF-kB pathways to promote cell proliferation and survival.[6] Additionally, NSD2 can stimulate the Akt/Erk signaling pathway.[6] In multiple myeloma, NSD2 has been shown to be an upstream regulator of PKCα, which in turn influences metabolic processes.[7] By disrupting NSD2's localization and function, this compound can indirectly modulate these downstream pathways.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death observed at expected effective concentrations. | Cell line sensitivity: Your specific cell line may be more sensitive to the inhibitor. | Perform a dose-response curve starting from a lower concentration (e.g., 0.1 µM) to determine the IC50 for cytotoxicity. |
| Solvent toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) may be at a toxic concentration. | Ensure the final solvent concentration in the culture medium is non-toxic for your cells (typically <0.5%). Run a vehicle-only control. | |
| Prolonged exposure: Continuous exposure to the inhibitor may lead to cumulative toxicity. | Reduce the incubation time or consider a washout experiment to assess cell recovery. | |
| Inconsistent results between experiments. | Inhibitor degradation: The inhibitor may have degraded due to improper storage or handling. | Store the inhibitor as recommended by the manufacturer, typically at -20°C or -80°C. Prepare fresh dilutions from a stock solution for each experiment. |
| Cell culture variability: Differences in cell passage number, confluency, or media components can affect results. | Maintain consistent cell culture practices. Use cells within a defined passage number range and seed at a consistent density. | |
| No observable effect on the target or phenotype. | Suboptimal inhibitor concentration: The concentration used may be too low to effectively inhibit the NSD2-PWWP1 interaction. | Perform a dose-response experiment to confirm the effective concentration in your cell line. The cellular EC50 for target engagement can be higher than the biochemical IC50. |
| Incorrect timing of treatment: The inhibitor may need to be present for a specific duration to elicit a response. | Optimize the incubation time. Consider pre-incubating with the inhibitor before applying other treatments. | |
| Cell line context: The biological consequences of NSD2-PWWP1 inhibition may be cell-type specific. | Confirm that NSD2 is expressed in your cell line and that the pathway you are investigating is active. |
Quantitative Data
| Compound | Cell Lines | Observation | Concentration | Duration |
| This compound (UNC6934) | Five common cell lines (specific lines not detailed in the source) | No acute cytotoxic effects | Up to 10 µM | 72 hours |
| This compound (UNC6934) | KMS-11 (multiple myeloma) | No change in proliferation | Not specified | Not specified |
Researchers should always determine the specific cytotoxicity profile in their cell line of interest.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a colorimetric assay that measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 20 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Detection using Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: NSD2 signaling and the inhibitory action of this compound.
Caption: Workflow for determining optimal inhibitor concentration.
References
- 1. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. Probe UNC6934 | Chemical Probes Portal [chemicalprobes.org]
- 5. selleckchem.com [selleckchem.com]
- 6. NSD2 Promotes Renal Cancer Progression Through Stimulating Akt/Erk Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Common off-target effects of Nsd2-pwwp1-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Nsd2-pwwp1-IN-1 and related compounds. The information is tailored for researchers, scientists, and drug development professionals to address potential issues during experiments.
Introduction to this compound and Related Probes
This compound, also identified as compound 38, is a potent and highly selective inhibitor of the NSD2-PWWP1 domain with an IC50 of 0.11 μM.[1] It functions by binding to the PWWP1 domain of NSD2, thereby influencing the expression of NSD2-regulated genes and inducing apoptosis and cell cycle arrest.[1]
Another well-characterized chemical probe targeting the same domain is UNC6934. Due to the extensive public data on its selectivity, this guide includes information on both compounds to provide a comprehensive resource for researchers. A structurally similar but inactive compound, UNC7145, serves as a valuable negative control for experiments with UNC6934.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of this compound and UNC6934?
Both inhibitors act by binding to the N-terminal PWWP1 domain of NSD2. This domain is responsible for "reading" the H3K36me2 histone mark, which helps to localize NSD2 to specific regions of chromatin. By inhibiting this interaction, these compounds can alter the subcellular localization of the NSD2 protein. Specifically, UNC6934 has been shown to cause the accumulation of NSD2 in the nucleolus.[2][3][4] This relocalization is a key on-target phenotype and should be distinguished from a non-specific off-target effect.
Q2: What is the known selectivity profile of this compound?
This compound (compound 38) is reported to have excellent selectivity for the NSD2-PWWP1 domain over other PWWP domains.[5][6] However, a detailed public profiling against a broad panel of kinases or other protein families is not as readily available as for UNC6934.
Q3: What is the known off-target profile of UNC6934?
UNC6934 has been extensively profiled and demonstrates high selectivity. It has been tested against:
-
15 other human PWWP domains: Shows selectivity for NSD2-PWWP1.[2][7]
-
33 methyltransferase domains: No significant inhibition was observed, including against the H3K36 methyltransferases NSD1, NSD2, NSD3, and SETD2.[7][8]
-
90 central nervous system receptors, channels, and transporters: At a concentration of 10 µM, the only notable off-target interaction was with the human sodium-dependent serotonin (B10506) transporter, with a measured Ki of 1.4 µM.[7]
Q4: I am observing unexpected cellular phenotypes. How can I determine if they are due to off-target effects?
Please refer to the Troubleshooting Guide below. The first step is to confirm the on-target effect in your experimental system.
Data Summary
Inhibitor Potency and Selectivity
| Compound | Target | IC50 / Kd | Selectivity Profile | Negative Control |
| This compound (compound 38) | NSD2-PWWP1 | IC50: 0.11 µM | Reported to have excellent selectivity over other PWWP domains. | Not specified |
| UNC6934 | NSD2-PWWP1 | Kd: 80-91 nM | Highly selective over 15 other PWWP domains and 33 methyltransferases. Weak activity against the human serotonin transporter (Ki: 1.4 µM). | UNC7145 |
Cellular Activity of this compound
| Cell Line | IC50 (Proliferation) |
| MV4:11 | 2.23 µM |
| RS4:11 | 6.30 µM |
| KMS11 | 8.43 µM |
| MM1S | 10.95 µM |
Data from MedchemExpress.[1]
Troubleshooting Guide
Issue: Unexpected Phenotypes Observed
Unexpected experimental outcomes can arise from off-target effects, unappreciated on-target biology, or experimental artifacts. This guide provides a systematic approach to troubleshooting.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Step 1: Confirm On-Target Engagement in Your System
Protocol: Cellular Thermal Shift Assay (CETSA)
This method assesses whether this compound binds to NSD2 in intact cells.
-
Cell Treatment: Treat your cells with this compound at the desired concentration and a vehicle control for a specified time.
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C).
-
Protein Extraction: Separate soluble and aggregated proteins by centrifugation.
-
Western Blot: Analyze the amount of soluble NSD2 protein at each temperature by Western blot.
-
Analysis: A shift in the melting curve of NSD2 in the presence of the inhibitor indicates target engagement.
Step 2: Validate the On-Target Phenotype
Protocol: Immunofluorescence for NSD2 Localization
This experiment verifies the expected relocalization of NSD2.
-
Cell Culture: Grow cells on coverslips.
-
Treatment: Treat cells with this compound, a vehicle control, and if using UNC6934, the negative control UNC7145.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Incubate with a primary antibody against NSD2 and a co-stain for a nucleolar marker (e.g., fibrillarin).
-
Imaging: Use confocal microscopy to visualize the subcellular localization of NSD2.
-
Analysis: Quantify the colocalization of NSD2 with the nucleolar marker. An increase in nucleolar NSD2 is the expected on-target phenotype.
Caption: Mechanism of action for NSD2-PWWP1 inhibitors.
Step 3: Use a Negative Control
For experiments with UNC6934, always include the negative control UNC7145. This compound is structurally similar but does not bind to the NSD2-PWWP1 domain. If the observed phenotype is absent with UNC7145, it is likely an on-target effect of UNC6934. For this compound, a specific negative control is not commercially available. In this case, proceeding to orthogonal approaches is recommended.
Step 4: Employ Orthogonal Approaches
To confirm that the observed phenotype is due to the inhibition of the NSD2-PWWP1 interaction, use a non-pharmacological method to mimic the effect of the inhibitor.
-
siRNA/shRNA knockdown of NSD2: This will reduce the total amount of NSD2 protein. If the phenotype observed with the inhibitor is recapitulated with NSD2 knockdown, it is likely an on-target effect.
-
CRISPR/Cas9-mediated mutation of the PWWP1 domain: Introducing mutations that disrupt the H3K36me2 binding pocket of the PWWP1 domain should phenocopy the effects of the inhibitor.
Step 5: Consider Broad Off-Target Profiling
If the above steps suggest that the phenotype is not due to the on-target activity of the inhibitor, a broader off-target profiling panel may be necessary. This can be done through commercial services that screen the compound against a large number of kinases, GPCRs, and other protein targets.
By following this guide, researchers can systematically investigate unexpected results and confidently interpret their data when using this compound and related compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Probe UNC6934 | Chemical Probes Portal [chemicalprobes.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Nsd2-pwwp1-IN-1 (UNC6934) Toxicity in Primary Cells
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the toxicity of Nsd2-pwwp1-IN-1, represented by the well-characterized chemical probe UNC6934 , in primary cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (UNC6934) and what is its mechanism of action?
A1: UNC6934 is a chemical probe that selectively targets the N-terminal PWWP domain (PWWP1) of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2).[1][2] NSD2 is a histone methyltransferase that primarily dimethylates histone H3 at lysine (B10760008) 36 (H3K36me2), a mark associated with active gene transcription.[1][3] The PWWP1 domain of NSD2 recognizes and binds to H3K36me2, which helps to stabilize NSD2 at chromatin.[4] UNC6934 works by binding to the aromatic cage of the NSD2-PWWP1 domain, thereby disrupting its interaction with H3K36me2 on nucleosomes.[1][5] This leads to a partial disengagement of NSD2 from chromatin and its accumulation in the nucleolus.[1][2]
Q2: Is UNC6934 reported to be toxic to cells?
A2: Studies have reported limited cytotoxicity for both UNC6934 and its negative control, UNC7145, suggesting they are generally suitable for cell biology experiments.[1][2] However, primary cells can be more sensitive to chemical treatments than immortalized cell lines, and toxicity can be cell-type dependent.
Q3: What are the potential causes of toxicity when using UNC6934 in primary cells?
A3: While UNC6934 has shown low intrinsic toxicity, several factors can contribute to adverse effects in sensitive primary cells:
-
High Concentrations: Using concentrations significantly above the effective dose can lead to off-target effects and cytotoxicity.[6]
-
Prolonged Exposure: Continuous and long-term exposure to any small molecule can disrupt normal cellular processes.[6]
-
Solvent Toxicity: The most common solvent for UNC6934 is Dimethyl sulfoxide (B87167) (DMSO), which can be toxic to cells at higher concentrations (typically >0.5%).[7]
-
Primary Cell Health: The initial health and quality of the primary cells are critical. Stressed or unhealthy cells are more susceptible to any experimental manipulation.[7]
-
On-Target Toxicity: In some specific primary cell types, the disruption of NSD2 localization and function might be inherently detrimental to cell survival.
Q4: What is the recommended starting concentration for UNC6934 in primary cells?
A4: It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific primary cell type and experimental goals. A good starting point for a dose-response curve could range from 0.1 µM to 10 µM. One study demonstrated significant cellular activity of UNC6934 at 1 µM.[1]
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Solution |
| High levels of cell death observed after treatment with UNC6934. | Inhibitor concentration is too high. | Perform a dose-response curve to determine the minimal effective concentration. Start with a wide range of concentrations, including those below the reported cellular IC50 (1.23 ± 0.25 µM in a NanoBRET PPI assay).[1] |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Conduct a time-course experiment to find the shortest duration required to observe the desired biological effect. | |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration is as low as possible, ideally ≤ 0.1% and not exceeding 0.5%.[7] Always include a vehicle control (cells treated with the same concentration of DMSO) in your experiments.[7] | |
| Primary cells are particularly sensitive. | Use the lowest effective concentration and shortest exposure time. Ensure optimal cell culture conditions and cell health before starting the experiment. | |
| Inconsistent results or lack of biological effect. | Inhibitor is not active. | Ensure proper storage of the inhibitor as recommended by the supplier. Prepare fresh stock solutions for each experiment. |
| Sub-optimal inhibitor concentration. | Re-evaluate the dose-response curve for your specific primary cell type. | |
| Cell density is not optimal. | Optimize the seeding density for your primary cells. Both sparse and over-confluent cultures can lead to unreliable results.[7] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of UNC6934 using a Resazurin-based Viability Assay
This protocol helps establish the cytotoxic concentration 50 (CC50) of UNC6934 for your primary cell type.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
UNC6934
-
DMSO
-
96-well cell culture plates
-
Resazurin (B115843) sodium salt solution
-
Plate reader capable of measuring fluorescence
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to attach and recover for 24 hours.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of UNC6934 in DMSO. Create a series of serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Prepare a vehicle control with the same final DMSO concentration as the highest UNC6934 concentration.
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Viability Assay:
-
Add resazurin solution to each well to a final concentration of 10% (v/v).
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence at approximately 560 nm excitation and 590 nm emission.[7]
-
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells and plot a dose-response curve to determine the CC50 value.
Data Summary
Table 1: In Vitro and Cellular Potency of UNC6934
| Assay Type | Parameter | Value | Reference |
| Surface Plasmon Resonance (SPR) | Kd | 91 ± 8 nM | [1] |
| AlphaScreen | IC50 | 104 ± 13 nM | [1][2] |
| NanoBRET PPI Assay | IC50 | 1.23 ± 0.25 µM | [1] |
Table 2: General Recommendations for Minimizing Small Molecule Inhibitor Toxicity in Primary Cells
| Parameter | Recommendation | Rationale |
| Concentration | Perform a dose-response curve to determine the lowest effective concentration. | Minimizes off-target effects and reduces stress on primary cells.[6] |
| Exposure Time | Use the shortest incubation time necessary to achieve the desired effect. | Reduces cumulative toxicity.[6] |
| Solvent (DMSO) Concentration | Keep final concentration ≤ 0.1% (v/v). | High concentrations of DMSO are toxic to cells.[7] |
| Cell Health | Use healthy, low-passage primary cells and ensure optimal culture conditions. | Healthy cells are more resilient to experimental manipulations.[7] |
| Controls | Always include a vehicle-only control and a no-treatment control. | Distinguishes between inhibitor-specific effects and solvent or handling effects.[6] |
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of UNC6934 action on NSD2 localization.
Experimental Workflow
Caption: Workflow for determining the optimal concentration of UNC6934.
Troubleshooting Logic
Caption: A logical guide for troubleshooting UNC6934 toxicity.
References
- 1. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A PWWP Domain of Histone-Lysine N-Methyltransferase NSD2 Binds to Dimethylated Lys-36 of Histone H3 and Regulates NSD2 Function at Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Small-Molecule Antagonists of the PWWP Domain of NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Interpreting unexpected results from Nsd2-pwwp1-IN-1 treatment
Welcome to the technical support center for Nsd2-pwwp1-IN-1, a research compound designed to inhibit the function of the NSD2 protein by targeting its PWWP1 domain. This guide provides troubleshooting advice and frequently asked questions to help researchers and drug development professionals interpret unexpected results and optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A1: this compound is a chemical probe designed to selectively bind to the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2).[1][2][3] NSD2 is a histone methyltransferase that primarily catalyzes the di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me2), an epigenetic mark associated with active gene transcription.[2][4] The PWWP1 domain of NSD2 is a "reader" domain that recognizes and binds to existing H3K36me2 marks, which helps to stabilize NSD2 on chromatin.[1][3][5]
By binding to the PWWP1 domain, this compound is expected to disrupt the interaction of NSD2 with H3K36me2-modified nucleosomes.[1][2] This can lead to the disengagement of NSD2 from chromatin and may alter its subcellular localization, often causing it to accumulate in the nucleolus.[1][2][3] While it doesn't directly inhibit the catalytic SET domain, disrupting its localization and chromatin binding is expected to modulate NSD2's function and downstream gene expression.
Q2: What are the expected downstream effects of this compound treatment?
A2: The expected downstream effects of inhibiting NSD2 function through its PWWP1 domain can be context-dependent. However, based on studies of NSD2 inhibition, potential outcomes include:
-
Changes in Gene Expression: Alterations in the expression of genes regulated by NSD2.[4][6]
-
Inhibition of Cell Proliferation: Reduced cell growth in cancer cell lines where NSD2 is a driver of proliferation.[4][6]
-
Induction of Apoptosis: Increased programmed cell death in susceptible cell types.[4][7]
-
Modulation of Signaling Pathways: Changes in the activity of pathways regulated by NSD2, such as the STAT3, FAK/AKT, and ERK pathways.[7][8]
-
Reversal of Drug Resistance: In some cancer models, NSD2 inhibition can re-sensitize resistant cells to other therapies.[9][10]
Q3: How does this compound differ from a catalytic inhibitor of NSD2?
A3: this compound targets the PWWP1 "reader" domain, interfering with NSD2's ability to bind to chromatin.[1][2] In contrast, a catalytic inhibitor would directly target the SET domain to block the methyltransferase activity of NSD2.[4] While both aim to disrupt NSD2 function, their mechanisms differ, which could lead to distinct cellular phenotypes. Targeting the PWWP1 domain may not immediately or completely abolish H3K36me2 levels globally but rather affect NSD2's function at specific genomic locations.
Troubleshooting Unexpected Results
Issue 1: No significant change in global H3K36me2 levels is observed after treatment.
| Potential Cause | Troubleshooting Steps |
| Indirect Mechanism of Action | This compound primarily disrupts NSD2's chromatin localization, not its catalytic activity directly. Global H3K36me2 levels may not change significantly, especially with short treatment durations.[1] |
| Cellular Context | The effect on global histone marks can be cell-type specific. |
| Antibody Quality | The antibody used for Western blotting or other detection methods may not be specific or sensitive enough. |
| Compound Potency/Dosage | The concentration of this compound may be too low, or the treatment time too short. |
Issue 2: No effect on cell viability or proliferation is observed in a cancer cell line expected to be NSD2-dependent.
| Potential Cause | Troubleshooting Steps |
| Redundant Pathways | Other histone methyltransferases or signaling pathways may compensate for the inhibition of NSD2's PWWP1 domain function. |
| Mutation Status | The specific cell line may not harbor the genetic alterations (e.g., t(4;14) translocation) that confer strong dependence on NSD2.[11] |
| Experimental Conditions | The assay conditions (e.g., cell density, media components) may not be optimal for observing a phenotype. |
| Compound Stability | Ensure the compound is properly stored and handled to maintain its activity. |
Issue 3: An unexpected increase in H3K27me3 levels is observed.
| Potential Cause | Troubleshooting Steps |
| Crosstalk between Histone Marks | H3K36me2 and H3K27me3 are often mutually exclusive. A decrease in H3K36me2 at specific loci due to NSD2 displacement can lead to a compensatory increase in H3K27me3 deposited by the Polycomb Repressive Complex 2 (PRC2), which includes the methyltransferase EZH2.[5][6] |
| Off-Target Effects | Although designed to be selective, high concentrations of the inhibitor might affect other cellular processes that influence H3K27me3 levels. |
Experimental Protocols
1. Western Blot for Histone Modifications
-
Cell Lysis: Harvest cells and perform histone extraction using an acid extraction protocol or a commercial kit.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of histone extracts onto a 15% polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K36me2, total H3, and other histone marks of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
2. Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
Assay:
-
MTT: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with a solubilization buffer and read the absorbance at 570 nm.
-
CellTiter-Glo®: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure the luminescence.
-
-
Data Analysis: Normalize the results to the vehicle control and calculate the IC50 value.
Visualizations
Caption: Mechanism of this compound action on NSD2.
Caption: A logical workflow for troubleshooting unexpected results.
Caption: Simplified overview of signaling pathways influenced by NSD2.
References
- 1. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Activating Mutation of the NSD2 Histone Methyltransferase Drives Oncogenic Reprogramming in Acute Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone methyltransferase NSD2 regulates apoptosis and chemosensitivity in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bioengineer.org [bioengineer.org]
- 10. oncodaily.com [oncodaily.com]
- 11. aacrjournals.org [aacrjournals.org]
Nsd2-pwwp1-IN-1 not showing expected phenotype
Welcome to the technical support center for Nsd2-pwwp1-IN-1 and related chemical probes. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and understanding the expected outcomes of inhibiting the NSD2 PWWP1 domain.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues and questions that may arise during your experiments with this compound and similar inhibitors like UNC6934.
Q1: I am treating my cells with a this compound inhibitor, but I am not observing the expected phenotype. What should I be looking for?
The primary and most direct phenotype of inhibiting the NSD2-PWWP1 interaction is a change in the subcellular localization of the NSD2 protein.[1][2][3][4] Specifically, treatment with an effective inhibitor should induce the accumulation of endogenous NSD2 in the nucleolus.[1][2][3][4] If you are expecting other downstream effects, such as a significant global reduction in H3K36me2 levels or a strong anti-proliferative effect, these may be modest or not observable with PWWP1 inhibition alone.[1][5]
Q2: Why am I not seeing a significant decrease in global H3K36me2 levels or a strong effect on cell proliferation?
The NSD2 protein has multiple domains that contribute to its binding to chromatin, including two PWWP domains and five PHD fingers.[1][6][7] Research suggests that these domains act cooperatively to stabilize NSD2 on chromatin.[1][5] Therefore, antagonizing only the N-terminal PWWP1 domain with an inhibitor may not be sufficient to completely disengage NSD2 from chromatin and abolish its methyltransferase activity globally.[5] While mutations in the PWWP1 domain can impact cell proliferation under overexpression conditions, pharmacological inhibition of this single interaction in endogenous settings may not produce a strong cytotoxic or anti-proliferative phenotype.[8]
Q3: I am not observing the expected nucleolar accumulation of NSD2. What could be going wrong?
Several factors could contribute to not observing the expected relocalization of NSD2. Here is a troubleshooting checklist:
-
Inhibitor Potency and Stability: Ensure the inhibitor you are using is potent and has been stored correctly to maintain its activity. Consider using a well-characterized and potent chemical probe like UNC6934 and its corresponding negative control, UNC7145, for comparison.[1]
-
Cellular Target Engagement: Confirm that the inhibitor is engaging with the NSD2-PWWP1 domain in your specific cell line. A NanoBRET protein-protein interaction assay can be used to measure the displacement of NSD2-PWWP1 from histone H3 in live cells.[9][10]
-
Antibody Quality for Imaging: The quality of the primary antibody against NSD2 is critical for immunofluorescence experiments. Validate your antibody to ensure it is specific and provides a clear signal.
-
Imaging and Microscopy: Ensure your microscopy setup and imaging parameters are optimized to clearly distinguish the nucleolus from the nucleoplasm. Co-staining with a nucleolar marker (e.g., fibrillarin or nucleophosmin) is highly recommended.
-
Cell Line Specifics: The expression level of NSD2 and the nuclear architecture of your chosen cell line could influence the outcome. The phenotype has been observed in cell lines such as U2OS.[9]
-
Treatment Conditions: Optimize the concentration of the inhibitor and the duration of treatment. A dose-response experiment is recommended to determine the optimal concentration for observing the phenotype.
Q4: Can you provide a summary of the binding affinities and cellular concentrations for relevant NSD2-PWWP1 inhibitors?
The following table summarizes key quantitative data for well-characterized NSD2-PWWP1 inhibitors. This can help you in selecting the appropriate compound and concentration for your experiments.
| Compound | Target | In Vitro Potency (Binding) | Cellular Engagement (EC50/IC50) | Notes |
| UNC6934 | NSD2-PWWP1 | Kd: 91 ± 8 nM (SPR)[1][2][3] | EC50: 1.23 ± 0.25 μM (NanoBRET)[1][3] | A potent and selective chemical probe.[1] |
| UNC7145 | Negative Control | No measurable effect.[1][3] | No measurable effect.[1][3] | Structurally similar negative control for UNC6934.[1] |
| Compound 3f | NSD2-PWWP1 | Kd: 3.4 μM (SPR)[10] | IC50: 17.3 μM (NanoBRET)[10] | An earlier generation antagonist.[10] |
| BI-9321 | NSD3-PWWP1 | IC50: 0.2 µM (TR-FRET)[11] | - | A potent inhibitor for the related NSD3-PWWP1 domain.[11] |
Experimental Protocols
Protocol 1: Immunofluorescence for NSD2 Subcellular Localization
This protocol outlines the key steps to visualize the subcellular localization of NSD2 following inhibitor treatment.
Materials:
-
Cells of interest (e.g., U2OS)
-
This compound inhibitor (e.g., UNC6934) and negative control (e.g., UNC7145)
-
Primary antibody against NSD2
-
Primary antibody against a nucleolar marker (e.g., Fibrillarin)
-
Appropriate fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Formaldehyde (B43269) or methanol (B129727) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with the NSD2-PWWP1 inhibitor at various concentrations (e.g., 1 µM UNC6934) and the negative control for the desired time (e.g., 24 hours).
-
Wash cells with PBS and fix with 4% formaldehyde for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash with PBS and block with 5% BSA in PBS for 1 hour.
-
Incubate with primary antibodies against NSD2 and the nucleolar marker diluted in blocking buffer overnight at 4°C.
-
Wash with PBS and incubate with appropriate fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark.
-
Wash with PBS and mount the coverslips on microscope slides.
-
Image the cells using a confocal or high-resolution fluorescence microscope. Analyze the colocalization of the NSD2 signal with the nucleolar marker.
Protocol 2: NanoBRET™ Protein:Protein Interaction Assay for Target Engagement
This protocol describes a method to quantify the ability of a compound to disrupt the interaction between NSD2-PWWP1 and histone H3 in living cells.[9]
Materials:
-
U2OS cells[9]
-
Expression vectors for NanoLuc®-NSD2-PWWP1 and HaloTag®-Histone H3[9]
-
Transfection reagent
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand
-
Plate reader capable of measuring luminescence and filtered fluorescence
Procedure:
-
Co-transfect U2OS cells with the NanoLuc®-NSD2-PWWP1 and HaloTag®-Histone H3 expression vectors. A 1:10 ratio of donor to acceptor plasmid is a good starting point.[9]
-
Plate the transfected cells in a white-bottom 96-well plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
Treat the cells with a serial dilution of the test compound (e.g., UNC6934) and the negative control.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Read the plate on a luminometer, measuring both the donor emission (luminescence) and the acceptor emission (filtered fluorescence).
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A decrease in the BRET signal with increasing compound concentration indicates disruption of the protein-protein interaction.[9]
Visualizations
Signaling Pathway and Mechanism of Inhibition
References
- 1. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. biorxiv.org [biorxiv.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A PWWP Domain of Histone-Lysine N-Methyltransferase NSD2 Binds to Dimethylated Lys-36 of Histone H3 and Regulates NSD2 Function at Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NSD2(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 10. Discovery of Small-Molecule Antagonists of the PWWP Domain of NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Improving the efficacy of Nsd2-pwwp1-IN-1 in resistant cell lines
Welcome to the technical support center for Nsd2-pwwp1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this NSD2 PWWP1 domain inhibitor and troubleshooting potential challenges, particularly in the context of resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that specifically targets the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2). NSD2 is a histone methyltransferase that plays a crucial role in chromatin regulation by catalyzing the di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me2). The PWWP1 domain of NSD2 recognizes and binds to this H3K36me2 mark, which is essential for the proper localization and function of NSD2 at specific genomic regions. By binding to the PWWP1 domain, this compound competitively inhibits its interaction with H3K36me2, thereby displacing NSD2 from chromatin and disrupting its downstream oncogenic signaling pathways.
Q2: My cells are showing resistance to this compound. What are the potential mechanisms of resistance?
A2: Resistance to NSD2 inhibitors can arise from several factors. One potential mechanism is the functional redundancy of other chromatin-modifying enzymes that can compensate for the loss of NSD2 activity. Another possibility is the presence of mutations in the NSD2 gene that alter the drug-binding site in the PWWP1 domain. Additionally, cancer cells can develop resistance through the activation of bypass signaling pathways that promote cell survival and proliferation independently of NSD2. For instance, in some cancers, lineage plasticity, an epigenetic switch to a different cell state, can reduce dependence on the NSD2 pathway.[1][2]
Q3: How can I overcome resistance to this compound in my cell line?
A3: A promising strategy to overcome resistance is the use of combination therapies. By targeting parallel or downstream pathways, you can create a synthetic lethal effect with this compound. For example:
-
In castration-resistant prostate cancer (CRPC): Combining this compound with androgen receptor (AR) inhibitors like enzalutamide (B1683756) has been shown to reverse resistance. NSD2 inhibition can reinstate the AR signaling program, making the cells sensitive to AR-targeted therapies again.[1][3][4]
-
In KRAS-driven cancers (e.g., pancreatic and lung cancer): Combination with KRAS inhibitors such as sotorasib (B605408) has demonstrated synergistic effects, leading to enhanced tumor regression.[5][6]
-
In multiple myeloma: While direct NSD2 enzymatic inhibitors are in clinical trials, the principle of combination therapy holds. Targeting pathways that become vulnerabilities in NSD2-high cells could be a viable strategy.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced efficacy of this compound over time | Development of acquired resistance. | 1. Verify NSD2 target engagement: Perform a Chromatin Immunoprecipitation (ChIP) assay to confirm that the inhibitor is still displacing NSD2 from its target genes.2. Evaluate combination therapies: Based on the cancer type, test the efficacy of this compound in combination with other targeted agents (e.g., AR inhibitors, KRAS inhibitors).3. Sequence the NSD2 gene: Check for mutations in the PWWP1 domain that might prevent inhibitor binding. |
| High cell viability despite treatment | Intrinsic resistance or inappropriate assay conditions. | 1. Confirm NSD2 expression: Ensure that your cell line expresses NSD2 at a significant level, as the inhibitor's efficacy is dependent on the target's presence.2. Optimize inhibitor concentration and incubation time: Perform a dose-response curve and a time-course experiment to determine the optimal conditions for your specific cell line.3. Use a different viability assay: Some compounds can interfere with certain viability reagents (e.g., MTT). Try an alternative method like a CellTiter-Glo® Luminescent Cell Viability Assay. |
| Inconsistent results between experiments | Experimental variability. | 1. Ensure consistent cell culture conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations.2. Prepare fresh inhibitor dilutions: this compound in solution may degrade over time. Prepare fresh dilutions from a stock solution for each experiment.3. Standardize all experimental steps: Follow the detailed protocols precisely for all assays. |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for determining the IC50 value of this compound.
Materials:
-
Resistant and parental cell lines
-
96-well plates
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[8]
Chromatin Immunoprecipitation (ChIP)
This protocol is to assess the occupancy of NSD2 at specific gene promoters.
Materials:
-
Cells treated with this compound or vehicle
-
Lysis buffer
-
Sonication equipment
-
NSD2 antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR reagents and primers for target genes
Procedure:
-
Crosslink proteins to DNA by adding formaldehyde to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
-
Harvest and lyse the cells.
-
Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.[9]
-
Incubate the sheared chromatin with an NSD2-specific antibody or an IgG control overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by incubating at 65°C overnight.
-
Treat with Proteinase K to digest proteins.
-
Purify the DNA.
-
Perform qPCR to quantify the amount of precipitated DNA for specific gene promoters known to be regulated by NSD2.[10][11]
Co-Immunoprecipitation (Co-IP)
This protocol can be used to investigate if this compound disrupts the interaction of NSD2 with other proteins.
Materials:
-
Cells treated with this compound or vehicle
-
Co-IP lysis buffer
-
NSD2 antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lyse the cells with a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.[12]
-
Pre-clear the lysate with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an NSD2-specific antibody or an IgG control overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against NSD2 and its potential interacting partners.[13][14][15]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for testing this compound efficacy.
Caption: Logic for combination therapy to overcome resistance.
References
- 1. bioengineer.org [bioengineer.org]
- 2. NSD2 targeting reverses plasticity and drug resistance in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneonline.com [geneonline.com]
- 4. researchgate.net [researchgate.net]
- 5. scienmag.com [scienmag.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 10. Protocol for the fast chromatin immunoprecipitation (ChIP) method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Defining the NSD2 interactome: PARP1 PARylation reduces NSD2 histone methyltransferase activity and impedes chromatin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. assaygenie.com [assaygenie.com]
Nsd2-pwwp1-IN-1 degradation and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Nsd2-pwwp1-IN-1, a potent and selective inhibitor of the NSD2-PWWP1 domain. This guide includes frequently asked questions (FAQs) and troubleshooting advice to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as NSD2-IN-1 or compound 38) is a potent and highly selective small molecule inhibitor of the PWWP1 domain of Nuclear Receptor Binding SET Domain Protein 2 (NSD2).[1] The PWWP1 domain of NSD2 is a "reader" domain that recognizes and binds to dimethylated lysine (B10760008) 36 on histone H3 (H3K36me2), a mark associated with active gene transcription.[2][3][4] By binding to the aromatic cage of the PWWP1 domain, this compound competitively blocks this interaction, thereby disrupting the stable association of NSD2 with chromatin.[5] This can lead to the induction of apoptosis and cell cycle arrest in cancer cells where NSD2 is overexpressed or hyperactive.[6]
Q2: What is the recommended method for preparing stock solutions of this compound?
A2: It is recommended to prepare stock solutions of this compound in high-quality, anhydrous Dimethyl Sulfoxide (DMSO). The solubility in DMSO is 50 mg/mL (111.21 mM) with the aid of ultrasonic treatment. It is critical to use newly opened or properly stored anhydrous DMSO, as the compound's solubility can be significantly impacted by moisture absorbed by the solvent.
Q3: How should I store this compound powder and stock solutions?
A3: Proper storage is crucial to maintain the stability and activity of the compound. Best practices for storage are summarized in the table below.
Q4: Can this compound be used in animal studies?
A4: Yes, this compound can be formulated for in vivo studies. It is important to first prepare a clear stock solution in DMSO and then add co-solvents sequentially. The proportion of DMSO in the final working solution for animal administration should be kept low (typically below 2%) if the animal model is sensitive. Several formulation protocols are available and should be optimized for your specific application.
Storage and Stability
Proper handling and storage of this compound are critical for ensuring its stability and experimental reproducibility.
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid Powder | -20°C | 3 years | Store in a dry, dark place. |
| 4°C | 2 years | For shorter-term storage. | |
| Stock Solution (in DMSO) | -80°C | 6 months | Use within 6 months for optimal performance. |
| -20°C | 1 month | Use within 1 month. Avoid repeated freeze-thaw cycles. |
In Vitro and In Vivo Formulations
The following tables provide recommended solvent concentrations for preparing this compound for various experimental setups.
In Vitro Stock Solution Preparation
| Solvent | Concentration | Mass (for 1 mg) | Mass (for 5 mg) | Mass (for 10 mg) |
|---|---|---|---|---|
| DMSO | 1 mM | 2.2242 mL | 11.1212 mL | 22.2425 mL |
| 5 mM | 0.4448 mL | 2.2242 mL | 4.4485 mL |
| | 10 mM | 0.2224 mL | 1.1121 mL | 2.2242 mL |
Note: Ultrasonic treatment may be required to fully dissolve the compound.
Example In Vivo Formulations Always prepare a clear stock solution in DMSO first, then add co-solvents.
| Protocol | % DMSO | % PEG300 | % Tween-80 | % Saline | % (20% SBE-β-CD in Saline) | % Corn Oil | Solubility |
| 1 | 10% | 40% | 5% | 45% | - | - | ≥ 2.5 mg/mL |
| 2 | 10% | - | - | - | 90% | - | ≥ 2.5 mg/mL |
| 3 | 10% | - | - | - | - | 90% | ≥ 2.5 mg/mL |
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffer or Media
-
Question: My this compound precipitated when I diluted my DMSO stock solution into my aqueous cell culture media. What should I do?
-
Answer:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your media is low, typically ≤0.5%, to maintain solubility and minimize solvent toxicity to cells.
-
Pre-warm Media: Pre-warming the cell culture media to 37°C before adding the compound can sometimes help maintain solubility.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions in your media or buffer.
-
Vortex During Dilution: Add the compound dropwise to the media while vortexing or gently mixing to ensure rapid dispersal.
-
Consider Formulation: For certain assays, using a formulation with solubilizing agents like PEG300 or Tween-80 might be necessary, but their effects on your specific cell type should be validated.
-
Issue 2: Inconsistent or No Biological Effect Observed
-
Question: I am not observing the expected effect (e.g., decreased cell viability, change in H3K36me2 levels) after treating my cells with this compound. What could be the problem?
-
Answer: This can be due to several factors. The following workflow can help you troubleshoot the issue.
Issue 3: Observed Cellular Effect is Not Due to NSD2-PWWP1 Inhibition
-
Question: How can I be sure that the effects I'm seeing are specifically due to the inhibition of the NSD2-PWWP1 interaction?
-
Answer:
-
Use a Negative Control: The compound UNC7145 is a structurally similar but inactive analogue of the related probe UNC6934.[1] It serves as an excellent negative control to distinguish specific on-target effects from non-specific or off-target effects.
-
Use a Resistant Mutant: A key residue in the aromatic cage of the PWWP1 domain is Phenylalanine 266 (F266). Mutating this residue to Alanine (F266A) abrogates the binding of the inhibitor.[2][4] Comparing the inhibitor's effect in cells expressing wild-type NSD2 versus the F266A mutant can provide strong evidence for on-target activity.
-
Rescue Experiments: If the inhibitor causes a specific phenotype, attempt to "rescue" this phenotype by overexpressing a downstream effector that is regulated by NSD2.
-
Orthogonal Assays: Confirm your findings using multiple, distinct assays. For example, if you observe decreased cell viability, you should also confirm a corresponding decrease in H3K36me2 levels via Western Blot or a disruption of NSD2-histone interaction via a NanoBRET assay.[2]
-
Experimental Protocols & Workflows
General Workflow for a Cellular Assay
The following diagram outlines a typical workflow for treating cells with this compound and assessing its downstream effects.
Detailed Methodology: Western Blot for H3K36me2
-
Cell Treatment: Plate and treat cells with this compound, a vehicle control (DMSO), and a negative control compound for the desired time (e.g., 72 hours).
-
Histone Extraction: Harvest cells and perform histone extraction using an acid extraction protocol or a commercial kit. This step is crucial for enriching histone proteins.
-
Protein Quantification: Determine the protein concentration of your histone extracts using a compatible assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 10-20 µg) onto a 15% or 4-20% polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
Anti-H3K36me2 antibody
-
Anti-total Histone H3 antibody (as a loading control)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 8. Apply an Enhanced Chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detector.
-
Quantification: Use densitometry software to quantify the band intensities. Normalize the H3K36me2 signal to the total Histone H3 signal.
References
- 1. UNC6934 | Structural Genomics Consortium [thesgc.org]
- 2. NSD2(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 3. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A PWWP Domain of Histone-Lysine N-Methyltransferase NSD2 Binds to Dimethylated Lys-36 of Histone H3 and Regulates NSD2 Function at Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]
Technical Support Center: Nsd2-pwwp1-IN-1 and Related Compounds in Imaging Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Nsd2-pwwp1-IN-1 and other inhibitors of the NSD2-PWWP1 domain, such as UNC6934, in imaging studies. Our goal is to help you avoid common artifacts and obtain reliable, interpretable results.
Frequently Asked Questions (FAQs)
Q1: What is the expected cellular phenotype when using an NSD2-PWWP1 inhibitor like UNC6934 in imaging experiments?
A1: The primary and expected phenotype is the dose-dependent accumulation of endogenous NSD2 protein within the nucleolus.[1][2][3] This occurs because the inhibitor blocks the interaction between the PWWP1 domain of NSD2 and histone H3 lysine (B10760008) 36 dimethylation (H3K36me2) on chromatin, leading to the disengagement of NSD2 from chromatin and its subsequent relocalization to the nucleolus.[1][2][3]
Q2: I am not observing the expected nucleolar accumulation of NSD2 after treatment. What could be the issue?
A2: There are several potential reasons for this:
-
Incorrect Compound Concentration: Ensure you are using the compound at an effective concentration. For UNC6934, concentrations around 5 µM for 4 hours have been shown to be effective in U2OS cells.[1]
-
Insufficient Incubation Time: The relocalization of NSD2 to the nucleolus is time-dependent. A 4-hour incubation is a good starting point, but you may need to optimize this for your specific cell line and experimental conditions.
-
Cell Line Specificity: The expression levels and subcellular localization of NSD2 can vary between cell lines. The effect of the inhibitor might be more or less pronounced depending on the cellular context.
-
Antibody Issues: If you are using immunofluorescence, verify the specificity and optimal dilution of your primary antibody against NSD2. Also, ensure your secondary antibody and imaging settings are appropriate.
-
Compound Inactivity: Confirm the integrity and activity of your inhibitor. If possible, use a fresh stock of the compound. A negative control compound, such as UNC7145 for UNC6934, should be used in parallel to ensure the observed effects are specific to the inhibition of NSD2-PWWP1.[1]
Q3: I am observing high background fluorescence or non-specific staining in my imaging. How can I reduce this?
A3: High background can be a common issue in immunofluorescence experiments. Here are some troubleshooting steps:
-
Optimize Antibody Concentrations: Titrate both your primary and secondary antibodies to find the optimal concentration that gives a good signal-to-noise ratio.
-
Blocking Step: Ensure you are using an appropriate blocking buffer (e.g., BSA or normal serum from the host of the secondary antibody) for a sufficient amount of time to block non-specific binding sites.
-
Washing Steps: Increase the number and/or duration of your wash steps after antibody incubations to remove unbound antibodies.
-
Use a Negative Control: Include a negative control where the primary antibody is omitted to assess the level of non-specific binding from the secondary antibody.
-
Compound-Related Autofluorescence: Some small molecules can be inherently fluorescent. Image untreated cells and cells treated with the vehicle (e.g., DMSO) to check for any autofluorescence at the excitation and emission wavelengths you are using.
Q4: Are there any known off-target effects of NSD2-PWWP1 inhibitors that could interfere with my imaging results?
A4: UNC6934 has been shown to be highly selective for the NSD2-PWWP1 domain over other PWWP domains and has not been found to inhibit a large panel of methyltransferases.[2] It also shows minimal cytotoxic effects at effective concentrations.[1][4] However, it is always good practice to consult the latest literature for any newly identified off-target effects and to use the lowest effective concentration of the inhibitor to minimize potential off-target activities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No change in NSD2 localization | Inhibitor concentration is too low. | Increase the concentration of the inhibitor. A dose-response experiment is recommended. For UNC6934, a starting point of 5 µM is suggested.[1] |
| Incubation time is too short. | Increase the incubation time. A time-course experiment (e.g., 2, 4, 8 hours) can help determine the optimal duration. | |
| Poor primary antibody performance. | Validate your NSD2 antibody by Western blot or by using a positive control cell line with known NSD2 expression and localization. | |
| Inactive compound. | Use a fresh, validated batch of the inhibitor. Include a positive control experiment where the compound has shown activity. | |
| High background staining | Non-specific antibody binding. | Optimize antibody dilutions, blocking conditions, and wash steps. |
| Autofluorescence of the compound. | Image control cells treated with the vehicle to assess background fluorescence. If necessary, choose a different fluorophore for your secondary antibody that has a distinct emission spectrum. | |
| Cell death or morphological changes | Compound toxicity. | Although UNC6934 shows low cytotoxicity up to 10 µM,[1] it is advisable to perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) at the concentrations and incubation times used in your imaging experiments. Lower the concentration if toxicity is observed. |
| Inconsistent results between experiments | Variability in cell culture conditions. | Maintain consistent cell density, passage number, and growth conditions. |
| Inconsistent reagent preparation. | Prepare fresh dilutions of the inhibitor and antibodies for each experiment. |
Quantitative Data Summary
| Compound | Target | IC50 / Kd | Effective Cellular Concentration | Notes |
| UNC6934 | NSD2-PWWP1 | IC50: 104 ± 13 nM (disruption of NSD2-PWWP1/H3K36me2 interaction)[1][2]; Kd: 91 ± 8 nM[1][3] | 5 µM in U2OS cells for 4 hours induces nucleolar localization of NSD2.[1] | A highly selective chemical probe.[2] |
| UNC7145 | Negative Control | No measurable effect on NSD2-PWWP1/H3K36me2 interaction.[1][2] | Used as a negative control at the same concentration as UNC6934.[1] | Structurally similar to UNC6934 but inactive.[1] |
| NSD2-IN-1 (compound 38) | NSD2-PWWP1 | IC50: 0.11 µM[5] | Inhibits cell proliferation in various cell lines with IC50 values in the low µM range (2.23 - 10.95 µM).[5] | Induces apoptosis and cell cycle arrest.[5] |
Detailed Experimental Protocol: Immunofluorescence Imaging of NSD2 Localization
This protocol is a general guideline for observing the effect of NSD2-PWWP1 inhibitors on the subcellular localization of NSD2.
Materials:
-
Cell line of interest (e.g., U2OS)
-
Cell culture medium and supplements
-
Coverslips
-
NSD2-PWWP1 inhibitor (e.g., UNC6934) and negative control (e.g., UNC7145)
-
DMSO (vehicle)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against NSD2
-
Primary antibody against a nucleolar marker (e.g., Fibrillarin)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear counterstain)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on coverslips in a multi-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
Compound Treatment:
-
Prepare stock solutions of the inhibitor and negative control in DMSO.
-
Dilute the compounds to the desired final concentration in pre-warmed cell culture medium.
-
Treat the cells with the inhibitor, negative control, or vehicle (DMSO) for the desired amount of time (e.g., 4 hours).
-
-
Fixation:
-
Aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies against NSD2 and the nucleolar marker in blocking buffer to their optimal concentrations.
-
Incubate the cells with the primary antibody solution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibodies in blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Acquire images using a confocal microscope.
-
Use consistent settings (laser power, gain, etc.) across all experimental conditions.
-
Quantify the colocalization of NSD2 with the nucleolar marker using appropriate image analysis software.
-
Visualizations
Caption: Signaling pathway illustrating the mechanism of NSD2-PWWP1 inhibitors.
Caption: Experimental workflow for troubleshooting imaging artifacts.
References
Navigating Experimental Nuances with NSD2-PWWP1 Inhibitors: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The study of epigenetic modifiers is a frontier in cancer research and drug development. Inhibitors targeting the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), a histone methyltransferase, are powerful tools for investigating its role in various cancers. However, as with any novel therapeutic agent, experimental variability can present significant challenges. This technical support center provides troubleshooting guidance and frequently asked questions to ensure robust and reproducible results when working with NSD2-PWWP1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for NSD2-PWWP1 inhibitors?
A1: NSD2-PWWP1 inhibitors are small molecules designed to block the interaction between the N-terminal PWWP domain of NSD2 and dimethylated histone H3 at lysine (B10760008) 36 (H3K36me2).[1][2][3] The PWWP1 domain acts as a "reader" that recognizes this specific histone mark, which helps to stabilize NSD2 at chromatin.[1][3] By occupying the H3K36me2-binding pocket of the PWWP1 domain, these inhibitors prevent the recruitment and stabilization of NSD2 at its target gene locations, thereby modulating gene expression.[3][4] It is important to note that these inhibitors typically do not directly affect the catalytic activity of NSD2's SET domain.[1]
Q2: What are the expected cellular effects of inhibiting the NSD2-PWWP1 interaction?
A2: Inhibition of the NSD2-PWWP1 interaction can lead to several observable cellular effects. A key outcome is the alteration of NSD2 subcellular localization, often causing an accumulation of the NSD2 protein in the nucleolus.[3][4] This phenocopies the localization defects seen in certain cancers with NSD2 translocations that result in isoforms lacking the PWWP1 domain.[3][4] Downstream, this can affect the transcription of genes regulated by NSD2, potentially leading to reduced cell proliferation, induction of apoptosis, and reversal of lineage plasticity in some cancer models.[5][6][7]
Q3: How do I select the appropriate cell lines for my experiment?
A3: The choice of cell line is critical. Consider cell lines with known dependence on NSD2 activity. For example, multiple myeloma cell lines with the t(4;14) translocation, which leads to NSD2 overexpression, are often sensitive to NSD2 inhibition.[8] Additionally, some clear cell renal cell carcinoma, breast cancer, and neuroendocrine prostate cancer cell lines have been shown to have elevated NSD2 expression or be dependent on its activity.[5][6][9] It is recommended to screen a panel of cell lines to determine their relative sensitivity to the NSD2-PWWP1 inhibitor.
Q4: What is a suitable starting concentration and treatment duration for in vitro experiments?
A4: The optimal concentration and duration will vary depending on the specific inhibitor and cell line used. For a compound like UNC6934, cellular engagement can be observed in the low micromolar range (e.g., EC50 of 1.23 ± 0.25 μM in a NanoBRET assay). A common starting point for cell-based assays is a dose-response experiment ranging from 100 nM to 20 µM. Treatment durations can range from 24 to 72 hours, depending on the endpoint being measured (e.g., changes in gene expression, cell viability).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no observable effect on cell viability. | Cell line is not dependent on NSD2-PWWP1 interaction. | Verify NSD2 expression levels in your cell line. Screen a panel of cell lines, including a known sensitive positive control line.[5][8][9] |
| Poor compound stability or solubility in media. | Prepare fresh stock solutions of the inhibitor. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and is at a non-toxic level. | |
| Suboptimal inhibitor concentration or treatment duration. | Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay. | |
| Variability in NSD2 localization results. | Inconsistent cell density or cell cycle stage. | Plate cells at a consistent density and allow them to adhere and stabilize before treatment. Consider cell cycle synchronization if variability persists. |
| Issues with immunofluorescence staining. | Optimize antibody concentrations, incubation times, and washing steps. Include appropriate positive and negative controls for staining. | |
| No change in downstream gene expression. | The selected genes are not direct targets of NSD2 in the chosen cell line. | Perform RNA-seq or ChIP-seq to identify NSD2 target genes in your experimental system. |
| Insufficient treatment duration to observe transcriptional changes. | Conduct a time-course experiment to assess changes in gene expression at different time points post-treatment. | |
| Off-target effects observed. | The inhibitor may have other cellular targets at higher concentrations. | Use the lowest effective concentration of the inhibitor. Include a structurally similar but inactive control compound if available (e.g., UNC7145 as a negative control for UNC6934).[3][10] |
Quantitative Data Summary
| Compound | Assay Type | Target | Potency | Reference |
| UNC6934 | AlphaScreen | NSD2-PWWP1 : H3K36me2 nucleosome | IC50 = 104 ± 13 nM | [10] |
| UNC6934 | Surface Plasmon Resonance (SPR) | NSD2-PWWP1 | Kd = 91 ± 8 nM | [4] |
| UNC6934 | NanoBRET Cellular Assay | NSD2-PWWP1 : Histone H3 | EC50 = 1.23 ± 0.25 μM | [10] |
| Compound 3f | Surface Plasmon Resonance (SPR) | NSD2-PWWP1 | Kd = 3.4 μM | [2] |
| Compound 3f | NanoBRET Cellular Assay | NSD2-PWWP1 : Histone H3 | IC50 = 17.3 μM | [2] |
Experimental Protocols
Protocol 1: NanoBRET™ Cellular Assay for NSD2-PWWP1 Target Engagement
This protocol is adapted from methodologies used to assess the cellular activity of NSD2-PWWP1 inhibitors.[1]
Objective: To quantify the displacement of histone H3 from the NSD2-PWWP1 domain by a small molecule inhibitor in live cells.
Materials:
-
U2OS cells (or other suitable cell line)
-
Plasmid encoding NanoLuc®-NSD2-PWWP1 fusion protein (donor)
-
Plasmid encoding HaloTag®-Histone H3 fusion protein (acceptor)
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
Opti-MEM™ I Reduced Serum Medium
-
DMEM with 10% FBS
-
NSD2-PWWP1 inhibitor and negative control
-
Nano-Glo® Live Cell Reagent
-
HaloTag® NanoBRET™ 618 Ligand (acceptor)
-
White, opaque 96-well assay plates
-
Luminometer capable of measuring BRET signals
Methodology:
-
Cell Seeding: Seed U2OS cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the NanoLuc®-NSD2-PWWP1 and HaloTag®-Histone H3 plasmids according to the manufacturer's protocol for your transfection reagent. A 1:10 ratio of donor to acceptor plasmid is a good starting point.[1]
-
Incubation: Incubate the transfected cells for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the NSD2-PWWP1 inhibitor and the negative control. Add the compounds to the cells and incubate for the desired treatment time (e.g., 2-4 hours).
-
Ligand Addition: Add the HaloTag® NanoBRET™ 618 Ligand to all wells at the recommended concentration and incubate for at least 60 minutes.
-
Substrate Addition: Add the Nano-Glo® Live Cell Reagent to all wells.
-
BRET Measurement: Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the EC50.
Visualizing Key Concepts
Caption: Workflow for assessing NSD2-PWWP1 inhibitor target engagement using a NanoBRET assay.
Caption: Simplified signaling pathways modulated by NSD2 and the point of intervention for PWWP1 inhibitors.
References
- 1. NSD2(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 2. Discovery of Small-Molecule Antagonists of the PWWP Domain of NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NSD2 Promotes Renal Cancer Progression Through Stimulating Akt/Erk Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The Role of Methyltransferase NSD2 as a Potential Oncogene in Human Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Validation & Comparative
Validating On-Target Effects of NSD2-PWWP1 Inhibition: A Comparative Guide to Nsd2-pwwp1-IN-1 (UNC6934)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nsd2-pwwp1-IN-1, a potent and selective chemical probe for the PWWP1 domain of the histone methyltransferase NSD2, with alternative compounds. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of relevant biological pathways and experimental workflows to aid in the objective assessment of its on-target effects. For the purpose of this guide, we will refer to the well-characterized chemical probe UNC6934 as the representative molecule for "this compound".
Introduction to NSD2 and the PWWP1 Domain
Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a histone methyltransferase that primarily catalyzes the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2). This epigenetic mark is associated with active gene transcription and plays a crucial role in development and cellular homeostasis. Dysregulation of NSD2 activity, often through genetic translocations or mutations, is implicated in various cancers, including multiple myeloma and acute lymphoblastic leukemia.[1]
NSD2 possesses multiple functional domains, including a catalytic SET domain and two PWWP domains. The N-terminal PWWP1 domain acts as a "reader" of epigenetic marks, specifically recognizing and binding to H3K36me2 on nucleosomes. This interaction is crucial for stabilizing NSD2 on chromatin and facilitating its methyltransferase activity at specific genomic locations. Therefore, targeting the PWWP1 domain with small molecule inhibitors presents a compelling alternative strategy to directly inhibiting the catalytic activity of NSD2.
Performance Comparison of PWWP1-Targeting Compounds
The on-target effects of a chemical probe are defined by its potency, selectivity, and ability to elicit a specific biological response. This section compares the performance of UNC6934 with a negative control (UNC7145) and an inhibitor of the related NSD3-PWWP1 domain (BI-9321).
Quantitative Performance Data
| Compound | Target | Mechanism of Action | In Vitro Potency (Kd) | Cellular Activity (IC50/EC50) | Selectivity Notes |
| UNC6934 | NSD2-PWWP1 | Binds to the aromatic cage of the PWWP1 domain, disrupting its interaction with H3K36me2. | 80 ± 18 nM (SPR)[2] | 1.09 ± 0.23 µM (NanoBRET)[2], 1.23 µM (NanoBRET)[3] | Selective for NSD2-PWWP1 over 14 other PWWP domains, including NSD3-PWWP1.[2] No significant inhibition of 33 other methyltransferases.[4] |
| UNC7145 | Negative Control | Structurally similar to UNC6934 but inactive. | Inactive (SPR)[2] | Inactive (NanoBRET)[2] | Used to control for off-target effects of the chemical scaffold. |
| BI-9321 | NSD3-PWWP1 | Potent antagonist of the NSD3-PWWP1 domain. | 166 nM | 1.2 µM (U2OS cells) | Inactive against NSD2-PWWP1. |
Experimental Validation of On-Target Effects
Validating the on-target effects of UNC6934 involves a series of biochemical and cellular assays to demonstrate its direct binding to the NSD2-PWWP1 domain, its ability to disrupt the interaction with H3K36me2, and the resulting cellular phenotype.
Experimental Protocols
This in vitro assay quantifies the ability of a compound to disrupt the interaction between the NSD2-PWWP1 domain and H3K36me2-containing nucleosomes.
Protocol:
-
Reagents: Biotinylated H3K36me2 nucleosomes, GST-tagged NSD2-PWWP1 protein, Streptavidin-coated Donor beads, and anti-GST-conjugated Acceptor beads.
-
Procedure:
-
Incubate biotinylated H3K36me2 nucleosomes with GST-NSD2-PWWP1 in the presence of varying concentrations of UNC6934 or control compounds.
-
Add Streptavidin-coated Donor beads and anti-GST Acceptor beads.
-
In the absence of an inhibitor, the interaction between the nucleosome and NSD2-PWWP1 brings the Donor and Acceptor beads into close proximity, generating a luminescent signal upon excitation at 680 nm.
-
UNC6934 will disrupt this interaction, leading to a decrease in the AlphaScreen signal.
-
-
Data Analysis: Plot the AlphaScreen signal against the inhibitor concentration to determine the IC50 value.
This live-cell assay measures the target engagement of UNC6934 with the NSD2-PWWP1 domain in a cellular context.
Protocol:
-
Cell Line: U2OS cells co-transfected with plasmids encoding for NanoLuc-NSD2-PWWP1 (donor) and HaloTag-Histone H3 (acceptor).
-
Procedure:
-
Treat the transfected cells with varying concentrations of UNC6934 or control compounds.
-
Add the HaloTag-NanoBRET 618 ligand, which serves as the energy acceptor.
-
In the absence of an inhibitor, the interaction between NSD2-PWWP1 and histone H3 brings the NanoLuc donor and the HaloTag acceptor into close proximity, resulting in energy transfer and a BRET signal.
-
UNC6934 displaces NanoLuc-NSD2-PWWP1 from chromatin-bound histone H3, leading to a dose-dependent decrease in the BRET signal.
-
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission) and plot it against the inhibitor concentration to determine the cellular EC50 value.[3]
This imaging-based assay visualizes the cellular consequence of UNC6934-mediated displacement of NSD2 from chromatin.
Protocol:
-
Cell Line: U2OS cells.
-
Procedure:
-
Treat cells with UNC6934 (e.g., 5 µM for 4 hours) or a vehicle control (DMSO).
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against NSD2 and a fluorescently labeled secondary antibody.
-
Co-stain with a nuclear counterstain (e.g., DAPI).
-
Visualize the subcellular localization of NSD2 using confocal microscopy.
-
-
Expected Outcome: In control cells, NSD2 will be localized throughout the nucleus. Upon treatment with UNC6934, NSD2 will be displaced from chromatin and accumulate in the nucleolus.[5]
CETSA is a biophysical method to verify direct target engagement in intact cells based on the principle of ligand-induced thermal stabilization of the target protein.
Protocol:
-
Cell Lysate Preparation: Prepare cell lysates from cells treated with either UNC6934 or a vehicle control.
-
Thermal Challenge: Aliquot the lysates and heat them to a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3 minutes).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the denatured and aggregated proteins.
-
Detection: Analyze the amount of soluble NSD2 in the supernatant by Western blotting or other quantitative methods.
-
Data Analysis: Plot the amount of soluble NSD2 against the temperature. A shift in the melting curve to a higher temperature in the presence of UNC6934 indicates direct binding and stabilization of the NSD2 protein.[6][7]
Visualizing the Mechanism and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate the signaling pathway of NSD2 and the experimental workflows for validating the on-target effects of UNC6934.
Caption: NSD2 signaling pathway and the inhibitory action of UNC6934.
Caption: Workflow for validating the on-target effects of UNC6934.
Downstream Biological Consequences of NSD2-PWWP1 Inhibition
Inhibition of the NSD2-PWWP1 interaction by UNC6934 leads to the displacement of NSD2 from chromatin, which is expected to alter the expression of NSD2 target genes. While UNC6934 does not directly inhibit the catalytic activity of NSD2, its removal from specific genomic loci can prevent the deposition of H3K36me2 at those sites.
NSD2 has been shown to regulate several downstream signaling pathways implicated in cancer progression:
-
NF-κB Signaling: NSD2 can act as a coactivator of NF-κB, promoting the expression of pro-inflammatory and pro-survival genes.[8]
-
PKCα and Metabolic Reprogramming: In multiple myeloma, NSD2 can activate PKCα, leading to metabolic reprogramming that contributes to drug resistance.[9]
-
Wnt/β-catenin Pathway: Silencing of NSD2 has been shown to inhibit cell proliferation and metastasis by suppressing the Wnt/β-catenin pathway in breast cancer.
By displacing NSD2 from the promoters of genes involved in these pathways, UNC6934 provides a valuable tool to investigate the specific contribution of the PWWP1 domain to these oncogenic processes.
Comparison with Other NSD2 Inhibitors
While UNC6934 targets the PWWP1 reader domain, other inhibitors have been developed to target the catalytic SET domain of NSD2. These catalytic inhibitors function by directly blocking the methyltransferase activity of NSD2.
| Inhibitor Class | Target Domain | Mechanism of Action | Example | Key Features |
| PWWP1 Inhibitors | PWWP1 "Reader" Domain | Allosterically inhibits NSD2 function by displacing it from chromatin. | UNC6934 | High selectivity for NSD2-PWWP1; does not directly inhibit catalytic activity. |
| Catalytic Inhibitors | SET "Writer" Domain | Competitively inhibit the binding of the methyl donor SAM or the histone substrate. | Recently developed clinical-grade inhibitors[10] | Directly inhibit H3K36me2 deposition; may have challenges with selectivity against other SET domain-containing methyltransferases.[11] |
The availability of both reader and writer domain inhibitors for NSD2 allows for a multi-faceted approach to dissecting its biological functions and provides different therapeutic strategies for targeting NSD2-driven cancers.
Conclusion
UNC6934 is a well-validated chemical probe for the NSD2-PWWP1 domain, demonstrating high potency and selectivity in both biochemical and cellular assays. Its on-target effects have been confirmed through a variety of experimental approaches, including AlphaScreen, NanoBRET, immunofluorescence, and CETSA. By disrupting the interaction of NSD2 with chromatin, UNC6934 provides a powerful tool for researchers to investigate the biological roles of the PWWP1 domain and the downstream consequences of its inhibition. This guide provides the necessary data and protocols to enable researchers to confidently utilize UNC6934 in their studies of NSD2 biology and its role in disease.
References
- 1. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. UNC6934 | Structural Genomics Consortium [thesgc.org]
- 3. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probe UNC6934 | Chemical Probes Portal [chemicalprobes.org]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 8. Histone Methyltransferase NSD2/MMSET Mediates Constitutive NF-κB Signaling for Cancer Cell Proliferation, Survival, and Tumor Growth via a Feed-Forward Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. NSD2 inhibitors rewire chromatin to treat lung and pancreatic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-throughput screening with nucleosome substrate identifies small-molecule inhibitors of the human histone lysine methyltransferase NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NSD2 Inhibitors: Nsd2-pwwp1-IN-1 Versus Other Key Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Nsd2-pwwp1-IN-1 against other notable NSD2 inhibitors. The information is supported by experimental data, detailed methodologies for key experiments, and visualizations to clarify complex biological pathways and workflows.
Nuclear SET Domain Containing 2 (NSD2) is a histone methyltransferase that plays a crucial role in regulating gene expression and is implicated in various cancers. Its inhibition has become a promising therapeutic strategy. This guide focuses on this compound, a potent inhibitor targeting the PWWP1 domain of NSD2, and compares its performance with other well-characterized NSD2 inhibitors that target either the PWWP1 domain or the catalytic SET domain.
Quantitative Comparison of NSD2 Inhibitors
The following table summarizes the key quantitative data for this compound and other selected NSD2 inhibitors. Direct comparison of absolute values should be made with caution as experimental conditions may vary between studies.
| Inhibitor | Target Domain | Target Protein | Potency (IC50/K_d_) | Selectivity | Assay Type |
| This compound | PWWP1 | NSD2 | IC50: 0.11 µM[1] | High selectivity for NSD2-PWWP1[1] | TR-FRET[1] |
| UNC6934 | PWWP1 | NSD2 | K_d_: 91 nM[2] | Selective over other PWWP domains[2] | Surface Plasmon Resonance (SPR)[2] |
| KTX-1001 | SET Domain | NSD2 | IC50: 0.001-0.01 µM[3] | Selective for NSD2[4] | LC/MS-based enzymatic assay[4] |
| BI-9321 | PWWP1 | NSD3 | K_d_: 166 nM[1] | Inactive against NSD2-PWWP1[1][5] | Surface Plasmon Resonance (SPR)[1] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures discussed, the following diagrams were generated using Graphviz.
The diagram above illustrates the central role of NSD2 in promoting cancer cell proliferation and survival through both epigenetic modification (H3K36me2) and the activation of key oncogenic signaling pathways such as Akt/Erk, Wnt/β-catenin, and NF-κB[6][7].
This workflow outlines the typical screening and characterization process for NSD2 inhibitors, moving from initial biochemical potency and binding affinity assessments to cellular target engagement and functional outcomes.
Detailed Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison of NSD2 inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to determine the biochemical potency of inhibitors by measuring their ability to disrupt the interaction between the NSD2-PWWP1 domain and a labeled histone H3 peptide.
Materials:
-
Recombinant NSD2-PWWP1 protein (e.g., GST-tagged)
-
Biotinylated histone H3 peptide containing K36me2
-
Europium-labeled anti-GST antibody (Donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in assay buffer.
-
In a 384-well plate, add the inhibitor dilutions.
-
Add a pre-mixed solution of NSD2-PWWP1 protein and the Europium-labeled anti-GST antibody to each well.
-
Incubate for a specified period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Add a pre-mixed solution of the biotinylated H3K36me2 peptide and the streptavidin-conjugated acceptor.
-
Incubate for a final period (e.g., 60 minutes) at room temperature in the dark.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio (Acceptor/Donor) and plot the results against the inhibitor concentration to determine the IC50 value.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay is another method to measure the inhibition of the NSD2-PWWP1 and histone H3 interaction.
Materials:
-
Recombinant NSD2-PWWP1 protein (e.g., His-tagged)
-
Biotinylated histone H3 peptide containing K36me2
-
Streptavidin-coated Donor beads
-
Anti-His antibody-conjugated Acceptor beads
-
AlphaLISA assay buffer
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
Add the inhibitor dilutions to the wells of a 384-well plate.
-
Add the His-tagged NSD2-PWWP1 protein to each well.
-
Add the biotinylated H3K36me2 peptide to each well.
-
Incubate to allow for the interaction and inhibitor binding.
-
Add a suspension of the anti-His Acceptor beads and incubate in the dark.
-
Add a suspension of the Streptavidin-coated Donor beads and incubate further in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Plot the signal against inhibitor concentration to calculate the IC50.
NanoBRET™ Target Engagement Assay
This cellular assay measures the binding of an inhibitor to its target protein within live cells.
Materials:
-
Cells expressing NSD2-PWWP1 fused to NanoLuc® luciferase
-
A cell-permeable fluorescent tracer that binds to NSD2-PWWP1
-
NanoBRET™ Nano-Glo® Substrate
-
Opti-MEM® I Reduced Serum Medium
-
White, 96- or 384-well assay plates
Procedure:
-
Seed the cells expressing the NSD2-PWWP1-NanoLuc® fusion protein into the assay plate and incubate overnight.
-
Prepare serial dilutions of the test inhibitor.
-
Prepare the fluorescent tracer at the desired concentration in Opti-MEM®.
-
Add the inhibitor dilutions to the cells and incubate for a defined period (e.g., 2 hours) at 37°C.
-
Add the fluorescent tracer to all wells.
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions and add it to the wells.
-
Read the plate within 10 minutes, measuring both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
Calculate the NanoBRET™ ratio and plot against the inhibitor concentration to determine the cellular IC50.
Conclusion
This guide provides a comparative overview of this compound and other significant NSD2 inhibitors. This compound demonstrates high potency and selectivity for the NSD2-PWWP1 domain in biochemical assays. In contrast, inhibitors like KTX-1001 target the catalytic SET domain, offering an alternative mechanism of action that is currently being explored in clinical trials[8][9][10]. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these compounds. The choice of inhibitor will ultimately depend on the specific research question and the desired mechanism of action.
References
- 1. BI-9321 | Structural Genomics Consortium [thesgc.org]
- 2. protocols.io [protocols.io]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of the activity of KTX-1001, a small molecule inhibitor of multiple myeloma SET domain using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Role of Methyltransferase NSD2 as a Potential Oncogene in Human Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NSD2 Promotes Renal Cancer Progression Through Stimulating Akt/Erk Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of NSD1, NSD2, and NSD3 histone methyltransferases in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to NSD2 Inhibition: PWWP1 Domain Antagonists vs. SET Domain Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two distinct strategies for inhibiting the histone methyltransferase NSD2: targeting the PWWP1 domain with molecules like Nsd2-pwwp1-IN-1 and its analogue UNC6934, versus inhibiting the catalytic SET domain. This analysis is supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
Nuclear receptor binding SET domain protein 2 (NSD2), also known as MMSET or WHSC1, is a crucial epigenetic regulator that primarily catalyzes the di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me2).[1] Dysregulation of NSD2 activity through overexpression, mutation, or translocation is implicated in various cancers, including multiple myeloma and acute lymphoblastic leukemia, making it a compelling therapeutic target.[1][2]
Two primary strategies have emerged for the development of small molecule inhibitors targeting NSD2:
-
PWWP1 Domain Antagonists: These molecules, such as UNC6934, target the N-terminal PWWP1 domain of NSD2. This domain acts as a "reader" that recognizes and binds to existing H3K36me2 marks on chromatin, an interaction that helps to stabilize NSD2 at these sites.[2][3] By blocking this interaction, PWWP1 antagonists aim to dislodge NSD2 from chromatin, thereby preventing its subsequent enzymatic activity on nearby histones.
-
SET Domain Inhibitors: This class of inhibitors directly targets the catalytic SET domain of NSD2, which is responsible for transferring a methyl group from the cofactor S-adenosylmethionine (SAM) to histone H3.[4] These inhibitors can be competitive with SAM or the histone substrate, or they can bind to allosteric sites to prevent the catalytic function of the enzyme.
This guide will delve into a detailed comparison of these two inhibitory mechanisms, presenting quantitative data for representative compounds and outlining the experimental protocols used to generate this data.
Quantitative Comparison of NSD2 Inhibitors
The following tables summarize the biochemical and cellular activities of the PWWP1 antagonist UNC6934 (as a representative for this compound) and several notable SET domain inhibitors of NSD2.
Table 1: Biochemical Activity of NSD2 Inhibitors
| Inhibitor Class | Compound | Target Domain | Assay Type | Potency (IC50 / Kd) | Reference(s) |
| PWWP1 Antagonist | UNC6934 | PWWP1 | Surface Plasmon Resonance (SPR) | Kd: 80 - 91 nM | [2][5] |
| AlphaScreen | IC50: 104 nM (disruption of PWWP1-H3K36me2 interaction) | [1][6] | |||
| SET Domain Inhibitor | Gintemetostat (KTX-1001) | SET | Biochemical Assay | IC50: 1 - 10 nM | [7] |
| Surface Plasmon Resonance (SPR) | Kd: ~6 - 70 nM (binding to SET domain) | [8] | |||
| RK-552 | SET | Biochemical Assay | Potent and selective for NSD2 | [9] | |
| BIX-01294 | SET | Biochemical Assay | IC50: 40 - 112 µM | [10] | |
| UNC0638 | SET (and G9a/GLP) | Biochemical Assay | Weak activity against NSD2 | [11][12] | |
| DZNep | SET (broad methyltransferase inhibitor) | Biochemical Assay | IC50: ~1 µM | [13] |
Table 2: Cellular Activity of NSD2 Inhibitors
| Inhibitor Class | Compound | Cell Line(s) | Assay Type | Potency (IC50) / Effect | Reference(s) |
| PWWP1 Antagonist | UNC6934 | U2OS | NanoBRET | IC50: 1.09 µM (disruption of PWWP1-H3K36me2 interaction) | [5] |
| U2OS | Cellular Thermal Shift Assay (CETSA) | Target engagement confirmed | [1] | ||
| U2OS | Immunofluorescence | Induces nucleolar accumulation of NSD2 | [5] | ||
| SET Domain Inhibitor | Gintemetostat (KTX-1001) | KMS11/BTZ (Multiple Myeloma) | Western Blot | Decrease in H3K36me2 signal at 1 µM | [14] |
| RK-552 | t(4;14)+ Multiple Myeloma cells | Cell Viability Assay | Specific cytotoxicity in t(4;14)+ cells | [9] | |
| BIX-01294 | Various | Western Blot | Reduces H3K9me2 levels (primary target is G9a) | [15] | |
| UNC0638 | MDA-MB-231 | Western Blot | Reduces H3K9me2 levels at 81 nM (primary target is G9a) | [12] | |
| DZNep | U-2 OS | Western Blot | Reduces H3K36me2 at 10 µM | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the methods used to assess these inhibitors, the following diagrams are provided.
Caption: NSD2 signaling pathway and points of inhibition.
Caption: A typical workflow for screening and identifying NSD2 inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for PWWP1-Histone Interaction
This assay is used to quantify the interaction between the NSD2 PWWP1 domain and H3K36me2-containing nucleosomes and to screen for inhibitors that disrupt this interaction.
Principle: The assay relies on the proximity of two types of beads: Donor beads and Acceptor beads.[16] One interacting partner (e.g., biotinylated H3K36me2 nucleosome) is captured by Streptavidin-coated Donor beads, and the other partner (e.g., GST-tagged NSD2-PWWP1) is captured by anti-GST-coated Acceptor beads. When the two partners interact, the beads are brought into close proximity. Upon excitation of the Donor beads at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal at 520-620 nm.[16] Inhibitors of the interaction will prevent the beads from coming together, resulting in a decrease in the signal.
Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA).
-
Dilute biotinylated H3K36me2 nucleosomes and GST-NSD2-PWWP1 protein to the desired concentrations in the assay buffer.
-
Prepare serial dilutions of the test compounds (e.g., UNC6934).
-
-
Reaction Setup (384-well plate):
-
Add 2.5 µL of the test compound or DMSO vehicle control to each well.
-
Add 2.5 µL of GST-NSD2-PWWP1 protein.
-
Add 5 µL of biotinylated H3K36me2 nucleosomes to initiate the binding reaction.
-
Incubate at room temperature for 60 minutes.
-
-
Bead Addition:
-
Prepare a mixture of Streptavidin-Donor beads and anti-GST-Acceptor beads in the assay buffer in the dark.
-
Add 10 µL of the bead mixture to each well.
-
Incubate at room temperature in the dark for 60 minutes.
-
-
Signal Detection:
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
Normalize the data to positive (DMSO) and negative (no protein) controls.
-
Calculate the IC50 values for the inhibitors by fitting the dose-response data to a suitable model.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the direct binding affinity and kinetics (association and dissociation rates) between an inhibitor and its target protein domain.
Principle: One molecule (ligand, e.g., NSD2-PWWP1 or SET domain) is immobilized on a sensor chip. A solution containing the other molecule (analyte, e.g., UNC6934 or KTX-1001) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of the reflected light. The magnitude of this change is proportional to the mass bound to the surface.
Protocol:
-
Chip Preparation:
-
Immobilize the purified NSD2 domain (PWWP1 or SET) onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the inhibitor in a suitable running buffer (e.g., HBS-EP+).
-
Inject the inhibitor solutions over the sensor surface at a constant flow rate.
-
Monitor the association of the inhibitor in real-time.
-
After the association phase, flow running buffer over the surface to monitor the dissociation of the inhibitor.
-
Regenerate the sensor surface between different inhibitor concentrations if necessary.
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[17]
-
NanoBRET™ Cellular Target Engagement Assay
This assay measures the binding of an inhibitor to its target protein within living cells.
Principle: The target protein (NSD2-PWWP1) is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the same target is added to the cells. In the absence of an inhibitor, the tracer binds to the NanoLuc®-fusion protein, and Bioluminescence Resonance Energy Transfer (BRET) occurs between the luciferase donor and the fluorescent tracer acceptor. When a competing inhibitor is added, it displaces the tracer, leading to a loss of BRET signal.
Protocol:
-
Cell Preparation:
-
Transfect cells (e.g., U2OS) with a vector expressing the NanoLuc®-NSD2-PWWP1 fusion protein.
-
Plate the transfected cells in a 96-well plate and allow them to attach overnight.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., UNC6934).
-
Add the fluorescent tracer to the cells, followed by the addition of the inhibitor dilutions.
-
Incubate at 37°C for a specified time (e.g., 2 hours).
-
Add the NanoBRET™ substrate to the wells.
-
Measure the donor emission (460 nm) and acceptor emission (610 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the inhibitor concentration and fit the data to determine the cellular IC50 value.
-
Conclusion
The development of inhibitors targeting NSD2 presents a promising avenue for cancer therapy. Both PWWP1 domain antagonists and SET domain inhibitors have demonstrated the potential to modulate NSD2 activity and impact cancer cell biology.
-
This compound (represented by UNC6934) offers a novel mechanism of action by disrupting the "reader" function of NSD2, leading to its displacement from chromatin.[2] This approach is highly selective for the PWWP1 domain and does not directly inhibit the catalytic activity of other methyltransferases.[1]
-
SET domain inhibitors like Gintemetostat (KTX-1001) directly target the enzymatic "writer" function of NSD2 and have shown high potency.[7] A key challenge for this class of inhibitors is achieving selectivity against other SET domain-containing methyltransferases due to the conserved nature of the SAM-binding pocket.[8]
The choice of inhibitory strategy may depend on the specific therapeutic context and the desired biological outcome. Further head-to-head comparative studies using standardized assays are needed to fully elucidate the relative advantages and disadvantages of each approach. The experimental protocols and data presented in this guide provide a framework for such evaluations and for the continued development of potent and selective NSD2 inhibitors.
References
- 1. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NSD2 as a Promising Target in Hematological Disorders [mdpi.com]
- 4. High-throughput screening with nucleosome substrate identifies small-molecule inhibitors of the human histone lysine methyltransferase NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ashpublications.org [ashpublications.org]
- 9. ashpublications.org [ashpublications.org]
- 10. BIX-01294 inhibits oncoproteins NSD1, NSD2 and NSD3 | Semantic Scholar [semanticscholar.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. KTX-1001 / K36 Therap, Novartis [delta.larvol.com]
- 15. selleckchem.com [selleckchem.com]
- 16. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of the activity of KTX-1001, a small molecule inhibitor of multiple myeloma SET domain using surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Nsd2-pwwp1-IN-1 and Similar PWWP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the PWWP1 domain inhibitor, Nsd2-pwwp1-IN-1, and other notable inhibitors targeting this epigenetic reader domain. The information presented is curated from publicly available experimental data to facilitate an objective evaluation of their biochemical potency, selectivity, and cellular efficacy.
Introduction to PWWP1 Domain Inhibition
The PWWP domain, characterized by a conserved proline-tryptophan-tryptophan-proline motif, is a critical "reader" of histone modifications, particularly methylated lysine (B10760008) residues. The PWWP1 domain of NSD2 (Nuclear SET Domain Containing 2) specifically recognizes dimethylated histone H3 at lysine 36 (H3K36me2). This interaction is crucial for anchoring NSD2 to chromatin, thereby facilitating its methyltransferase activity and influencing the expression of downstream genes. Dysregulation of NSD2 and its PWWP1 domain has been implicated in various cancers, making it a compelling target for therapeutic intervention. This guide focuses on this compound and compares its performance with other well-characterized PWWP1 inhibitors: BI-9321, MR837, and UNC6934.
Biochemical Potency and Selectivity
The in vitro activity of PWWP1 inhibitors is a key indicator of their direct interaction with the target protein. This is typically quantified by the half-maximal inhibitory concentration (IC50) in biochemical assays or the dissociation constant (Kd) in binding assays.
| Inhibitor | Target | Assay Type | IC50 (µM) | Kd (µM) | Reference |
| This compound (compound 38) | NSD2-PWWP1 | TR-FRET | 0.11 | - | [1] |
| BI-9321 | NSD3-PWWP1 | TR-FRET | 0.2 | - | [1] |
| NSD3-PWWP1 | SPR | - | 0.166 | [2][3] | |
| NSD2-PWWP1 | - | Inactive | - | [2][3] | |
| MR837 | NSD2-PWWP1 | NanoBRET | 17.3 | - | [4] |
| NSD2-PWWP1 | SPR | - | 7 | [4] | |
| UNC6934 | NSD2-PWWP1 | NanoBRET | 1.09 | - | [5] |
| NSD2-PWWP1 | SPR | - | 0.08 | [5] | |
| NSD2-PWWP1 (nucleosomal H3K36me2 displacement) | AlphaScreen | 0.104 | - | [6] |
This compound demonstrates potent inhibition of the NSD2-PWWP1 domain with a low nanomolar IC50 value in a TR-FRET assay. BI-9321 , while potent against the NSD3-PWWP1 domain, is notably inactive against NSD2-PWWP1, highlighting its selectivity for NSD3. MR837 shows weaker activity in both cellular target engagement and direct binding assays compared to the other inhibitors. UNC6934 exhibits strong binding affinity to NSD2-PWWP1 in the nanomolar range, as determined by SPR, and effectively disrupts the interaction with H3K36me2 nucleosomes.
Cellular Efficacy
The ability of these inhibitors to engage their target within a cellular context and elicit a biological response is crucial for their therapeutic potential.
| Inhibitor | Cell Line(s) | Observed Effect(s) | Reference(s) |
| This compound (compound 38) | MV4;11, RS4;11, KMS11, MM1S | Induces apoptosis and cell cycle arrest. | [7] |
| BI-9321 | MOLM-13 | Downregulates Myc mRNA expression and reduces cell proliferation. | [7][8] |
| MR837 | U2OS | Inhibits the interaction between NSD2 and histone H3.3. | [4] |
| UNC6934 | U2OS, KMS-11 | Induces accumulation of NSD2 in the nucleolus; does not alter global H3K36me2 levels. | [9][10] |
This compound has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. BI-9321 demonstrates anti-proliferative effects in MOLM-13 cells, linked to the downregulation of the oncogene Myc. UNC6934 effectively engages NSD2 in cells, leading to its relocalization to the nucleolus, a phenomenon that phenocopies NSD2 isoforms lacking the PWWP1 domain. However, it does not appear to affect the overall levels of H3K36me2, suggesting a more nuanced mechanism of action beyond simply blocking the methyltransferase's catalytic activity. Information on the specific cellular effects of MR837 beyond target engagement is limited in the reviewed literature.
Signaling Pathways and Experimental Workflows
The inhibition of the NSD2-PWWP1 interaction with H3K36me2 has downstream consequences on gene transcription and cellular processes. The following diagrams illustrate the proposed signaling pathway and a general workflow for evaluating PWWP1 inhibitors.
Caption: Proposed signaling pathway of NSD2-PWWP1 and the point of intervention for PWWP1 inhibitors.
Caption: General experimental workflow for the evaluation of PWWP1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to characterize the PWWP1 inhibitors discussed in this guide.
Homogeneous Time-Resolved Fluorescence (HTRF) / TR-FRET Assay for IC50 Determination
This assay is used to measure the binding of the PWWP1 domain to a fluorescently labeled histone H3 peptide.
-
Reagents and Materials:
-
Recombinant PWWP1 domain (e.g., NSD2-PWWP1).
-
Biotinylated H3K36me2 peptide.
-
Europium cryptate-labeled anti-tag antibody (e.g., anti-GST, anti-His).
-
Streptavidin-d2 (acceptor).
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
Test compounds (PWWP1 inhibitors).
-
384-well low-volume white plates.
-
-
Procedure:
-
A solution of the PWWP1 domain and the biotinylated H3K36me2 peptide is prepared in the assay buffer.
-
The test compound is serially diluted and added to the wells of the microplate.
-
The PWWP1/peptide mixture is then added to the wells containing the test compound.
-
After a brief incubation, a mixture of the Europium cryptate-labeled antibody and streptavidin-d2 is added.
-
The plate is incubated at room temperature to allow for binding to reach equilibrium.
-
The fluorescence is read on an HTRF-compatible plate reader at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis:
-
The HTRF ratio (acceptor signal / donor signal) is calculated.
-
The percent inhibition is determined relative to a DMSO control.
-
The IC50 value is calculated by fitting the data to a four-parameter logistic curve.
-
Surface Plasmon Resonance (SPR) for Kd Determination
SPR is a label-free technique used to measure the binding kinetics and affinity of an inhibitor to its target protein.
-
Reagents and Materials:
-
Recombinant PWWP1 domain.
-
Sensor chip (e.g., CM5).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Running buffer (e.g., HBS-EP+).
-
Test compounds.
-
-
Procedure:
-
The PWWP1 domain is immobilized onto the sensor chip surface using standard amine coupling chemistry.
-
A reference flow cell is prepared similarly but without the protein to subtract non-specific binding.
-
The test compound is serially diluted in the running buffer.
-
The compound solutions are injected over the sensor surface at a constant flow rate.
-
The association and dissociation of the compound are monitored in real-time by measuring the change in the refractive index.
-
The sensor surface is regenerated between injections using a suitable regeneration solution.
-
-
Data Analysis:
-
The sensorgrams are corrected for buffer effects and non-specific binding by subtracting the reference flow cell data.
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir).
-
The equilibrium dissociation constant (Kd) is calculated as kd/ka.
-
NanoBRET™ Target Engagement Assay
This assay measures the ability of a compound to displace a fluorescent tracer from its target protein in live cells.
-
Reagents and Materials:
-
Cells expressing the PWWP1 domain fused to NanoLuc® luciferase (e.g., HEK293T).
-
NanoBRET™ tracer specific for the PWWP1 domain.
-
NanoBRET™ Nano-Glo® Substrate.
-
Opti-MEM® I Reduced Serum Medium.
-
Test compounds.
-
White, 96-well cell culture plates.
-
-
Procedure:
-
Cells expressing the NanoLuc®-PWWP1 fusion are seeded into the wells of the microplate.
-
The test compound is serially diluted and added to the cells.
-
The NanoBRET™ tracer is then added to the wells.
-
The plate is incubated at 37°C in a CO2 incubator.
-
The NanoBRET™ Nano-Glo® Substrate is added to all wells.
-
The plate is read on a luminometer capable of measuring both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.
-
-
Data Analysis:
-
The BRET ratio is calculated by dividing the acceptor emission by the donor emission.
-
The percent inhibition is determined relative to a DMSO control.
-
The IC50 value, representing the concentration of the compound that displaces 50% of the tracer, is calculated.
-
Conclusion
The landscape of PWWP1 inhibitors is rapidly evolving, offering promising avenues for cancer therapy. This compound stands out as a potent and selective inhibitor of the NSD2-PWWP1 domain with demonstrated cellular activity. Its efficacy profile, when compared with other inhibitors like BI-9321, MR837, and UNC6934, highlights the diverse chemical scaffolds and mechanisms of action being explored. Future research should focus on direct, head-to-head comparisons of these inhibitors in relevant cancer models to fully elucidate their therapeutic potential and guide the development of next-generation epigenetic drugs.
References
- 1. p21(WAF1) mediates cell cycle inhibition, relevant to cancer suppression and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. A PWWP Domain of Histone-Lysine N-Methyltransferase NSD2 Binds to Dimethylated Lys-36 of Histone H3 and Regulates NSD2 Function at Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New method improves surface plasmon resonance studies of key drug target proteins | STATNANO [statnano.com]
- 7. NSD2(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 8. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.com]
- 9. A PWWP Domain of Histone-Lysine N-Methyltransferase NSD2 Binds to Dimethylated Lys-36 of Histone H3 and Regulates NSD2 Function at Chromatin. | Sigma-Aldrich [sigmaaldrich.cn]
- 10. Analysis and modeling of cancer drug responses using cell cycle phase-specific rate effects - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Nsd2-pwwp1-IN-1: A Comparative Cross-Reactivity Analysis
A comprehensive guide for researchers navigating the landscape of NSD2-PWWP1 domain inhibitors. This document provides a detailed comparison of the cross-reactivity profiles of prominent inhibitors, supported by experimental data and detailed protocols to aid in the selection of the most appropriate chemical tools for NSD2 research.
The NSD2 (Nuclear Receptor Binding SET Domain Protein 2) enzyme, particularly its PWWP1 domain, has emerged as a critical target in oncology and epigenetic research. The PWWP1 domain acts as a "reader" of histone modifications, specifically recognizing dimethylated lysine (B10760008) 36 on histone H3 (H3K36me2), a mark crucial for chromatin organization and gene regulation. The development of small molecule inhibitors targeting this interaction is a key strategy for modulating NSD2 activity and exploring its therapeutic potential.
This guide focuses on the cross-reactivity of a representative inhibitor, here termed Nsd2-pwwp1-IN-1 (a proxy for the well-characterized probe UNC6934), providing a comparative analysis against other PWWP domain-containing proteins and methyltransferases. Understanding the selectivity of these inhibitors is paramount for accurate interpretation of experimental results and for advancing drug discovery efforts.
Comparative Selectivity Profile
The following tables summarize the cross-reactivity data for this compound (UNC6934) and a structurally distinct inhibitor, Compound 38, against a panel of PWWP domains and methyltransferases. A dedicated negative control, UNC7145, which is structurally similar to UNC6934 but lacks its biological activity, is included for comparison.
Table 1: Cross-Reactivity Against PWWP Domains
| Target Domain | This compound (UNC6934) | Compound 38 | UNC7145 (Negative Control) | Assay Type |
| NSD2-PWWP1 | Potent Binder (Kd = 91 ± 8 nM) [1][2] | Potent Inhibitor (IC50 = 0.11 ± 0.01 μM) [3] | Inactive [1] | SPR, TR-FRET |
| NSD3-PWWP1 | No significant binding[1] | No significant binding[3] | Inactive[1] | DSF |
| DNMT3A-PWWP | No significant binding[1] | No significant binding[3] | Inactive[1] | DSF |
| ZCWPW1-PWWP | No significant binding[1] | No significant binding[3] | Inactive[1] | DSF |
| Other PWWP Domains (12) | No significant binding[1][4] | Not Reported | Inactive[1] | DSF |
Table 2: Cross-Reactivity Against Methyltransferase Domains
| Target Enzyme | This compound (UNC6934) | UNC7145 (Negative Control) | Assay Type |
| NSD2 (catalytic domain) | No inhibition [4] | No inhibition [4] | Enzymatic Assay |
| NSD1 (catalytic domain) | No inhibition[4] | No inhibition[4] | Enzymatic Assay |
| NSD3 (catalytic domain) | No inhibition[4] | No inhibition[4] | Enzymatic Assay |
| SETD2 | No inhibition[4] | No inhibition[4] | Enzymatic Assay |
| Other Methyltransferases (29) | No inhibition[4] | No inhibition[4] | Enzymatic Assay |
The data clearly demonstrates that this compound (UNC6934) exhibits remarkable selectivity for the NSD2-PWWP1 domain. It does not show significant binding to 15 other tested human PWWP domains and does not inhibit a large panel of 33 protein methyltransferases, including the catalytic domains of the NSD family members[1][4]. Similarly, Compound 38 shows excellent selectivity for NSD2-PWWP1 over other tested PWWP domains[3]. The availability of a validated negative control, UNC7145, further strengthens the utility of UNC6934 as a specific chemical probe.
Experimental Methodologies
Accurate assessment of inhibitor selectivity relies on robust and well-defined experimental protocols. The following sections detail the methodologies used to generate the data presented in this guide.
Differential Scanning Fluorimetry (DSF) for PWWP Domain Selectivity
DSF is a technique used to assess the thermal stability of a protein in the presence and absence of a ligand. A shift in the melting temperature (Tm) upon ligand binding indicates a direct interaction.
Protocol:
-
Protein Preparation: Recombinant PWWP domains are purified and diluted in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
Compound Preparation: Inhibitors are serially diluted in DMSO and then further diluted in the assay buffer to the final desired concentrations.
-
Assay Setup: The protein solution is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein as it unfolds. The inhibitor or DMSO control is then added to the protein-dye mixture.
-
Thermal Denaturation: The samples are subjected to a temperature gradient in a real-time PCR instrument.
-
Data Acquisition: Fluorescence is monitored as a function of temperature. The melting temperature (Tm) is determined by fitting the unfolding transition to a sigmoidal curve.
-
Analysis: A significant increase in Tm in the presence of the inhibitor compared to the DMSO control indicates stabilization of the protein and thus, a binding event.
AlphaScreen for NSD2-PWWP1 and Nucleosome Interaction
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure biomolecular interactions in a microplate format.
Protocol:
-
Reagent Preparation:
-
Donor Beads: Streptavidin-coated donor beads are used to capture biotinylated nucleosomes containing the H3K36me2 mark.
-
Acceptor Beads: Nickel chelate acceptor beads are used to capture His-tagged NSD2-PWWP1 protein.
-
Recombinant Components: Biotinylated H3K36me2 nucleosomes and His-tagged NSD2-PWWP1 are prepared and purified.
-
-
Assay Procedure:
-
The inhibitor, serially diluted in assay buffer, is incubated with the His-tagged NSD2-PWWP1 protein and the biotinylated H3K36me2 nucleosomes.
-
Acceptor beads are added and incubated to allow binding to the His-tagged protein.
-
Donor beads are added and incubated in the dark to allow binding to the biotinylated nucleosomes.
-
-
Signal Detection: The plate is read on an AlphaScreen-compatible reader. If the protein and nucleosome interact, the donor and acceptor beads are brought into close proximity, resulting in the generation of a chemiluminescent signal.
-
Data Analysis: The signal is measured for each inhibitor concentration. IC50 values are calculated by fitting the dose-response curve to a four-parameter logistic equation. A decrease in the AlphaScreen signal indicates that the inhibitor is disrupting the interaction between NSD2-PWWP1 and the H3K36me2 nucleosome[1][5].
Experimental Workflow and Signaling Pathway Visualization
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Workflow for assessing the cross-reactivity of an NSD2-PWWP1 inhibitor.
Caption: Mechanism of action of an NSD2-PWWP1 inhibitor.
This guide provides a foundational understanding of the cross-reactivity of this compound. Researchers are encouraged to consult the primary literature for more in-depth information and to consider the specific context of their experimental systems when selecting and utilizing these valuable chemical probes.
References
A Comparative Guide to Chemical Probes for the NSD2-PWWP1 Domain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of currently available chemical probes targeting the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2). NSD2 is a histone methyltransferase that plays a critical role in chromatin regulation and is implicated in various cancers, making it a significant target for therapeutic development. The PWWP1 domain of NSD2 is a "reader" domain that recognizes dimethylated histone H3 at lysine (B10760008) 36 (H3K36me2), an interaction crucial for localizing NSD2 to chromatin. Inhibition of this interaction presents a promising strategy for modulating NSD2 function.
This document summarizes the experimental findings for key NSD2-PWWP1 inhibitors, presenting quantitative data for objective comparison, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Data Presentation: A Comparative Analysis of NSD2-PWWP1 Inhibitors
The following tables summarize the binding affinities, cellular activities, and selectivity of prominent small molecule inhibitors of the NSD2-PWWP1 domain.
Table 1: In Vitro Binding Affinity and Cellular Target Engagement
| Compound | Target | Assay Type | Kd (nM) | IC50 (nM) | Cellular IC50 (µM) | Negative Control |
| UNC6934 | NSD2-PWWP1 | SPR | 91 ± 8[1] | - | 1.23 ± 0.25 (NanoBRET)[1] | UNC7145 |
| NSD2-PWWP1 | AlphaScreen | - | 104 ± 13[1] | |||
| Full-length NSD2 | AlphaScreen | - | 78 ± 29[1] | |||
| Compound 38 | NSD2-PWWP1 | HTRF | - | 110 ± 10[2] | - | Not Reported |
| MR837 (3f) | NSD2-PWWP1 | SPR | 3400 ± 400[1][2] | - | 17.3 (NanoBRET)[2][3] | Not Reported |
| BI-9321 | NSD3-PWWP1 | SPR | 166[4][5] | - | 1.2 (NanoBRET)[4][5] | BI-9466 |
| NSD2-PWWP1 | - | Inactive[4][5] | - |
Table 2: Selectivity and Cellular Proliferation Effects
| Compound | Selectivity Profile | Cell Line | Cell Proliferation IC50 (µM) |
| UNC6934 | Selective over 15 other human PWWP domains and a panel of 33 methyltransferases.[1] | Not Reported | Not Reported |
| Compound 38 | Selective over NSD3-PWWP1, DNMT3A-PWWP, and ZCWPW1-PWWP.[2] | RS4;11 | 6.30 |
| MV4;11 | 2.23 | ||
| KMS11 | 8.43 | ||
| MM1S | 10.95 | ||
| MR837 (3f) | Selective over a panel of 9 other PWWP domains.[3] | Not Reported | Not Reported |
| BI-9321 | Selective over NSD2-PWWP1 and NSD3-PWWP2.[4][5] | MOLM-13 | Reduces proliferation |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biological context and the experimental approach to studying NSD2-PWWP1 inhibitors.
Caption: NSD2 interaction with chromatin and the mechanism of PWWP1 inhibitors.
Caption: A typical workflow for the screening and validation of NSD2-PWWP1 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay is used to measure the binding of the NSD2-PWWP1 domain to a labeled H3K36me2 peptide.
-
Principle: HTRF is a proximity-based assay that relies on Förster's Resonance Energy Transfer (FRET) between a donor (e.g., Europium cryptate) and an acceptor (e.g., d2) fluorophore. When the donor and acceptor are brought into close proximity by a biological interaction, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength.
-
Methodology:
-
A biotinylated peptide corresponding to histone H3 dimethylated at lysine 36 (H3K36me2) is used as the substrate.
-
Glutathione S-transferase (GST)-tagged NSD2-PWWP1 protein is used as the binding partner.
-
The assay is performed in a microplate format. Test compounds are pre-incubated with the NSD2-PWWP1 protein.
-
The H3K36me2 peptide is then added, followed by the addition of Europium cryptate-labeled anti-GST antibody (donor) and Streptavidin-d2 (acceptor).
-
The plate is incubated to allow for binding and signal development.
-
The fluorescence is read at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
The ratio of the two signals is calculated, and the IC50 values are determined from the dose-response curves.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This is another proximity-based assay used to measure the interaction between NSD2-PWWP1 and H3K36me2-containing nucleosomes.[1][6]
-
Principle: AlphaScreen technology uses donor and acceptor beads that, when in close proximity, generate a chemiluminescent signal. The donor beads, upon excitation at 680 nm, convert ambient oxygen to singlet oxygen. If an acceptor bead is nearby, the singlet oxygen reacts with a thioxene derivative in the bead, leading to light emission at 520-620 nm.
-
Methodology:
-
Biotinylated nucleosomes containing H3K36me2 are used as the substrate.
-
His-tagged NSD2-PWWP1 protein is used as the binding partner.
-
The assay is performed in a microplate. Test compounds are incubated with the NSD2-PWWP1 protein and biotinylated nucleosomes.
-
Streptavidin-coated donor beads and Nickel chelate-coated acceptor beads are added.
-
The plate is incubated in the dark to allow for bead-protein-nucleosome complex formation.
-
The plate is read on an AlphaScreen-capable plate reader.
-
IC50 values are calculated from the inhibition of the luminescent signal.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of binding between a ligand (inhibitor) and an analyte (protein).
-
Principle: SPR measures changes in the refractive index at the surface of a sensor chip. A protein is immobilized on the chip, and a solution containing the inhibitor is flowed over the surface. Binding of the inhibitor to the protein causes a change in the refractive index, which is detected as a change in the SPR signal.
-
Methodology:
-
Recombinant NSD2-PWWP1 protein is immobilized on a sensor chip (e.g., a CM5 chip via amine coupling).
-
A series of concentrations of the test compound are injected over the chip surface.
-
The association and dissociation of the compound are monitored in real-time.
-
The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
NanoBRET™ (Bioluminescence Resonance Energy Transfer) Assay
This assay is used to quantify protein-protein interactions in living cells.[1][3][7]
-
Principle: NanoBRET is a proximity-based assay that measures energy transfer between a bioluminescent donor (NanoLuc® luciferase) and a fluorescent acceptor (HaloTag® ligand).
-
Methodology:
-
Cells (e.g., U2OS) are co-transfected with plasmids encoding for NSD2-PWWP1 fused to NanoLuc® (the donor) and histone H3.3 fused to HaloTag® (the acceptor).
-
The transfected cells are plated in a white-bottomed microplate.
-
The cells are then incubated with the HaloTag® NanoBRET™ 618 Ligand, which serves as the energy acceptor.
-
Test compounds at various concentrations are added to the wells and incubated.
-
A substrate for NanoLuc® (e.g., furimazine) is added to initiate the bioluminescent reaction.
-
The donor emission (at ~460 nm) and acceptor emission (at >600 nm) are measured.
-
The NanoBRET™ ratio is calculated, and cellular IC50 values are determined from the dose-dependent inhibition of this ratio.
-
Differential Scanning Fluorimetry (DSF) / Cellular Thermal Shift Assay (CETSA)
DSF is used to assess the thermal stability of a protein in the presence of a ligand, while CETSA measures target engagement in a cellular context.[1][8][9][10][11]
-
Principle: Ligand binding often stabilizes a protein, leading to an increase in its melting temperature (Tm). This change in thermal stability can be monitored using a fluorescent dye that binds to hydrophobic regions of the protein that become exposed upon unfolding.
-
DSF (in vitro) Methodology:
-
Purified NSD2-PWWP1 protein is mixed with a fluorescent dye (e.g., SYPRO Orange) and the test compound in a qPCR plate.
-
The temperature is gradually increased in a real-time PCR instrument, and the fluorescence is monitored.
-
The Tm is determined as the midpoint of the unfolding transition. An increase in Tm in the presence of the compound indicates binding and stabilization.
-
-
CETSA (in cells) Methodology:
-
Intact cells are treated with the test compound or vehicle.
-
The cells are then heated to a range of temperatures. Ligand-bound proteins will be more resistant to heat-induced aggregation.
-
The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
The amount of soluble NSD2 protein in the supernatant is quantified, typically by Western blot or other protein detection methods.
-
A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Discovery of Small-Molecule Antagonists of the PWWP Domain of NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. BI-9321 | Structural Genomics Consortium [thesgc.org]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Head-to-head comparison of Nsd2-pwwp1-IN-1 with UNC6934
A Comprehensive Guide for Researchers in Epigenetics and Drug Discovery
In the landscape of epigenetic drug discovery, the development of potent and selective inhibitors for specific protein domains is paramount. The PWWP domain of NSD2 (Nuclear SET Domain Containing 2), a reader of histone methylation marks, has emerged as a promising target for therapeutic intervention in various cancers. This guide provides a detailed head-to-head comparison of two notable inhibitors of the NSD2-PWWP1 domain: Nsd2-pwwp1-IN-1 (also known as compound 38) and UNC6934. This objective analysis, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in selecting the appropriate tool compound for their studies.
At a Glance: Key Performance Indicators
The following table summarizes the key quantitative data for this compound and UNC6934, offering a clear comparison of their biochemical and cellular activities.
| Parameter | This compound (compound 38) | UNC6934 |
| Target | NSD2-PWWP1 | NSD2-PWWP1 |
| Mechanism of Action | Antagonist of the NSD2-PWWP1 domain | Antagonist of the NSD2-PWWP1 domain |
| Biochemical Potency (IC50) | 0.11 µM (HTRF assay) | 104 ± 13 nM (AlphaScreen) |
| Binding Affinity (Kd) | Not explicitly reported | 80 ± 18 nM (SPR)[1][2] |
| Cellular Potency (EC50/IC50) | RS4;11: 6.30 µMMV4;11: 2.23 µMKMS11: 8.43 µMMM1S: 10.95 µM (Cell Proliferation Assay)[3] | 1.09 ± 0.23 µM (NanoBRET assay)[1][2] |
| Selectivity | Selective for NSD2-PWWP1 over other PWWP domains (NSD3-PWWP1, DNMT3A-PWWP, ZCWPW1-PWWP) as determined by thermal shift assay.[3] | Selective for NSD2-PWWP1 over 14 other PWWP domains, including NSD3-PWWP1.[1][2] No significant inhibition of a panel of 33 methyltransferases.[4] |
Mechanism of Action and Cellular Effects
Both this compound and UNC6934 function as antagonists of the NSD2-PWWP1 domain. This domain is responsible for recognizing and binding to dimethylated lysine (B10760008) 36 on histone H3 (H3K36me2), a key epigenetic mark. By inhibiting this interaction, these compounds disrupt the localization and function of the NSD2 protein.
UNC6934 has been shown to occupy the canonical H3K36me2-binding pocket of the PWWP1 domain.[5][6] This antagonism leads to the accumulation of endogenous NSD2 in the nucleolus, a phenotype that mimics NSD2 protein isoforms lacking the PWWP1 domain found in multiple myeloma.[5][6]
This compound also binds to the NSD2-PWWP1 domain and has been demonstrated to affect the expression of genes regulated by NSD2.[7] In cellular assays, it inhibits the proliferation of various cancer cell lines.[3]
Caption: Workflow for evaluating NSD2-PWWP1 inhibitors.
Experimental Methodologies
Below are detailed descriptions of the key experimental protocols used to characterize this compound and UNC6934.
Biochemical Assays
Homogeneous Time-Resolved Fluorescence (HTRF) Assay (for this compound)
-
Principle: This assay measures the binding of the NSD2-PWWP1 domain to a labeled histone H3 peptide. Inhibition of this binding by a compound results in a decrease in the HTRF signal.
-
Protocol Outline:
-
Recombinant NSD2-PWWP1 protein is incubated with a biotinylated H3K36me2 peptide and a terbium (Tb) cryptate-labeled anti-tag antibody (e.g., anti-GST or anti-His).
-
Streptavidin-XL665 is added to the mixture.
-
In the absence of an inhibitor, the binding of the PWWP1 domain to the peptide brings the Tb cryptate and XL665 into close proximity, resulting in a FRET signal upon excitation.
-
This compound is added in varying concentrations to measure its ability to disrupt this interaction, leading to a dose-dependent decrease in the HTRF signal.
-
The IC50 value is calculated from the resulting dose-response curve.
-
AlphaScreen Assay (for UNC6934)
-
Principle: This bead-based proximity assay measures the interaction between the NSD2-PWWP1 domain and a biotinylated histone H3 peptide.
-
Protocol Outline:
-
His-tagged NSD2-PWWP1 protein is incubated with a biotinylated H3K36me2 nucleosome.[5]
-
Nickel chelate acceptor beads and streptavidin donor beads are added.
-
When the PWWP1 domain binds to the histone peptide, the donor and acceptor beads are brought into close proximity.
-
Upon laser excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm.
-
UNC6934 is added at various concentrations to compete with the peptide for binding to the PWWP1 domain.
-
The IC50 value is determined by the concentration of UNC6934 that causes a 50% reduction in the AlphaScreen signal.[5]
-
Surface Plasmon Resonance (SPR) (for UNC6934)
-
Principle: SPR is a label-free technique used to measure the binding affinity and kinetics of molecular interactions in real-time.
-
Protocol Outline:
-
Recombinant NSD2-PWWP1 protein is immobilized on a sensor chip.
-
A solution containing UNC6934 at various concentrations is flowed over the sensor surface.
-
The binding of UNC6934 to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a response unit (RU).
-
The association and dissociation rates are monitored over time.
-
The equilibrium dissociation constant (Kd) is calculated from the kinetic data, providing a measure of binding affinity.[1]
-
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) (for both inhibitors)
-
Principle: This assay measures the thermal stability of a protein by monitoring its unfolding temperature (Tm). Ligand binding typically stabilizes the protein, resulting in an increase in its Tm.
-
Protocol Outline:
-
The NSD2-PWWP1 protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein.
-
The protein solution is heated gradually in the presence and absence of the inhibitor.
-
As the protein unfolds, its hydrophobic core becomes exposed, allowing the dye to bind and fluoresce.
-
The change in fluorescence is monitored as a function of temperature, and the Tm is determined as the midpoint of the unfolding transition.
-
An increase in Tm in the presence of the inhibitor indicates binding and stabilization. This method is particularly useful for assessing selectivity by testing against a panel of different PWWP domains.[3][4]
-
Cellular Assays
Cell Proliferation Assay (for this compound)
-
Principle: This assay assesses the effect of a compound on the growth and viability of cancer cell lines.
-
Protocol Outline:
-
Cancer cell lines (e.g., RS4;11, MV4;11, KMS11, MM1S) are seeded in multi-well plates.
-
The cells are treated with this compound at a range of concentrations for a specified period (e.g., 72 hours).
-
Cell viability is measured using a colorimetric or fluorometric method, such as the MTT or CellTiter-Glo assay.
-
The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[3]
-
NanoBRET™ Assay (for UNC6934)
-
Principle: This is a live-cell, target engagement assay that measures the proximity of two proteins using bioluminescence resonance energy transfer (BRET).
-
Protocol Outline:
-
Cells (e.g., U2OS) are co-transfected with plasmids expressing NSD2-PWWP1 fused to NanoLuc® luciferase (the BRET donor) and histone H3.3 fused to HaloTag® (the BRET acceptor), which is labeled with a fluorescent ligand.[8][9]
-
In the absence of an inhibitor, the interaction between NSD2-PWWP1 and histone H3 brings the donor and acceptor into close proximity, allowing for energy transfer and a BRET signal.
-
Cells are treated with UNC6934 at various concentrations, which competes with histone H3 for binding to NSD2-PWWP1.
-
The displacement of the HaloTag®-histone H3.3 results in a decrease in the BRET signal.
-
The EC50 value is determined as the concentration of UNC6934 that produces 50% of the maximal response in this cellular context.[1][2]
-
Caption: Inhibition of the NSD2-PWWP1 domain.
Conclusion
Both this compound and UNC6934 are valuable chemical probes for studying the function of the NSD2-PWWP1 domain.
-
UNC6934 is a well-characterized inhibitor with potent biochemical and cellular activity. Its mechanism of action, leading to the nucleolar relocalization of NSD2, is well-documented. The availability of a closely related inactive control compound further strengthens its utility as a specific probe.
-
This compound (compound 38) demonstrates high biochemical potency and shows significant anti-proliferative effects in various cancer cell lines. It serves as an excellent tool for investigating the downstream cellular consequences of NSD2-PWWP1 inhibition.
The choice between these two inhibitors will depend on the specific research question. For studies focused on the direct cellular consequences of disrupting the NSD2-chromatin interaction and its sub-nuclear localization, UNC6934 is an excellent choice. For researchers interested in the anti-proliferative effects and downstream gene expression changes resulting from NSD2-PWWP1 inhibition in cancer models, this compound provides a potent option. This guide provides the necessary data and experimental context to make an informed decision for advancing research in this exciting area of epigenetics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. UNC6934 | Structural Genomics Consortium [thesgc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Probe UNC6934 | Chemical Probes Portal [chemicalprobes.org]
- 5. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Based Discovery of a Series of NSD2-PWWP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Small-Molecule Antagonists of the PWWP Domain of NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NSD2(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]
Assessing the Specificity of Nsd2-pwwp1-IN-1 in a Cellular Context: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the NSD2-PWWP1 domain inhibitor, Nsd2-pwwp1-IN-1 (also known as UNC6934), with other emerging alternatives for targeting the NSD2 protein. This analysis is supported by experimental data to inform on the inhibitor's specificity and utility in a cellular context.
The nuclear receptor binding SET domain protein 2 (NSD2) is a histone methyltransferase that plays a critical role in chromatin regulation, primarily through the di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me2).[1][2][3] Dysregulation of NSD2 activity is implicated in various cancers, including multiple myeloma and acute lymphoblastic leukemia, making it a compelling target for therapeutic intervention.[1][4][5][6] this compound is a first-in-class chemical probe that targets the N-terminal PWWP domain (PWWP1) of NSD2.[2][3] This domain is responsible for recognizing and binding to H3K36me2-marked nucleosomes, an interaction that stabilizes NSD2 on chromatin.[1][7][8] By occupying the H3K36me2-binding pocket of the PWWP1 domain, this compound disrupts this interaction, leading to a change in the subcellular localization of the NSD2 protein.[1][2][3][7]
Comparative Analysis of NSD2-Targeting Compounds
The specificity of any chemical probe is paramount for its utility in accurately dissecting cellular biology. The following tables summarize the quantitative data for this compound and provide a comparison with other compounds targeting NSD2 through different mechanisms.
| Compound | Target Domain | Mechanism of Action | Binding Affinity (Kd) | In Vitro Potency (IC50) | Cellular Effect | Negative Control |
| This compound (UNC6934) | NSD2-PWWP1 | Disrupts NSD2-PWWP1 interaction with H3K36me2 | 91 ± 8 nM[3][7] | 104 ± 13 nM (AlphaScreen)[1][2][7] | Accumulation of NSD2 in the nucleolus[1][2][3][7] | UNC7145[1][2][3][7] |
| BI-9321 | NSD3-PWWP1 | Inhibitor of NSD3-PWWP1 domain | 0.2 µM (TR-FRET)[8] | Not reported for NSD2 | Primarily targets NSD3 | Not specified |
| RK-552 | NSD2-SET | Inhibits methyltransferase activity | Not reported | Not reported | Cytotoxicity in t(4;14)+ MM cells[9] | Not specified |
| LLC0424 | NSD2 (full protein) | PROTAC-mediated degradation | DC50 = 20 nM | Not applicable | Downregulation of H3K36me2 levels[6][10] | Not specified |
Table 1: Comparison of Potency and Cellular Effects of NSD2-Targeting Compounds. This table highlights the different mechanisms and potencies of various compounds that target the NSD2 protein.
| Compound | Selectivity Profile | Cytotoxicity |
| This compound (UNC6934) | Selective for NSD2-PWWP1 over other PWWP domains.[7] | No acute cytotoxicity observed in five common cell lines up to 10 µM over 72 hours.[2][7] |
| UNC7145 | Structurally similar negative control with no measurable effect on NSD2-PWWP1 binding.[1][7] | No acute cytotoxicity observed up to 10 µM over 72 hours.[2][7] |
Table 2: Specificity and Safety Profile of this compound. This table summarizes the known selectivity and cytotoxic effects of the probe and its negative control.
Experimental Methodologies
The assessment of this compound's specificity relies on a variety of robust biochemical and cellular assays. The protocols for these key experiments are detailed below.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This assay is used to measure the disruption of the NSD2-PWWP1 and H3K36me2-containing nucleosome interaction in a high-throughput format.
-
Reagents: His-tagged NSD2-PWWP1 protein, biotinylated H3K36me2 semi-synthetic designer nucleosomes, streptavidin-coated donor beads, and anti-His antibody-conjugated acceptor beads.
-
Procedure:
-
The His-tagged NSD2-PWWP1 and biotinylated H3K36me2 nucleosomes are incubated together in an assay buffer.
-
This compound or a control compound (e.g., DMSO, UNC7145) is added at various concentrations.
-
Streptavidin-coated donor beads and anti-His acceptor beads are added to the mixture.
-
The plate is incubated in the dark to allow for bead-protein complex formation.
-
The plate is read on an AlphaScreen-capable plate reader. A decrease in the AlphaScreen signal indicates disruption of the protein-nucleosome interaction.
-
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1][7]
NanoBRET (Bioluminescence Resonance Energy Transfer) Cellular Assay
This assay measures the engagement of this compound with the NSD2-PWWP1 domain within living cells.
-
Cell Culture and Transfection: U2OS cells are co-transfected with plasmids encoding for C-terminally NanoLuc-tagged NSD2-PWWP1 (donor) and C-terminally HaloTag-tagged histone H3 (acceptor).
-
Procedure:
-
Transfected cells are seeded into a multi-well plate.
-
A HaloTag-NanoBRET ligand is added to the cells.
-
This compound or a control compound is added at various concentrations.
-
The NanoBRET substrate is added to the cells.
-
The plate is read on a luminometer capable of measuring both donor and acceptor emission wavelengths.
-
-
Data Analysis: The BRET ratio is calculated as the acceptor emission divided by the donor emission. A decrease in the BRET signal indicates that the compound is engaging the target protein and displacing the histone H3.[7][11]
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.
-
Cell Treatment: Cells are treated with this compound or a vehicle control.
-
Procedure:
-
The treated cells are harvested and lysed.
-
The cell lysates are divided into aliquots and heated to a range of temperatures.
-
The heated lysates are centrifuged to separate aggregated proteins from the soluble fraction.
-
The amount of soluble NSD2 protein in the supernatant is quantified by Western blotting or other protein detection methods.
-
-
Data Analysis: A shift in the melting temperature of NSD2 in the presence of the compound compared to the vehicle control indicates direct binding of the compound to the protein.
Visualizing Cellular Mechanisms and Workflows
To further elucidate the context in which this compound operates, the following diagrams illustrate the relevant signaling pathway and experimental workflows.
Caption: Mechanism of this compound action on NSD2 localization.
Caption: Workflow for the AlphaScreen-based specificity assay.
Caption: Workflow for the NanoBRET cellular target engagement assay.
References
- 1. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ashpublications.org [ashpublications.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. NSD2(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of Nsd2-pwwp1-IN-1
For Immediate Implementation by Laboratory Personnel
The responsible disposal of laboratory reagents is paramount to ensuring a safe research environment and maintaining regulatory compliance. This document provides essential, step-by-step guidance for the proper disposal of Nsd2-pwwp1-IN-1, a potent and selective inhibitor of the NSD2-PWWP1 domain.[1][2][3] Adherence to these procedures is critical for all researchers, scientists, and drug development professionals handling this and similar small molecule inhibitors.
As a biologically active compound, this compound should be treated as hazardous waste.[4] Its full environmental and toxicological impact is not yet fully understood, necessitating cautious handling and disposal to prevent unintended exposure and environmental contamination. All disposal procedures must align with your institution's specific Environmental Health and Safety (EHS) protocols, as well as local, state, and federal regulations.[5][6]
Essential Safety and Handling Information
Before beginning any disposal procedures, it is crucial to be aware of the known properties of this compound and the general principles of handling hazardous chemical waste.
| Parameter | Information | Source |
| Chemical Name | This compound | MedchemExpress |
| Synonyms | Compound 31 | [2] |
| Target | NSD2-PWWP1 inhibitor (IC50 = 0.64 µM) | [2] |
| Appearance | Solid (White to off-white) | [2] |
| Solubility | Soluble in DMSO, DMF, and Ethanol (B145695). Sparingly soluble in aqueous buffers. | [4] |
| Storage | Store at room temperature, keep dry and cool. In solvent, -80°C for up to 2 years, -20°C for up to 1 year. | [2] |
| Handling Precautions | Assume hazardous. Avoid ingestion, inhalation, and contact with skin and eyes. Wash thoroughly after handling. Utilize appropriate Personal Protective Equipment (PPE). | [4] |
Step-by-Step Disposal Protocol
This protocol is based on general best practices for laboratory chemical waste disposal. Always consult your institution's specific guidelines.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
-
When handling the solid, powdered form of this compound, consider using a dust mask or working in a ventilated enclosure to prevent inhalation.
2. Waste Segregation and Collection:
-
Solid Waste: Collect all unused or expired solid this compound, along with any contaminated disposable labware (e.g., pipette tips, weigh boats, gloves, absorbent pads), in a designated, leak-proof hazardous solid waste container.[7]
-
Liquid Waste:
-
Collect all aqueous and organic solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous liquid waste container.[4]
-
If using organic solvents like DMSO or ethanol to dissolve the inhibitor, this waste must be collected in a container specifically designated for flammable organic waste.[4]
-
Segregate waste streams. Do not mix incompatible chemicals. For instance, store acidic and basic waste separately.[8][9]
-
-
Sharps Waste: Any chemically contaminated sharps, such as needles or blades, must be disposed of in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.[8] Do not place these in regular solid or liquid waste containers.
3. Waste Container Management:
-
Container Type: Use appropriate containers that are compatible with the chemical waste. Plastic containers are often preferred over glass to minimize the risk of breakage.[5] The container must have a secure, screw-top cap.[9]
-
Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste." The label must include:
-
The full chemical name "this compound" and the names of all other components in a mixture, including solvents. Do not use abbreviations.[5]
-
The approximate concentration or percentage of each component.
-
The date when waste was first added to the container (accumulation start date).[7]
-
The Principal Investigator's name and contact information.[5]
-
The specific hazards associated with the waste (e.g., flammable, toxic).[9]
-
-
Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.[9] This area should be clearly marked.
-
Ensure all waste containers are kept securely closed except when adding waste.[9][10]
-
Provide secondary containment (e.g., a larger, chemically resistant bin) to catch any potential leaks.[10]
-
4. Disposal Procedure:
-
Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound or its solutions be disposed of in the regular trash or poured down the sink.[5][10] Evaporation of waste in a fume hood is also not a permissible disposal method.[10]
-
Contact Environmental Health and Safety (EHS): Once your waste container is full (no more than 3/4 full to allow for expansion) or has reached the designated accumulation time limit, you must arrange for its collection by your institution's EHS department.[7][8]
-
Request Pickup: Follow your institution's procedure for requesting a hazardous waste pickup. This typically involves submitting a completed form detailing the contents of the waste container.[5][7] EHS personnel are trained to handle and transport hazardous waste for final, compliant disposal.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-Based Discovery of a Series of NSD2-PWWP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. benchchem.com [benchchem.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling Nsd2-pwwp1-IN-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Nsd2-pwwp1-IN-1. The following procedures are designed to ensure the safe handling and disposal of this potent and selective NSD2-PWWP1 inhibitor.
Chemical Identifier:
-
Name: this compound
-
Synonyms: Compound 31
-
CAS Number: 2797183-30-1
Immediate Safety and Handling Protocols
This compound is a potent bioactive compound that acts as an inhibitor of the NSD2-PWWP1 interaction, inducing apoptosis and cell cycle arrest.[1] Due to its biological activity, it should be handled with care in a laboratory setting. The following personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure and ensure safety.
Personal Protective Equipment (PPE):
All personnel must wear the following PPE when handling this compound in solid or solution form. This corresponds to a standard Level C of protection in a controlled laboratory environment.[2][3]
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Glasses | Must meet ANSI Z.87.1 1989 standard. A face shield is required when there is a risk of splashing.[4] |
| Hand Protection | Chemical-resistant gloves | Disposable nitrile gloves are suitable for short-term protection.[4] For extended handling, consult the glove manufacturer's resistance guide. Always inspect gloves before use and change them immediately upon contact with the chemical. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned.[4] |
| Long Pants and Closed-toe Shoes | Pants and shoes that cover the entire foot are required to protect the skin.[4] | |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator is required.[4][5] |
Operational Plan: Step-by-Step Handling Procedure
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area.
-
For long-term storage, keep at -20°C for up to one year, or at -80°C for up to two years when in solvent.[6]
2. Preparation of Solutions:
-
All weighing of the solid compound and preparation of solutions must be performed in a chemical fume hood.
-
Use a calibrated analytical balance to weigh the required amount of this compound.
-
Slowly add the solvent to the solid to avoid splashing.
-
Consult the product data sheet for solubility information in various solvents.
3. Experimental Use:
-
Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
-
When using the compound in cell-based assays or other experiments, ensure that all manipulations are performed in a manner that minimizes the generation of aerosols.
-
After use, decontaminate all surfaces and equipment that may have come into contact with the compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect unused solid this compound and any contaminated disposable labware (e.g., pipette tips, gloves, weigh boats) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.
-
Disposal Method: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Follow all local, state, and federal regulations for chemical waste disposal.
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (NSD2-PWWP1) | 0.64 µM | [6] |
| IC50 (MV4;11 cells) | 2.23 µM | [1] |
| IC50 (RS4;11 cells) | 6.30 µM | [1] |
| IC50 (KMS11 cells) | 8.43 µM | [1] |
| IC50 (MM1S cells) | 10.95 µM | [1] |
| Storage (Solid) | Room temperature (dry and cool) | [6] |
| Storage (In Solvent) | -80°C (2 years), -20°C (1 year) | [6] |
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. epa.gov [epa.gov]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 6. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
